molecular formula C10H7NO3 B1416618 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid CAS No. 212374-18-0

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

Cat. No.: B1416618
CAS No.: 212374-18-0
M. Wt: 189.17 g/mol
InChI Key: MLQUDHWCGDWPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-oxo-2H-isoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQUDHWCGDWPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653975
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212374-18-0
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid (CAS No. 212374-18-0) belongs to the isoquinolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules. The isoquinolone core is a privileged structure, meaning it is capable of binding to a variety of biological targets. Consequently, derivatives of this molecule are explored as key intermediates in the synthesis of novel therapeutics, including kinase inhibitors for oncology, anti-inflammatory agents, and neuroprotective compounds[1]. Notably, structurally related dihydroisoquinoline carboxamides have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair pathways, highlighting the therapeutic potential of this molecular framework[2][3].

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Understanding these parameters is fundamental for any researcher aiming to utilize this compound in synthesis, design structure-activity relationships (SAR), or develop formulation strategies. We will delve into its molecular identity, key experimental parameters, and the standard methodologies required for their validation.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structure of this compound features a bicyclic isoquinolone system, with a carboxylic acid substituent at the C5 position.

Caption: Chemical structure of this compound.

The table below summarizes the key identifiers for this compound.

PropertyValueSource
CAS Number 212374-18-0[1]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
IUPAC Name This compound
InChI Key MLQUDHWCGDWPDJ-UHFFFAOYSA-N
Physical Form Solid
Standard Storage Room temperature, sealed in a dry environment

Essential Physicochemical Parameters: A Methodological Approach

The behavior of a molecule in a biological system is governed by its physicochemical properties. For this compound, key parameters like lipophilicity (LogP), acidity (pKa), and solubility dictate its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is not widely published, this section outlines the authoritative protocols for their determination.

Lipophilicity (LogP)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, indicating its distribution preference between an immiscible lipid-like (n-octanol) and aqueous phase. This parameter is a crucial predictor of cell membrane permeability.

  • Expert Insight: A balanced LogP is often sought in drug design. High LogP values can lead to poor aqueous solubility and non-specific binding, while very low values may hinder membrane transport. Based on related structures, the carboxylic acid moiety is expected to make this compound significantly more hydrophilic than its ester analogs. For instance, the methyl ester of a related tetrahydroisoquinoline has a calculated LogP of 0.7591, suggesting the parent acid will have a considerably lower LogP value[4].

  • Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

    • Preparation: Prepare a saturated solution of n-octanol with water and a corresponding solution of water with n-octanol to ensure thermodynamic equilibrium.

    • Sample Preparation: Accurately weigh the compound and dissolve it in the aqueous phase to a known concentration, ensuring it is below the solubility limit.

    • Partitioning: Combine equal, known volumes of the compound-containing aqueous phase and the pre-saturated n-octanol in a separatory funnel.

    • Equilibration: Shake the funnel vigorously for 5-10 minutes and then allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

    • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

    • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity (pKa)

The pKa value defines the strength of an acid in solution and determines the ionization state of the molecule at a given pH. This is critical as the charge of a molecule profoundly impacts its solubility, membrane permeability, and interaction with protein targets.

  • Expert Insight: this compound possesses two key ionizable protons: the carboxylic acid proton (acidic) and the amide proton (weakly acidic). The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. This means at physiological pH (~7.4), this group will be predominantly deprotonated and negatively charged, significantly enhancing aqueous solubility.

G A Acidic Form (Low pH) B Conjugate Base (High pH) A->B + H⁺ / - H⁺ pKa

Caption: Ionization equilibrium of the carboxylic acid group.

  • Experimental Protocol: Potentiometric Titration

    • System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10). Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25 °C).

    • Sample Preparation: Dissolve a precise amount of the compound in a known volume of deionized water. A co-solvent (e.g., methanol or DMSO, <5% v/v) may be used if aqueous solubility is low, but a correction (Yasuda-Shedlovsky extrapolation) will be necessary.

    • Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (where half of the acid has been neutralized). This corresponds to the inflection point on the first derivative plot of the titration curve.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.

  • Expert Insight: The presence of the polar carboxylic acid and amide functionalities suggests moderate intrinsic solubility. However, the planar, aromatic core contributes to hydrophobicity. The solubility is expected to be highly pH-dependent; it will be significantly higher at pH values above the carboxylic acid's pKa due to the formation of the highly soluble carboxylate salt.

  • Experimental Protocol: Thermodynamic Shake-Flask Method

    • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. This ensures that a saturated solution is in equilibrium with the solid phase.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.

    • Phase Separation: Separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

    • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

    • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

G cluster_0 Solubility Workflow A Excess Solid Compound + Aqueous Buffer B Agitate at Constant Temp (24-48h) A->B C Centrifuge & Filter B->C D Quantify Supernatant (HPLC-UV) C->D

Caption: Experimental workflow for thermodynamic solubility determination.

Spectroscopic Characterization Profile

While specific spectra for this compound are not publicly cataloged, its structure allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is invaluable for confirming the identity and purity of synthesized material.

  • ¹H NMR (Proton NMR):

    • Aromatic Region (7.0-8.5 ppm): Expect several distinct signals corresponding to the protons on the benzene and pyridine rings. The exact splitting patterns (doublets, triplets) will depend on their coupling with adjacent protons.

    • Vinyl Proton (6.5-7.0 ppm): A signal corresponding to the proton on the C4 position of the pyridinone ring.

    • Amide Proton (NH): A broad singlet, typically in the downfield region (>10 ppm), which may exchange with D₂O.

    • Carboxylic Acid Proton (OH): A very broad singlet, often far downfield (>12 ppm), which will also exchange with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbons (>160 ppm): Two distinct signals are expected for the amide carbonyl (C1) and the carboxylic acid carbonyl.

    • Aromatic/Vinyl Carbons (100-150 ppm): A series of signals corresponding to the eight sp²-hybridized carbons of the bicyclic ring system.

  • FT-IR (Infrared) Spectroscopy:

    • O-H Stretch (Acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch (Amide): A moderate peak around 3200 cm⁻¹.

    • C=O Stretch (Acid & Amide): Two strong, sharp absorptions are expected in the region of 1650-1750 cm⁻¹. The amide carbonyl will likely be at a lower wavenumber (~1660 cm⁻¹) due to resonance, while the acid carbonyl will be higher (~1710 cm⁻¹).

    • C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The exact mass is 189.0426 g/mol .

    • In high-resolution mass spectrometry (HRMS), expect to observe the protonated molecule [M+H]⁺ at m/z 189.0499 or the deprotonated molecule [M-H]⁻ at m/z 188.0353.

Conclusion

This compound is a valuable chemical scaffold with significant potential in modern drug discovery. Its physicochemical profile is characterized by the interplay between its rigid, aromatic core and its polar, ionizable functional groups. The presence of the carboxylic acid is predicted to confer pH-dependent aqueous solubility and a hydrophilic character (low LogP), which are critical considerations for developing it as a lead compound or intermediate. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these essential properties, enabling informed decisions in synthesis, screening, and formulation development.

References

A Methodical Approach to the Structure Elucidation of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline core is a privileged scaffold in medicinal chemistry and natural products, forming the backbone of numerous biologically active compounds.[1][2] The derivative, 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid, incorporates two critical functional groups: a lactam (a cyclic amide within the isoquinolinone system) and a carboxylic acid. This combination makes it a valuable intermediate in the synthesis of novel therapeutics, such as kinase inhibitors and anti-inflammatory agents.[3]

Given its potential role in drug development, the unambiguous confirmation of its molecular structure is a non-negotiable prerequisite. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. This guide provides an in-depth, multi-technique strategy for the complete structure elucidation of this compound. It is designed for researchers and drug development professionals, emphasizing not just the 'how' but the 'why' of each analytical choice, creating a self-validating system of evidence.

The Integrated Elucidation Strategy

A robust structure determination relies on the convergence of data from multiple, orthogonal analytical techniques.[4] Each method provides a unique piece of the puzzle, and together, they build a complete and validated picture of the molecule's identity. Our strategy proceeds through a logical sequence: first determining the elemental composition, then identifying the functional groups present, followed by mapping the precise atomic connectivity, and finally, obtaining absolute confirmation of the three-dimensional structure.

Elucidation_Workflow cluster_start cluster_methods Analytical Stages cluster_info cluster_end Unknown Unknown Compound (Presumed Target) HRMS High-Resolution MS Unknown->HRMS Step 1 Formula Molecular Formula (e.g., C₁₀H₇NO₃) HRMS->Formula FTIR FTIR Spectroscopy Func_Groups Functional Groups (-COOH, Lactam) FTIR->Func_Groups NMR 1D & 2D NMR Connectivity Atom Connectivity (Bonding Framework) NMR->Connectivity XRAY X-ray Crystallography Confirmation Definitive 3D Structure XRAY->Confirmation Formula->FTIR Step 2 Func_Groups->NMR Step 3 Connectivity->XRAY Step 4 Elucidated Elucidated Structure Confirmation->Elucidated

Caption: Integrated workflow for structure elucidation.

Part 1: Molecular Formula Determination via Mass Spectrometry

The first step in identifying an unknown compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.

Expertise & Causality: We choose Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar, functionalized molecules like our target, minimizing in-source fragmentation and preserving the molecular ion. A Time-of-Flight (TOF) analyzer is selected for its high mass accuracy (typically <5 ppm), which is essential for distinguishing between isobaric compounds (different formulas with the same nominal mass).

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Utilize an LC-ESI-TOF mass spectrometer.[5]

  • Ionization Mode: ESI in positive ion mode is typically preferred for nitrogen-containing compounds to observe the protonated molecule [M+H]⁺. Negative ion mode can also be used to observe the deprotonated molecule [M-H]⁻, which is effective for carboxylic acids.

  • Data Acquisition: Acquire data in a full scan mode over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

Data Interpretation

The target molecule, this compound (C₁₀H₇NO₃), has a theoretical exact mass. By comparing the experimentally measured m/z of the molecular ion to the theoretical mass, we can confirm the molecular formula.

ParameterTheoretical ValueExpected Experimental [M+H]⁺
Molecular Formula C₁₀H₇NO₃C₁₀H₈NO₃⁺
Monoisotopic Mass 189.0426 g/mol 190.0504 m/z

A measured mass within 5 ppm of the theoretical value provides high confidence in the assigned molecular formula.

Tandem MS (MS/MS) for Fragmentation Analysis: Further structural insight can be gained by subjecting the isolated molecular ion (m/z 190.05) to collision-induced dissociation (CID). The resulting fragmentation pattern provides clues about the molecule's substructures. Isoquinoline alkaloids exhibit characteristic fragmentation behaviors that are instrumental for their structural elucidation.[6][7]

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossInferred Fragment
190.05172.04H₂OLoss of water from carboxylic acid
190.05162.05COLoss of carbonyl from lactam ring
190.05145.05COOHLoss of carboxyl radical
172.04144.04COSubsequent loss of carbonyl

These fragmentation patterns provide a preliminary blueprint of the molecule's architecture, supporting the presence of both the carboxylic acid and the isoquinolinone core.[8][9]

Part 2: Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the types of chemical bonds, and therefore the functional groups, present in a molecule.[10] This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: For this molecule, IR spectroscopy is exceptionally informative. The presence of two distinct carbonyl groups (lactam and carboxylic acid) and a hydroxyl group will produce highly characteristic absorption bands. We use the Attenuated Total Reflectance (ATR) technique as it requires minimal sample preparation and yields high-quality spectra for solid samples.

Fourier-Transform Infrared (FTIR-ATR) Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11] Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Data Interpretation

The IR spectrum provides a distinct fingerprint. The key is to identify absorptions that confirm the expected functional groups.

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Rationale & Comments
Carboxylic Acid O-H stretch3300-2500 (very broad)The extreme broadness is due to strong hydrogen-bonding dimers, a hallmark of carboxylic acids.[12]
Carboxylic Acid C=O stretch1760-1690 (strong, sharp)Confirms the presence of the acid carbonyl. Conjugation with the aromatic ring may shift it to the lower end of this range.[12]
Lactam (Amide) N-H stretch~3200 (medium, broad)Often appears as a shoulder on the much broader O-H band.
Lactam (Amide) C=O stretch ("Amide I")1680-1650 (strong, sharp)The presence of a second, distinct C=O band at a lower frequency than the acid C=O is strong evidence for the lactam structure.[13]
Aromatic Ring C-H stretch3100-3000 (sharp)Indicates sp² C-H bonds.
Aromatic Ring C=C stretch1600-1450 (multiple, medium)Fingerprint region for the aromatic core.
Carboxylic Acid C-O stretch1320-1210 (medium)Coupled with the O-H bend, confirms the -COOH group.[12]

The combined observation of the very broad O-H stretch and two distinct, strong C=O absorptions provides a high degree of confidence in the proposed functional group composition.

Part 3: Connectivity Mapping via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[10][14] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the entire molecular skeleton.

Expertise & Causality: A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

  • ¹H NMR provides information on the number and type of proton environments.

  • ¹³C NMR reveals the number and type of carbon environments.

  • 2D COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

  • 2D HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) is the cornerstone for mapping the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect molecular fragments across quaternary carbons and heteroatoms.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve polar compounds and to ensure the acidic -COOH and amide N-H protons are observable. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[11]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[11]

  • 1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers 0-15 ppm to observe the acidic proton.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

  • 2D Experiments: Acquire COSY, HSQC, and HMBC spectra using standard instrument pulse programs. Optimize acquisition and processing parameters for the sample.

Data Interpretation and Assignment

The combination of 1D and 2D NMR data allows for a complete assignment of all proton and carbon signals.

Predicted NMR Data for this compound (in DMSO-d₆)

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)¹H MultiplicityKey HMBC Correlations (from Proton at Position)
1 ~162--C3, C8a
2 -~11.5br sC1, C3, C8a
3 ~125~6.6dC1, C4, C4a
4 ~135~7.3dC3, C5, C8a, COOH
4a ~128--C3, C5, C8
5 ~130--C4, C6, C8a, COOH
5-COOH ~168~13.0br sC5, C6
6 ~124~7.9dC5, C7, C8, COOH
7 ~132~7.6tC5, C6, C8a
8 ~129~8.2dC4a, C6, C7
8a ~138--C1, C4, C5, C7

Note: Chemical shifts are estimates and may vary. Multiplicity: s=singlet, d=doublet, t=triplet, br=broad.

The structural proof is assembled using the HMBC data. For instance, the proton at position H4 will show a correlation to the carbon of the carboxylic acid (COOH) and the quaternary carbon C5, definitively placing the acid group at position 5. This long-range correlation is unambiguous and critical for distinguishing this isomer from others.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Part 4: Absolute Structure Confirmation via X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[15] It determines the precise three-dimensional arrangement of atoms in a crystal, providing exact bond lengths, bond angles, and connectivity.[16][17]

Expertise & Causality: This technique is considered the "gold standard" because it is a direct observation of the molecular structure, rather than an interpretation of spectroscopic data. A successful crystal structure leaves no ambiguity about the isomeric form of the molecule. The primary challenge is often growing a single crystal of sufficient quality.[15]

Single-Crystal X-ray Crystallography Protocol
  • Crystallization: The rate-limiting step is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A variety of solvents and solvent combinations should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam.[18] As the crystal is rotated, a complete diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then computationally refined against the experimental data to yield the final structure.[16]

Data Interpretation

The output of a successful X-ray crystallography experiment is a 3D model of the molecule. This model directly confirms:

  • The fusion of the benzene and pyridinone rings to form the isoquinolinone core.

  • The position of the carbonyl group at C1 and the nitrogen at N2.

  • The location of the carboxylic acid substituent at the C5 position.

The crystallographic data also reveals details about intermolecular interactions in the solid state, such as the hydrogen-bonding network involving the carboxylic acid and lactam moieties, which often form centrosymmetric dimers.[19]

Conclusion

The structure elucidation of this compound is a systematic process built on a foundation of mutually reinforcing data. High-resolution mass spectrometry establishes the correct molecular formula, while infrared spectroscopy confirms the presence of the key carboxylic acid and lactam functional groups. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, providing a definitive assignment of the isomeric structure. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, delivering an unambiguous three-dimensional picture of the molecule. By following this integrated and logical workflow, researchers and drug developers can establish the identity of this important synthetic intermediate with the highest degree of scientific integrity and confidence.

References

An In-Depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic Acid (CAS No. 212374-18-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Recognizing the compound's role as a crucial intermediate, this document synthesizes available data on its properties, synthesis, and potential biological significance to empower researchers in leveraging its unique scaffold for the design of novel therapeutics.

Introduction: The Significance of the Isoquinolinone Core

The isoquinoline and its oxidized counterpart, isoquinolinone, represent a privileged scaffold in drug discovery. This nitrogen-containing bicyclic aromatic system is a common motif in a vast array of naturally occurring alkaloids and synthetic molecules exhibiting a wide spectrum of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

This compound (CAS No. 212374-18-0) has emerged as a particularly valuable intermediate. Its structure, featuring a reactive carboxylic acid group on the benzene ring of the isoquinolinone core, provides a versatile handle for chemical modification and the construction of more complex molecules. Notably, this compound is frequently employed in the synthesis of targeted therapeutics, such as kinase inhibitors and anti-inflammatory agents, highlighting its importance in the development of next-generation pharmaceuticals.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 212374-18-0[1]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
Appearance SolidGeneric
Storage Temperature Room temperature[1]

Synthesis and Purification: A Methodological Overview

While specific, detailed, and publicly available synthetic protocols for this compound are limited, general methodologies for the synthesis of related isoquinolinone and quinoline carboxylic acid derivatives can provide valuable insights. The synthesis of such compounds often involves multi-step sequences, starting from readily available precursors.

Representative Synthetic Strategy

A plausible synthetic approach for isoquinolinone derivatives often involves the construction of the bicyclic ring system followed by functional group manipulations. A general workflow is depicted below:

Synthesis_Workflow A Starting Materials (e.g., substituted benzaldehydes, -phenylethylamines) B Ring Formation (e.g., Bischler-Napieralski, Pomeranz–Fritsch reaction) A->B Cyclization C Intermediate (e.g., Dihydroisoquinoline) B->C D Oxidation C->D Aromatization E Functional Group Interconversion D->E e.g., Hydrolysis of an ester F Final Product (1-Oxo-1,2-dihydroisoquinoline -5-carboxylic acid) E->F

Caption: A generalized workflow for the synthesis of isoquinolinone derivatives.

Experimental Protocol: General Synthesis of a Quinoline Carboxylic Acid Derivative

The following protocol for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a related compound, illustrates the chemical principles that could be adapted for the synthesis of the title compound.[2]

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

  • React 2-aminobenzaldehyde with diethyl malonate in the presence of a base catalyst (e.g., piperidine).

  • Heat the reaction mixture to drive the condensation and cyclization.

  • Purify the resulting ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate by crystallization.

Step 2: Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

  • Treat the ethyl ester from Step 1 with a solution of thiourea and anhydrous potassium carbonate in ethanol.

  • Reflux the reaction mixture for several hours.

  • Cool the mixture, pour it into water, and neutralize with acetic acid to precipitate the carboxylic acid.

  • Filter, wash, and dry the solid product.

Purification and Characterization

Purification of the final product and intermediates is crucial for obtaining materials of high purity suitable for further applications. Common techniques include:

  • Recrystallization: To purify solid compounds.

  • Column Chromatography: For the separation of complex mixtures.[3]

Characterization of the synthesized compound should be performed using a combination of analytical techniques to confirm its identity and purity.

Characterization_Workflow A Purified Compound B Structural Confirmation A->B C Purity Assessment A->C D Spectroscopic Methods (NMR, IR, MS) B->D E Chromatographic Methods (HPLC, TLC) C->E

Caption: Workflow for the characterization of the synthesized compound.

Biological Activity and Potential Mechanisms of Action

While specific biological data for this compound is not extensively documented in publicly accessible literature, its role as a key intermediate in the synthesis of kinase and anti-inflammatory agents provides strong indications of its potential therapeutic relevance.[1] The isoquinolinone scaffold is a known pharmacophore that can interact with various biological targets.

Kinase Inhibition

Many kinase inhibitors incorporate heterocyclic scaffolds, such as isoquinolinone, which can mimic the adenine region of ATP and bind to the ATP-binding pocket of kinases. The carboxylic acid group at the 5-position of the title compound can serve as a crucial attachment point for side chains that can confer selectivity and potency for specific kinases.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP ATP Substrate Protein Substrate ATP->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Inhibitor Isoquinolinone-based Kinase Inhibitor Inhibitor->ATP Competitive Inhibition

Caption: Postulated mechanism of competitive kinase inhibition.

Anti-inflammatory Activity

The anti-inflammatory potential of isoquinoline derivatives is well-established.[4][5] These compounds can modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines. Derivatives of this compound could potentially be developed to target key players in the inflammatory cascade.

Analytical Methods

Robust analytical methods are essential for quality control and the determination of purity. For isoquinolinone derivatives, a combination of chromatographic and spectroscopic techniques is typically employed.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final product and for quantifying impurities. A typical reversed-phase HPLC method for a related compound is outlined below.[6]

ParameterCondition
Column C18 reversed-phase
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 10 µL
Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the compound and its intermediates.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups present in the molecule, such as the carbonyl and carboxylic acid moieties.

Safety and Handling

While a comprehensive toxicological profile for this compound is not available, general laboratory safety precautions should be observed when handling this compound. Based on the safety data for related compounds, it may cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place at room temperature.[1]

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block in the field of medicinal chemistry. Its strategic importance lies in its utility as a key intermediate for the synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors and anti-inflammatory agents. While detailed biological and toxicological data for this specific compound remain to be fully elucidated in the public domain, the extensive research on the broader class of isoquinolinone derivatives provides a strong foundation for its continued exploration in drug discovery programs. Future research efforts focused on the development of efficient and scalable synthetic routes, as well as the comprehensive biological evaluation of its derivatives, will undoubtedly unlock the full potential of this promising scaffold.

References

The Ascendant Scaffold: A Technical Guide to the Derivatives of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-oxo-1,2-dihydroisoquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. This technical guide provides an in-depth exploration of the derivatives of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid, a key intermediate poised for the development of next-generation therapeutics. We will dissect the synthetic strategies for accessing this core, delve into the structure-activity relationships of its analogues, and illuminate the mechanisms of action that underpin their therapeutic potential, with a particular focus on their role as enzyme inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Strategic Importance of the 1-Oxo-1,2-dihydroisoquinoline Scaffold

The isoquinoline framework is a cornerstone in the architecture of many natural alkaloids and clinically significant pharmaceuticals.[1] Its structural isomer, the 1-oxo-1,2-dihydroisoquinoline (or isocarbostyril) moiety, offers a unique combination of rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization. The incorporation of a carboxylic acid group at the 5-position further enhances the molecule's utility, providing a critical anchor point for derivatization to modulate pharmacokinetic and pharmacodynamic properties.[2] These derivatives are being actively investigated for a range of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and most notably, as anticancer therapeutics.[2]

Synthetic Strategies: Building the Core Scaffold

Retrosynthetic Analysis and Proposed Forward Synthesis

A plausible retrosynthetic pathway would involve the cyclization of a suitably substituted homophthalic acid derivative. Key synthetic transformations would likely include Bischler-Napieralski or Pictet-Spengler type reactions, which are foundational in isoquinoline synthesis.[3][4]

A generalized synthetic workflow is proposed below:

Synthetic Workflow A Starting Materials (e.g., substituted phthalic anhydride) B Formation of Homophthalic Acid Derivative A->B Ring Opening C Cyclization Reaction (e.g., with a formaldehyde equivalent) B->C Condensation D This compound C->D Dehydration/Aromatization

Caption: Proposed general synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Related Syntheses)

The following protocol is adapted from the synthesis of structurally similar compounds, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids and 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and represents a robust starting point for optimization.[5][6]

Step 1: Synthesis of the Homophthalic Acid Precursor This step would involve the synthesis of a 2-carboxy-3-carboxymethylbenzoic acid from a commercially available substituted phthalic anhydride. The specific substitution pattern on the starting anhydride would be chosen to yield the desired 5-carboxylic acid final product.

Step 2: Castagnoli-Cushman Reaction for Cyclization The Castagnoli-Cushman reaction provides an efficient method for the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids from homophthalic anhydrides and imines.[6][7] A modification of this reaction, potentially using a formaldimine synthetic equivalent, could be employed to construct the 1-oxo-1,2-dihydroisoquinoline ring system.[8]

  • Reagents: Homophthalic acid derivative, formaldimine equivalent (e.g., 1,3,5-triazinanes), dehydrating agent (e.g., acetic anhydride).

  • Procedure:

    • The homophthalic acid derivative is dissolved in a suitable high-boiling solvent (e.g., toluene, xylene).

    • The formaldimine equivalent and dehydrating agent are added.

    • The reaction mixture is heated under reflux for a specified period (typically several hours), with monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.

    • Purification is achieved through recrystallization or column chromatography.

Characterization and Analytical Methods

Thorough characterization of the synthesized core and its derivatives is paramount. A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity.

Technique Purpose Expected Observations for the Core Scaffold
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons in the deshielded region, a singlet for the proton at the 4-position, and signals corresponding to the N-H and carboxylic acid protons.
¹³C NMR Confirmation of the carbon skeleton.Signals for the carbonyl carbon (C1), the carboxylic acid carbon, and the aromatic carbons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated mass of C₁₀H₇NO₃ (189.17 g/mol ).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic stretches for N-H, C=O (amide and carboxylic acid), and O-H bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity.

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of this compound are emerging, the broader class of 1-oxo-isoquinoline derivatives has shown significant promise in several therapeutic areas, particularly oncology.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A compelling application of the 1-oxo-isoquinoline scaffold is in the development of PARP inhibitors.[6][8] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.

Derivatives of the closely related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide have been identified as potent PARP inhibitors.[6][8] These compounds act as NAD+ mimetics, competing with the natural substrate for the NAD+ binding site of the enzyme.

PARP Inhibition Mechanism cluster_0 Normal Cell cluster_1 Cancer Cell (e.g., BRCA-mutated) A DNA Damage B PARP Activation A->B C DNA Repair B->C D DNA Damage E PARP Activation D->E F Inhibited DNA Repair (due to BRCA mutation) E->F G Cell Death (Apoptosis) F->G H 1-Oxo-isoquinoline Derivative (PARP Inhibitor) H->E Inhibits

References

The Diverse Biological Activities of Isoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the basic nitrogen atom, provides a versatile framework for the design of compounds that can interact with a wide array of biological targets. Nature has long utilized this scaffold, producing a vast and structurally diverse family of isoquinoline alkaloids with potent pharmacological activities. From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine, these natural products have provided a rich source of inspiration for the development of modern therapeutics.[1][2][3] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the multifaceted biological activities of isoquinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower the next generation of drug discovery in this exciting field.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents has led to extensive investigation into isoquinoline derivatives, revealing their ability to interfere with multiple pathways essential for tumor growth and survival.[4][5] Prominent examples such as berberine, sanguinarine, and noscapine have demonstrated significant cytotoxic and cytostatic effects against a broad spectrum of cancer cell lines.[6][7]

Mechanisms of Anticancer Action
  • Induction of Apoptosis: Many isoquinoline alkaloids trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] Sanguinarine, for instance, has been shown to induce apoptosis by generating reactive oxygen species (ROS), modulating the Bcl-2 family of proteins, and activating the caspase cascade.[10][11][12] Berberine also induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[13]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, isoquinoline derivatives can halt the proliferation of cancer cells.[4][5] Berberine has been observed to cause cell cycle arrest at the G2/M phase in several cancer cell lines.[6][14] Noscapine and its derivatives are known to target microtubules, disrupting their dynamics and leading to mitotic arrest.[7][15][16]

  • Inhibition of Key Signaling Pathways: The anticancer activity of isoquinoline derivatives is often linked to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer. These include:

    • MAPK/ERK Pathway: This pathway plays a central role in cell proliferation, differentiation, and survival. Inhibition of the MAPK/ERK pathway is another mechanism by which isoquinoline derivatives can exert their anticancer effects.[6]

    • JAK/STAT Pathway: The JAK/STAT pathway is involved in inflammation and immunity, and its aberrant activation is linked to cancer development. Sanguinarine has been shown to suppress the constitutively active STAT3, leading to apoptosis in multiple myeloma cells.

Quantitative Assessment of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of prominent isoquinoline derivatives against a range of cancer cell lines.

Table 1: IC50 Values of Berberine Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[14]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[14]
MCF-7Breast Cancer272.15 ± 11.06[14]
HeLaCervical Carcinoma245.18 ± 17.33[14]
HT29Colon Cancer52.37 ± 3.45[14]
T47DBreast Cancer25
HCC70Triple Negative Breast Cancer0.19[11]
BT-20Triple Negative Breast Cancer0.23[11]
MDA-MB-468Triple Negative Breast Cancer0.48[11]
MDA-MB-231Triple Negative Breast Cancer16.7[11]

Table 2: IC50 Values of Sanguinarine Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer1.59[8]
H1299Non-Small Cell Lung Cancer~2.5[17]
H460Non-Small Cell Lung Cancer~3.0[17]
H1975Non-Small Cell Lung Cancer~1.5[17]
MCF-7Breast CancerVaries[12]
MCF-7/ADRAdriamycin-resistant Breast CancerVaries[12]

Table 3: IC50 Values of Noscapine and its Derivatives Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
NoscapineH460Non-Small Cell Lung Cancer34.7 ± 2.5[18]
NoscapineMCF-7Breast Cancer29[7]
NoscapineMDA-MB-231Breast Cancer69[7]
NoscapineA549Lung Cancer73[19]
Noscapine–tryptophan conjugateA549Lung Cancer32[19]
9-Cl-noscapineVarious Breast Cancer LinesBreast Cancer2 - 10[20]
9-N-arylmethylamino derivative 13aMCF-7Breast Cancer37.2[21]
9-N-arylmethylamino derivative 13bMCF-7Breast Cancer30.9[21]
9-N-arylmethylamino derivative 13cMCF-7Breast Cancer19.4[21]
9-N-arylmethylamino derivative 13aMDA-MB-231Breast Cancer47.3[21]
9-N-arylmethylamino derivative 13bMDA-MB-231Breast Cancer33.7[21]
9-N-arylmethylamino derivative 13cMDA-MB-231Breast Cancer24.1[21]
Experimental Protocols for Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: This assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density to ensure exponential growth during the assay.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline derivative in a complete cell culture medium.

    • Replace the existing medium with the medium containing the test compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the isoquinoline derivative at the desired concentration and for the appropriate time to induce apoptosis.

    • Harvest both adherent and floating cells.

  • Cell Washing:

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry immediately.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

This protocol allows for the analysis of the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the isoquinoline derivative for the desired time.

    • Harvest the cells.

  • Cell Fixation:

    • Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by isoquinoline derivatives in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isoquinoline Isoquinoline Derivatives Isoquinoline->PI3K Isoquinoline->Akt Isoquinoline->mTORC1

Caption: PI3K/Akt/mTOR pathway inhibition by isoquinoline derivatives.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Isoquinoline Isoquinoline Derivatives Isoquinoline->Raf Isoquinoline->MEK Isoquinoline->ERK JAK_STAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization GeneTranscription Gene Transcription (Proliferation, Survival) STAT_dimer->GeneTranscription Isoquinoline Isoquinoline Derivatives Isoquinoline->JAK Isoquinoline->STAT Antimicrobial_Mechanisms cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell Bacterial_Membrane Cell Membrane & Wall FtsZ FtsZ Protein DNA_Synth DNA/RNA Synthesis Protein_Synth Protein Synthesis Biofilm Biofilm Formation Fungal_Membrane Cell Membrane Ergosterol Ergosterol Biosynthesis (CYP51) ROS Reactive Oxygen Species (ROS) Isoquinoline Isoquinoline Derivatives Isoquinoline->Bacterial_Membrane Disruption Isoquinoline->FtsZ Inhibition Isoquinoline->DNA_Synth Inhibition Isoquinoline->Protein_Synth Inhibition Isoquinoline->Biofilm Inhibition Isoquinoline->Fungal_Membrane Disruption Isoquinoline->Ergosterol Inhibition Isoquinoline->ROS Induction

References

An In-Depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid (C₁₀H₇NO₃)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. With the molecular formula C₁₀H₇NO₃, this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[1] Its unique structural framework offers significant potential for the development of novel therapeutics targeting a range of diseases. This document will delve into the synthesis, physicochemical properties, analytical characterization, and the rationale behind its application in drug discovery.

Strategic Importance in Medicinal Chemistry

The isoquinolone scaffold is a privileged structure in drug development, known for its presence in numerous natural products and synthetic compounds with diverse pharmacological activities. This compound, in particular, is a valuable starting material due to the versatility of its carboxylic acid group, which allows for a wide range of chemical modifications and derivatizations. This functional handle enables the strategic attachment of various pharmacophores to explore structure-activity relationships (SAR) and optimize drug candidates. The isoquinoline core itself is associated with a broad spectrum of biological activities, including potential anticancer and neuroprotective properties.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1][2]
CAS Number 212374-18-0[1][2][3]
Appearance Likely a solidInferred
Storage Room temperature[1]

Synthesis and Mechanistic Insights

For the synthesis of the 5-carboxylic acid derivative, a logical starting material would be a homophthalic anhydride bearing a protected carboxylic acid or a precursor group at the corresponding position. The following diagram illustrates a conceptual synthetic workflow.

G cluster_0 Conceptual Synthesis Workflow A Substituted Homophthalic Anhydride C Condensation/ Cyclization A->C B Nitrogen Source (e.g., Ammonia, Amine) B->C D 1-Oxo-1,2-dihydroisoquinoline -5-carboxylic acid (or ester) C->D Formation of isoquinolone ring E Deprotection/ Hydrolysis (if necessary) D->E F Final Product: 1-Oxo-1,2-dihydroisoquinoline -5-carboxylic acid E->F Unmasking of carboxylic acid G cluster_0 Derivatization and Application Pathway A 1-Oxo-1,2-dihydroisoquinoline- 5-carboxylic acid B Amide Coupling A->B C Esterification A->C D Bioactive Amide Derivatives (e.g., Kinase Inhibitors) B->D E Bioactive Ester Derivatives (e.g., Pro-drugs) C->E F SAR Studies & Lead Optimization D->F E->F

References

The Rise of a Scaffold: A Technical Guide to the Discovery of Isoquinoline-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Guardian of the Genome

In the intricate cellular machinery that safeguards genomic integrity, the Poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1, stands as a critical first responder to DNA damage.[1][2][3] PARP1 detects single-strand breaks (SSBs) in DNA, and upon activation, catalyzes the formation of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1][4][5] This process, known as PARylation, serves as a beacon, recruiting other DNA repair proteins to the site of damage to orchestrate repair.[2][4] The inhibition of this crucial repair pathway has emerged as a powerful therapeutic strategy in oncology, predicated on the concept of synthetic lethality. In tumors with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of lethal double-strand breaks (DSBs) during replication, ultimately triggering cell death.[6][7][8]

The isoquinoline scaffold has proven to be a remarkably versatile and effective framework for the design of potent PARP inhibitors. This technical guide provides an in-depth exploration of the discovery and development of isoquinoline-based PARP inhibitors, from the initial lead compounds to clinically approved drugs. We will delve into the structure-activity relationships (SAR), the rationale behind medicinal chemistry strategies, and the key experimental workflows that have propelled this class of inhibitors to the forefront of cancer therapy.

The Isoquinoline Core: A Privileged Scaffold for PARP Inhibition

The journey towards isoquinoline-based PARP inhibitors began with the exploration of various chemical scaffolds that could mimic the nicotinamide portion of the NAD+ substrate, which PARP utilizes for PARylation. Early inhibitors, such as the benzamides, demonstrated the feasibility of targeting the PARP active site but lacked the desired potency and specificity. The isoquinolin-1(2H)-one core emerged as a significant breakthrough, offering a rigid bicyclic system that could effectively position key pharmacophoric features for optimal interaction with the PARP active site.

From Benzamides to Isoquinolin-1-ones: A Leap in Potency

The development of isoquinoline-based PARP inhibitors marked a significant advancement from the earlier, less potent benzamide-based inhibitors. Compounds like 5-aminoisoquinolin-1-one demonstrated substantially improved inhibitory activity.[9] The isoquinolin-1-one structure provided a more constrained and pre-organized conformation of the critical carboxamide group, which is essential for binding to the nicotinamide-binding pocket of PARP.

Structure-Activity Relationship (SAR) of the Isoquinoline Scaffold

Systematic modification of the isoquinoline ring system has been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. Key SAR insights include:

  • The Lactam Moiety: The lactam (amide within a ring) structure of the isoquinolin-1-one is a critical feature, with the carbonyl oxygen and the NH group forming key hydrogen bonds within the PARP active site.

  • Substitution at the 5-position: Introduction of substituents at the 5-position of the isoquinoline ring has been a fruitful strategy for enhancing potency. For instance, 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one were identified as potent inhibitors in early screens.[10]

  • Constraining Flexibility: Later-generation inhibitors incorporated cyclic structures to constrain the flexibility of side chains, leading to improved pharmacokinetic profiles. For example, constraining a linear propylene linker into a cyclopentene ring maintained potency while improving pharmacokinetic parameters.[11]

Key Experimental Workflows in the Discovery of Isoquinoline-Based PARP Inhibitors

The discovery and optimization of isoquinoline-based PARP inhibitors rely on a suite of robust and validated experimental assays. These workflows are designed to assess inhibitory potency, cellular activity, and in vivo efficacy.

High-Throughput Screening (HTS) for PARP Inhibitors

The initial identification of novel PARP inhibitor scaffolds often begins with high-throughput screening of large compound libraries. A variety of assay formats are available, each with its own advantages and considerations.[12][13]

dot

Caption: High-Throughput Screening Workflow for PARP Inhibitors.

Detailed Protocol: Homogeneous Fluorescent Assay for High-Throughput Screening

This protocol describes a sensitive, one-hour endpoint assay suitable for HTS of PARP inhibitors.[14]

Principle: The assay measures the depletion of NAD+ by PARP. Inhibitors of PARP will prevent NAD+ consumption, and the remaining NAD+ is coupled to a cycling reaction involving alcohol dehydrogenase and diaphorase, which generates a highly fluorescent product, resorufin.[14]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Compound library plates

  • Detection Reagent Mix (containing alcohol dehydrogenase, diaphorase, resazurin, and ethanol)

  • Stop Solution

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., a known PARP inhibitor and DMSO) into the 384-well assay plates.

  • PARP Reaction:

    • Prepare a PARP reaction mix containing PARP1 enzyme, activated DNA, and NAD+ in assay buffer.

    • Add the PARP reaction mix to all wells of the assay plate.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Detection Step:

    • Add the Detection Reagent Mix to all wells.

    • Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

  • Signal Termination (Optional): Add a stop solution to terminate the enzymatic reactions.[14]

  • Fluorescence Reading: Read the fluorescence intensity on a plate reader (Excitation ~530-560 nm, Emission ~590 nm).

  • Data Analysis: Inhibitors are identified by an increase in the fluorescent signal, corresponding to the inhibition of NAD+ depletion by PARP.[14] Calculate the percent inhibition for each compound and determine IC50 values for active compounds.

Cellular Assays for Assessing PARP Inhibition

Following the identification of potent biochemical inhibitors, it is crucial to assess their activity in a cellular context.

dot

Caption: Cellular Assay Workflow for PARP Inhibitor Characterization.

Detailed Protocol: Immunofluorescence Staining for γH2AX Foci

This protocol assesses the induction of DNA double-strand breaks, a downstream consequence of PARP inhibition in cells with compromised homologous recombination.

Principle: Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks. Immunofluorescence microscopy is used to visualize and quantify the formation of nuclear foci containing γH2AX.

Materials:

  • Cancer cell lines (e.g., BRCA1-mutant and BRCA1-proficient)

  • Cell culture medium and supplements

  • Test inhibitor and controls

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline-based PARP inhibitor for a specified duration (e.g., 24 hours). Include appropriate positive and negative controls.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary anti-γH2AX antibody.

    • Wash with PBS.

    • Incubate with the fluorescently-labeled secondary antibody.

    • Wash with PBS.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the number of γH2AX foci per nucleus. An increase in γH2AX foci indicates the induction of DNA double-strand breaks.

Evolution of Isoquinoline-Based PARP Inhibitors: Case Studies

The relentless pursuit of improved efficacy and drug-like properties has led to the evolution of the isoquinoline scaffold into more complex and potent PARP inhibitors.

From Simple Isoquinolinones to Naphthyridinones

To address potential liabilities associated with an anilinic moiety in some isoquinolinone derivatives, medicinal chemists incorporated the nitrogen substituent into a bicyclic ring system, leading to the development of the naphthyridinone scaffold.[11] This modification not only mitigated potential safety concerns but also provided new vectors for optimization.

dot

Caption: Evolution of Isoquinoline-based PARP Inhibitor Scaffolds.

Further optimization of the naphthyridinone series led to the identification of highly potent and orally bioavailable preclinical candidates.[11] These compounds demonstrated significant antitumor efficacy, both as single agents and in combination with chemotherapeutic agents, in xenograft models of BRCA1-mutant breast cancer.[11]

Quantitative Data Summary

The following table summarizes the inhibitory potencies of representative isoquinoline-based PARP inhibitors.

Compound ClassRepresentative StructurePARP1 IC50 (nM)Cellular PotencyKey FeaturesReference
Isoquinolin-1-one5-Iodoisoquinolin-1-onePotentActiveEarly lead compound[10]
Constrained IsoquinolinoneCyclopentene-fused analogPotentActiveImproved PK properties[11]
NaphthyridinoneCompound 34Highly PotentHighly ActiveOrally bioavailable, preclinical candidate[11]

Conclusion and Future Directions

The discovery and development of isoquinoline-based PARP inhibitors represent a triumph of modern medicinal chemistry and a testament to the power of structure-based drug design. From the initial identification of the isoquinolin-1-one scaffold to the sophisticated design of next-generation inhibitors, the field has continuously evolved to deliver potent, selective, and clinically effective therapeutics. The journey of these inhibitors underscores the importance of a multidisciplinary approach, integrating high-throughput screening, detailed structure-activity relationship studies, and robust cellular and in vivo validation. As our understanding of the complexities of DNA repair and the tumor microenvironment deepens, the isoquinoline scaffold will undoubtedly continue to serve as a valuable platform for the development of novel and improved PARP inhibitors and other targeted therapies.

References

Methodological & Application

Application Notes & Protocols: Evaluating 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid in PARP Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid as a potential Poly (ADP-ribose) Polymerase (PARP) inhibitor. We delve into the foundational principles of PARP-mediated DNA repair, the therapeutic strategy of PARP inhibition, and present detailed, field-proven protocols for evaluating the inhibitory activity of this specific compound using both biochemical and cell-based assays. The protocols are designed to be self-validating, incorporating critical quality control steps and data interpretation guidelines to ensure scientific rigor and reproducibility.

Introduction: The Critical Role of PARP in Genomic Integrity and Cancer Therapy

Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central players in the cellular response to DNA damage.[1][2] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[1][3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[2][4]

In cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP creates a synthetic lethality scenario.[4][5][6][7] When PARP is inhibited, SSBs are not efficiently repaired and accumulate. During DNA replication, these unresolved SSBs lead to the collapse of replication forks, creating more severe double-strand breaks (DSBs).[2][8] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cancer cell death.[4][9] This targeted approach has led to the successful development of several FDA-approved PARP inhibitors like Olaparib and Rucaparib.[6][7][10]

The isoquinoline scaffold has been explored for the development of novel PARP inhibitors.[11][12][13] this compound belongs to this class of compounds and warrants investigation for its potential to inhibit PARP activity. This guide provides the necessary framework and detailed protocols to assess its efficacy.

Mechanism of PARP Inhibition & Assay Principles

Most clinically approved PARP inhibitors function by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of the PARP enzyme.[11][14] This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the DNA repair cascade. A secondary, and highly potent, mechanism is "PARP trapping," where the inhibitor not only blocks catalytic activity but also stabilizes the PARP-DNA complex, preventing the enzyme's release and creating a physical obstruction to DNA replication and repair.[8][15]

To evaluate a novel compound like this compound, two primary categories of assays are essential:

  • Biochemical Assays: These cell-free systems use purified PARP enzyme, NAD+, and damaged DNA to directly measure the compound's ability to inhibit PARP's catalytic activity. They are ideal for determining direct enzyme inhibition and calculating parameters like the half-maximal inhibitory concentration (IC50).

  • Cell-Based Assays: These assays measure the effect of the compound on PARP activity within intact cells. They provide crucial information on cell permeability, target engagement in a physiological context, and the downstream consequences of PARP inhibition.[16][17]

The following sections provide detailed protocols for both types of assays.

Core Experimental Workflow

A systematic evaluation of a potential PARP inhibitor involves a logical progression from direct enzyme interaction to cellular effects. This workflow ensures a comprehensive characterization of the compound's activity.

G cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Inhibitor Intervention cluster_2 Consequence in HR-Deficient Cells DNA_damage DNA Damage (e.g., from H₂O₂) SSB Single-Strand Break DNA_damage->SSB PARP1 PARP1 Activation (Binds to SSB) SSB->PARP1 Replication DNA Replication SSB->Replication PAR PAR Synthesis (PARylation) PARP1->PAR Catalysis Block Inhibition of PAR Synthesis NAD NAD+ NAD->PARP1 Repair Recruitment of Repair Proteins (BER) PAR->Repair SSB_Repaired DNA Repaired Repair->SSB_Repaired Inhibitor 1-Oxo-1,2-dihydroisoquinoline- 5-carboxylic acid Inhibitor->PARP1 Competes with NAD+ DSB Double-Strand Break (Replication Fork Collapse) Replication->DSB Apoptosis Synthetic Lethality (Cell Death) DSB->Apoptosis HR Repair Fails

References

Application Note: A Robust Protocol for the Synthesis of Amides from 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, representing one of the most frequently utilized transformations in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3] The 1-oxo-1,2-dihydroisoquinoline scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. The ability to efficiently couple this heterocyclic carboxylic acid with a diverse range of amines is therefore of significant interest to researchers in the field.

This application note provides a detailed, field-proven experimental protocol for the synthesis of amides from 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid. We will delve into the rationale behind the choice of reagents and conditions, with a focus on a HATU-mediated coupling protocol, which is renowned for its high efficiency, rapid reaction times, and suppression of racemization.[4]

The Chemistry: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[5] This is due to the formation of a non-productive acid-base salt. To overcome this, the carboxylic acid must first be activated to a more electrophilic species.[2][6] While several methods exist, including conversion to acyl chlorides or the use of carbodiimides like EDC, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) have emerged as superior choices for many applications, especially with challenging substrates.[4][7]

The mechanism of HATU activation involves the formation of a highly reactive OAt-active ester in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[4] This active ester is then readily attacked by the amine nucleophile to form the desired amide bond, with the HOAt (1-hydroxy-7-azabenzotriazole) moiety being crucial for accelerating the coupling and minimizing side reactions.[4]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.0 - 1.5 equiv)[5]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 equiv)[5]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) and the desired amine (1.0-1.2 equiv) in anhydrous DMF or DCM.[5] The choice of solvent will depend on the solubility of the starting materials.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the coupling reagents and to minimize potential side reactions.

  • Activation: To the cooled, stirring solution, add HATU (1.0-1.5 equiv) followed by the dropwise addition of DIPEA (2.0-5.0 equiv).[5][8] The base is essential to deprotonate the carboxylic acid, allowing it to react with HATU.[4]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Reaction times typically range from 1 to 18 hours.[5]

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and brine.[5]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure amide.[5] Recrystallization from a suitable solvent system (e.g., ethanol, acetone, or acetonitrile) can also be an effective purification method for amides.[9]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Quantitative Data Summary

ParameterRecommended RangeRationale
Amine (equiv)1.0 - 1.2A slight excess can help drive the reaction to completion.
HATU (equiv)1.0 - 1.5Ensures complete activation of the carboxylic acid.
DIPEA (equiv)2.0 - 5.0A sufficient excess is needed to deprotonate the carboxylic acid and neutralize the hexafluorophosphate counterion of HATU.
Reaction Time (h)1 - 18Varies depending on the steric and electronic properties of the amine.
Temperature (°C)0 to RTInitial cooling helps to control the reaction, followed by warming to room temperature for completion.

Experimental Workflow Diagram

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 1. Dissolve Acid & Amine in Anhydrous Solvent Cool 2. Cool to 0 °C Start->Cool Inert Atmosphere Activate 3. Add HATU & DIPEA Cool->Activate React 4. Stir at RT & Monitor Progress Activate->React Workup 5. Aqueous Workup React->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify End 7. Characterize Pure Amide Purify->End

Caption: General workflow for the synthesis of amides from this compound.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate. Increasing the equivalents of HATU and DIPEA may also improve the yield. For sterically hindered amines, a higher reaction temperature or a longer reaction time may be necessary.

  • Side Product Formation: The formation of a urea byproduct from the coupling reagent can sometimes complicate purification. In the case of HATU, the tetramethylurea byproduct is generally water-soluble and easily removed during the aqueous workup.[5]

  • Purification Challenges: Amides can sometimes be challenging to purify via chromatography.[9] If chromatographic purification results in low recovery, consider recrystallization as an alternative.[9] For polar amides, reversed-phase chromatography or the use of a strong cation exchange (SCX) resin for catch-and-release purification can be effective.[10]

References

The Strategic deployment of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic Acid in Contemporary Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological understanding. Central to this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that demonstrate a propensity for binding to multiple biological targets, thereby serving as fertile ground for the development of new drugs. The isoquinoline core, and specifically its oxidized and functionalized variants, represents one such esteemed scaffold.[1] This guide provides an in-depth exploration of 1-oxo-1,2-dihydroisoquinoline-5-carboxylic acid, a promising yet underexplored building block in the medicinal chemist's arsenal. While its direct applications are emerging, the principles guiding its use are well-established through the extensive study of related isoquinolone isomers.

This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering insights into the scaffold's significance, a plausible synthetic pathway, and its potential applications, all grounded in established scientific principles.

The 1-Oxo-1,2-dihydroisoquinoline Scaffold: A Privileged Framework

The isoquinoline and its derivatives are renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The 1-oxo-1,2-dihydroisoquinoline (or isoquinolone) core maintains this versatility while introducing a lactam functionality that can participate in crucial hydrogen bonding interactions within protein binding sites. The carboxylic acid moiety at the 5-position provides a key handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The strategic placement of the carboxylic acid at the C5 position offers distinct spatial and electronic properties compared to its more commonly studied C3 and C4 isomers. This unique arrangement can lead to novel interactions with target proteins and open new avenues for drug design.

Diagram: Core Structure and Potential Modification Sites

Kinase_Inhibitor_Design Scaffold 1-Oxo-1,2-dihydroisoquinoline- 5-carboxylic acid Derivatization Derivatization at C5-COOH (Amide Coupling) Scaffold->Derivatization Library Library of Amide Derivatives Derivatization->Library Screening Kinase Inhibitory Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Improvement Inflammation_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Signaling_Cascade Pro-inflammatory Signaling Cascade (e.g., NF-κB) Inflammatory_Stimulus->Signaling_Cascade Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Signaling_Cascade->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation Inhibitor Isoquinolone-based Inhibitor Inhibitor->Signaling_Cascade Inhibition

References

The Castagnoli-Cushman Reaction: A Detailed Protocol for the Synthesis of Dihydroisoquinolones

Author: BenchChem Technical Support Team. Date: January 2026

The dihydroisoquinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1][2] The Castagnoli-Cushman reaction (CCR) has emerged as a powerful and versatile tool for the synthesis of these valuable heterocyclic systems.[3][4] This multicomponent reaction offers an efficient and atom-economical approach to constructing densely functionalized dihydroisoquinolones, making it a highly attractive method for researchers in drug discovery and organic synthesis.[5][6]

This application note provides a comprehensive guide to performing the Castagnoli-Cushman reaction for the synthesis of dihydroisoquinolones. It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step protocol, and provides practical insights for optimization and troubleshooting.

Mechanistic Insights

Historically, the mechanism of the Castagnoli-Cushman reaction has been a subject of investigation.[3][4] Recent studies, including in-situ infrared spectroscopy and crossover experiments, have provided significant clarity.[7][8] The reaction is now understood to proceed through a stepwise pathway rather than a concerted cycloaddition.[3]

The currently accepted mechanism for the three-component synthesis of dihydroisoquinolones from homophthalic anhydride, an amine, and an aldehyde involves the following key steps:[3][7][8]

  • Amide-Acid Formation: The amine reacts with homophthalic anhydride to form an amide-acid intermediate. This intermediate exists in equilibrium with its corresponding cyclic anhydride form.[7]

  • Imine Formation: In parallel, the amine and aldehyde can reversibly form an imine.[8]

  • Mannich-like Addition: The enol form of the anhydride intermediate undergoes a Mannich-like addition to the imine (or the aldehyde and amine directly).[7][8] This is a crucial C-C bond-forming step.

  • Intramolecular Acylation and Lactamization: Subsequent intramolecular acylation by the carboxylic acid group leads to the formation of the dihydroisoquinolone ring system.[3]

This mechanistic understanding has been instrumental in developing optimized reaction conditions that can lead to high yields and excellent diastereoselectivity.[7][8]

Castagnoli_Cushman_Mechanism cluster_reactants Reactants HPA Homophthalic Anhydride AmideAcid Amide-Acid Intermediate HPA->AmideAcid Amine Amine (R1-NH2) Amine->AmideAcid Imine Imine Amine->Imine Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine MannichAdduct Mannich-type Adduct AmideAcid->MannichAdduct Mannich-like Addition Imine->MannichAdduct Product Dihydroisoquinolone MannichAdduct->Product Intramolecular Acylation

Caption: The reaction mechanism of the Castagnoli-Cushman reaction.

Experimental Protocol

This protocol describes a general procedure for the three-component Castagnoli-Cushman reaction to synthesize dihydroisoquinolones. A specific example using trifluoroethanol (TFE) as a promoter is also detailed, as this solvent has been shown to significantly enhance reaction rates.[5][9]

Materials and Equipment
  • Reagents:

    • Homophthalic anhydride

    • Substituted amine

    • Substituted aldehyde

    • 2,2,2-Trifluoroethanol (TFE) or other suitable solvent (e.g., toluene, methanol)[5][9]

    • Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

    • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Inert atmosphere setup (e.g., argon or nitrogen line with manifold)

    • Temperature-controlled bath (for sub-ambient temperatures)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Silica gel for column chromatography

    • Standard laboratory glassware (beakers, graduated cylinders, funnels)

    • NMR spectrometer

    • Mass spectrometer

Step-by-Step Procedure

1. Imine Formation (Optional, can be formed in situ)

For some substrates, pre-formation of the imine may be beneficial, though the three-component approach where it is formed in situ is often successful.[5]

  • To a stirred solution of the amine (1.0 eq.) in a dry solvent (e.g., methanol, dichloromethane, or methyl tert-butyl ether), add the aldehyde (1.0-1.5 eq.).[5]

  • A drying agent such as magnesium sulfate or molecular sieves can be added.[5]

  • The reaction mixture can be stirred at room temperature or heated to reflux until the reaction is complete, as monitored by TLC.[5]

  • The solvent can be removed under reduced pressure, and the crude imine can be used directly in the next step.[5]

2. Castagnoli-Cushman Reaction

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the imine (1.0 eq.) in trifluoroethanol (TFE).[5][9]

  • Cool the solution to the desired temperature (e.g., -40 °C).[5][9]

  • Add homophthalic anhydride (1.5 eq.) to the cooled solution.[5][9]

  • Stir the reaction mixture at this temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.[5][9]

3. Work-up and Purification

  • The crude residue can be purified by silica gel column chromatography.[5][9]

  • The choice of eluent will depend on the polarity of the product; a common system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[5][9]

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure dihydroisoquinolone.

  • Characterize the final product by NMR and mass spectrometry.

Data Presentation: Reaction Parameters and Yields

The Castagnoli-Cushman reaction is compatible with a wide range of substrates. The following table summarizes typical reaction conditions and outcomes for the synthesis of various dihydroisoquinolones.

AmineAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineBenzaldehydeTFE-400.595[5]
4-Fluoroaniline4-ChlorobenzaldehydeTFE-40192[5]
Benzylamine4-MethoxybenzaldehydeTolueneReflux1285[7]
tert-Butylaminep-AnisaldehydeMTBERoom Temp24-[9]
CyclopropanamineThiophene-2-carbaldehyde----[5]

Yields are for the isolated product after purification.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no product formation Incomplete imine formation.Pre-form the imine before adding the anhydride. Consider using a dehydrating agent like molecular sieves.
Low reactivity of substrates.Increase the reaction temperature or switch to a more promoting solvent like TFE.[5][9]
Low Diastereoselectivity Reaction conditions not optimized.The diastereoselectivity can be influenced by the solvent and the presence of catalysts. Protic solvents like TFE can favor certain diastereomers.[5] Lewis or Brønsted acid catalysts can also be employed to influence selectivity.[9]
Formation of side products Decomposition of starting materials or intermediates.Run the reaction at a lower temperature. Ensure an inert atmosphere to prevent oxidation.
Self-condensation of the aldehyde.Add the aldehyde slowly to the reaction mixture containing the amine.

Conclusion

The Castagnoli-Cushman reaction is a robust and efficient method for the synthesis of dihydroisoquinolones. Its multicomponent nature, high atom economy, and the ability to generate molecular complexity in a single step make it an invaluable tool for synthetic and medicinal chemists. A thorough understanding of the reaction mechanism and careful optimization of reaction conditions can lead to high yields and excellent control over stereochemistry, paving the way for the discovery of novel therapeutic agents.

References

"in vitro evaluation of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic Acid Derivatives as Novel PARP Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-oxo-1,2-dihydroisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against Poly (ADP-ribose) polymerase (PARP). PARP inhibitors represent a cornerstone of targeted cancer therapy, exploiting the concept of synthetic lethality in tumors with deficiencies in Homologous Recombination (HR) DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] This guide provides a comprehensive, field-proven framework for the systematic in vitro evaluation of novel this compound derivatives. We present a hierarchical workflow, beginning with cellular cytotoxicity screening, progressing to direct target engagement confirmation, and culminating in mechanistic validation of the DNA damage response. Each section includes detailed, step-by-step protocols and explains the scientific rationale behind experimental choices, ensuring a robust and reproducible evaluation of compound efficacy and mode of action.

Guiding Principle: A Hierarchical Evaluation Workflow

A successful in vitro evaluation campaign follows a logical funnel, moving from broad phenotypic effects to specific molecular interactions. This approach ensures that resources are focused on compounds with the highest potential. The workflow is designed to answer three critical questions in sequence:

  • Does the compound kill cancer cells? (Phenotypic Screening)

  • Does the compound bind to its intended target (PARP) in a cellular context? (Target Engagement)

  • Does target engagement produce the expected downstream biological effect? (Mechanistic Validation)

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanistic Validation pheno_screen Cellular Cytotoxicity Assays (e.g., MTT, Resazurin) Determine IC50 Values target_biochem Biochemical PARP Enzyme Inhibition Assay (Determine Enzymatic IC50) pheno_screen->target_biochem Active Compounds target_cellular Cellular Thermal Shift Assay (CETSA) (Confirm Intracellular Target Binding) target_biochem->target_cellular Potent Inhibitors mech_validation Western Blot Analysis of DNA Damage Markers (γH2AX) (Confirm Mode of Action) target_cellular->mech_validation Confirmed Binders

Caption: Hierarchical workflow for in vitro evaluation of PARP inhibitors.

PART 1: PHENOTYPIC SCREENING - ASSESSING CELLULAR CYTOTOXICITY

The initial step is to determine whether the synthesized derivatives have a cytotoxic or cytostatic effect on cancer cells.[3] The core principle is to compare the compound's effect on a cell line with a compromised DNA repair pathway (e.g., BRCA1-deficient) versus a proficient counterpart (wild-type). A significantly lower IC50 in the deficient cell line is a strong indicator of synthetic lethality.[1]

Protocol 1.1: Cell Viability Assessment using Resazurin Reduction Assay

This protocol provides a robust, colorimetric method to measure cell viability based on the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.[4]

Materials:

  • Cancer cell lines (e.g., BRCA1-mutant SUM149PT, BRCA-proficient MCF7)

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Pen-Strep)

  • Test compounds dissolved in DMSO (10 mM stock)

  • Positive control: Olaparib (known PARP inhibitor)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Microplate reader (fluorescence at 560 nm excitation / 590 nm emission)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 3,000-8,000 cells/well) in 100 µL of medium.

    • Rationale: Optimal seeding density is crucial to ensure cells are in the exponential growth phase during the experiment.[4]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and Olaparib in culture medium. A common range is 0.01 µM to 100 µM.

    • Include a "vehicle-only" control (e.g., 0.1% DMSO) and a "no-cell" blank control (medium only).

    • Carefully remove the seeding medium from the cells and add 100 µL of the medium containing the diluted compounds.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Resazurin Incubation and Measurement:

    • Add 20 µL of resazurin solution to each well (including controls).

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a microplate reader (Ex/Em: ~560/590 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-only control wells (% Viability).

    • Plot % Viability against the logarithmic concentration of the compound.

    • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression (four-parameter logistic fit).

Data Presentation: Example IC50 Values
CompoundCell LineGenotypeIC50 (µM)
Derivative A SUM149PTBRCA1-mutant0.85
MCF7BRCA-WT> 50
Derivative B SUM149PTBRCA1-mutant15.2
MCF7BRCA-WT> 100
Olaparib SUM149PTBRCA1-mutant0.52
MCF7BRCA-WT45.8

Data Interpretation: Derivative A shows potent and selective cytotoxicity against the BRCA1-deficient cell line, a hallmark of a promising PARP inhibitor.

PART 2: TARGET ENGAGEMENT VALIDATION

After identifying cytotoxic compounds, it is essential to confirm that they directly interact with their intended molecular target, PARP1, within the cell.[5]

Protocol 2.1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target interaction in a native cellular environment.[6] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[7][8]

G cluster_0 Condition 1: No Drug cluster_1 Condition 2: With Drug no_drug Target Protein heat_no_drug Heat Applied no_drug->heat_no_drug denatured Protein Denatures & Aggregates heat_no_drug->denatured no_signal Low Soluble Protein (Weak Western Blot Signal) denatured->no_signal with_drug Drug-Bound Target Protein heat_with_drug Heat Applied with_drug->heat_with_drug stabilized Protein is Stabilized Remains Soluble heat_with_drug->stabilized strong_signal High Soluble Protein (Strong Western Blot Signal) stabilized->strong_signal

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cells cultured in 10-cm dishes

  • Test compound and vehicle (DMSO)

  • PBS supplemented with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer with inhibitors)[9]

  • Microcentrifuge, refrigerated

  • Western blotting equipment and reagents (see Protocol 3.1)

  • Primary antibody against PARP1

Procedure:

  • Cell Treatment:

    • Treat cells at ~80% confluency with the test compound (e.g., at 10x its cytotoxic IC50) or vehicle (DMSO) for 2-4 hours.

  • Heating Step:

    • Harvest cells by scraping, wash with ice-cold PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cool-down at room temperature.[5] A no-heat control (RT) is essential.

  • Lysis and Protein Extraction:

    • Lyse the cells by adding lysis buffer and performing three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).

    • Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]

  • Analysis by Western Blot:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine protein concentration (e.g., BCA assay).

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-PARP1 antibody (see Protocol 3.1 for details).

Data Analysis:

  • A successful compound will show a stronger PARP1 band at higher temperatures compared to the vehicle-treated control, indicating a "thermal shift."

  • Plot the band intensities against the temperature for both treated and untreated samples to generate a "melting curve." A rightward shift in the curve for the treated sample confirms target engagement.

PART 3: MECHANISTIC VALIDATION

The final step is to confirm that target engagement by the compound leads to the intended biological mechanism: the disruption of DNA repair. Inhibition of PARP prevents the repair of single-strand breaks (SSBs), which are then converted into more lethal double-strand breaks (DSBs) during DNA replication.[2] The accumulation of DSBs can be monitored by measuring the phosphorylation of histone H2AX at serine 139, known as γH2AX.[10]

Protocol 3.1: Western Blot Analysis of DNA Damage Markers

This protocol allows for the semi-quantitative detection of γH2AX, a sensitive and specific marker of DNA double-strand breaks.[11]

Materials:

  • Cell lines, test compounds, and culture reagents

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary Antibodies: Rabbit anti-γH2AX (Ser139), Mouse anti-β-actin (loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates. Treat with the test compound at 1x and 3x its IC50 for 24 hours. Include vehicle (DMSO) and a positive control (e.g., Etoposide or Olaparib).

    • Wash cells with ice-cold PBS and lyse directly in the well with 150 µL of ice-cold lysis buffer.[10]

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.[11]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Measure protein concentration using the BCA assay.

    • Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[10]

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-γH2AX, diluted 1:1000 in blocking buffer) overnight at 4°C.[12]

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.[12]

    • Wash again 3x for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare and apply ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control (β-actin) to ensure equal protein loading.

Data Presentation: Example Western Blot Results

Lane 1Lane 2Lane 3Lane 4
VehicleCompound A (1x IC50)Compound A (3x IC50)Olaparib (1x IC50)
γH2AX (Weak/No Band)(Strong Band)(Very Strong Band)
β-Actin (Consistent Band)(Consistent Band)(Consistent Band)

Data Interpretation: A dose-dependent increase in the γH2AX signal in cells treated with Compound A confirms that the compound induces DNA double-strand breaks, consistent with the mechanism of PARP inhibition.

References

The Strategic Utility of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid as a Pivotal Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with high efficacy and specificity is a cornerstone of modern medicinal chemistry. In this landscape, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The isoquinolinone core is one such scaffold, prominently featured in a variety of clinically significant compounds, particularly in the realm of oncology and inflammatory diseases. This guide provides an in-depth exploration of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid , a key chemical intermediate, with a focus on its application in the synthesis of potent enzyme inhibitors.

Introduction: The Isoquinolinone Scaffold in Medicinal Chemistry

The 1-oxo-1,2-dihydroisoquinoline moiety is a bicyclic lactam that has garnered significant attention from drug discovery professionals. Its rigid structure and hydrogen bonding capabilities make it an ideal platform for designing molecules that can interact with the active sites of enzymes. Derivatives of this scaffold have been successfully developed as inhibitors of various enzyme families, including poly(ADP-ribose) polymerase (PARP) and protein kinases, which are critical targets in cancer therapy.[1][2][3] The carboxylic acid functionality at the 5-position of the isoquinolinone ring provides a versatile chemical handle for further molecular elaboration, allowing for the systematic optimization of pharmacological properties.

Core Application: A Gateway to Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to the accumulation of cytotoxic DNA damage, a concept known as synthetic lethality.[4] Several approved anticancer drugs, including Olaparib and Niraparib, are PARP inhibitors.[1] A common structural feature of many PARP inhibitors is a core that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.[1] The 1-oxo-1,2-dihydroisoquinoline scaffold serves as an excellent nicotinamide isostere.

The primary role of this compound in this context is as a precursor to the corresponding 5-carboxamides. The amide group is a key pharmacophoric element that often forms critical hydrogen bonds within the NAD+ binding pocket of the PARP enzyme.

Logical Relationship: From Intermediate to Bioactive Scaffold

G A 1-Oxo-1,2-dihydroisoquinoline- 5-carboxylic acid B Amide Coupling Reaction (Activation of Carboxylic Acid) A->B Key Reactant C 1-Oxo-1,2-dihydroisoquinoline- 5-carboxamide Derivatives B->C Product D Bioactive PARP Inhibitor Scaffold (Nicotinamide Mimic) C->D Pharmacophore

Caption: The synthetic pathway from the carboxylic acid intermediate to the final bioactive carboxamide scaffold for PARP inhibition.

Detailed Protocol: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-5-carboxamides via Amide Coupling

The conversion of the carboxylic acid to a carboxamide is a fundamental transformation in the synthesis of isoquinolinone-based PARP inhibitors.[1] This protocol details a standard and reliable method using a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is widely used for its efficiency and mild reaction conditions.

Principle:

The carboxylic acid is activated in situ by a coupling reagent to form a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond. A non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to ensure the amine is in its free base form.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up and Purification A Dissolve Carboxylic Acid (1 eq) and Amine (1.1 eq) in DMF B Add DIPEA (3 eq) A->B C Add HATU (1.2 eq) portion-wise B->C D Stir at room temperature for 2-16 hours C->D E Monitor reaction by TLC or LC-MS D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Purify by column chromatography G->H

Caption: A typical workflow for the HATU-mediated amide coupling reaction.

Materials and Reagents:
ReagentM.W.EquivalentsPurpose
This compound189.171.0Starting Material
Desired Amine (e.g., Piperidine)85.151.1 - 1.5Nucleophile
HATU380.231.2Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)129.243.0Non-nucleophilic Base
DMF (N,N-Dimethylformamide)--Anhydrous Solvent
Ethyl Acetate--Extraction Solvent
Saturated aq. NaCl (Brine)--Washing Agent
Anhydrous Na₂SO₄ or MgSO₄--Drying Agent
Silica Gel--Stationary Phase
Step-by-Step Protocol:
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration). Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Initiation of Coupling: Add HATU (1.2 eq) to the reaction mixture in one portion. The solution may change color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Aqueous Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then with saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 1-Oxo-1,2-dihydroisoquinoline-5-carboxamide.

Mechanistic Rationale: The Role of HATU in Amide Bond Formation

The success of this synthesis hinges on the activation of the carboxylic acid. HATU is a uronium-based coupling reagent that efficiently facilitates this process.

  • Activation: The carboxylate, formed by the deprotonation of the carboxylic acid by DIPEA, attacks the electrophilic carbon of HATU.

  • Formation of the Active Ester: This leads to the formation of a highly reactive O-acylisourea intermediate and releases the non-nucleophilic and weakly basic 1-hydroxy-7-azabenzotriazole (HOAt).

  • Nucleophilic Attack: The amine, present in its free-base form, then readily attacks the carbonyl carbon of the activated ester.

  • Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases HOAt.

This process is highly efficient and minimizes the formation of side products, making it a preferred method in the synthesis of complex molecules for drug discovery.

Broader Applications in Kinase Inhibition

Beyond PARP, the isoquinolinone scaffold is also found in inhibitors of various protein kinases.[2][5] Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The this compound intermediate can be similarly utilized to synthesize kinase inhibitors, where the carboxamide moiety can be tailored to interact with specific residues in the ATP-binding pocket of the target kinase. The synthetic versatility of the carboxylic acid allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies, which is a critical step in optimizing the potency and selectivity of kinase inhibitors.

Conclusion

This compound is a high-value chemical intermediate for researchers and scientists in drug development. Its inherent isoquinolinone scaffold serves as a proven pharmacophore for targeting critical enzymes like PARP and various kinases. The presence of the 5-carboxylic acid provides a reliable and versatile point of attachment for introducing diverse chemical functionalities, enabling the synthesis of targeted libraries of potential drug candidates. The protocols and rationale outlined in this guide are intended to empower researchers to effectively utilize this intermediate in their pursuit of novel and impactful therapeutics.

References

Development of Druglike Inhibitors from a 3,4-Dihydroisoquinol-1-one-4-carboxamide Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold has recently emerged as a promising framework for the design of novel therapeutics, particularly in the realm of oncology. This document provides a comprehensive guide for researchers engaged in the development of druglike inhibitors based on this scaffold, with a primary focus on its application as an inhibitor of Poly(ADP-ribose) polymerase (PARP). We will delve into the rationale behind targeting PARP, provide detailed protocols for the synthesis of lead compounds, and offer step-by-step methodologies for in vitro and in vivo evaluation. This guide is structured to provide not just procedural instructions, but also the scientific reasoning behind experimental choices, ensuring a robust and well-validated drug discovery workflow.

Introduction: The Promise of the 3,4-Dihydroisoquinol-1-one-4-carboxamide Scaffold

The 3,4-dihydroisoquinol-1-one-4-carboxamide core represents a novel and synthetically accessible scaffold for the development of potent and selective enzyme inhibitors.[1][2][3][4] Its rigid structure provides a well-defined platform for the precise orientation of functional groups, enabling high-affinity interactions with biological targets. A significant breakthrough in the application of this scaffold has been its successful deployment in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes pivotal to DNA repair and the maintenance of genomic stability.[1][2][3][4]

The Rationale for Targeting PARP

PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs).[5] In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating cytotoxic double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately leading to a synthetic lethal phenotype and selective cancer cell death.[6] This targeted approach has led to the clinical success of several PARP inhibitors, such as Olaparib, for the treatment of BRCA-mutated cancers.[1][4] The 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold offers the potential for developing next-generation PARP inhibitors with improved druglike properties, such as enhanced potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][4][7]

Figure 1: The Core Chemical Scaffold

Caption: The core chemical structure of the 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold.

Chemical Synthesis of Lead Compounds

The synthesis of the 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold and its derivatives can be achieved through a variety of synthetic routes. A particularly effective method is the modified Castagnoli-Cushman reaction, which allows for the efficient construction of the core heterocyclic system.[1][2][3][4]

General Synthetic Scheme

The synthesis typically begins with the reaction of a homophthalic anhydride with a formaldimine equivalent, such as a 1,3,5-triazinane, to yield a 3,4-dihydroisoquinol-1-one-4-carboxylic acid.[1][3] Subsequent amidation of the carboxylic acid with a desired amine provides the final carboxamide derivatives. This modular approach allows for the facile introduction of diversity at multiple positions of the scaffold, enabling extensive structure-activity relationship (SAR) studies.

Figure 2: Representative Synthetic Pathway

G cluster_synthesis Synthesis of 3,4-Dihydroisoquinol-1-one-4-carboxamides reagent1 Homophthalic Anhydride intermediate1 3,4-Dihydroisoquinol-1-one-4-carboxylic Acid reagent1->intermediate1 Castagnoli-Cushman Reaction reagent2 1,3,5-Triazinane reagent2->intermediate1 product 3,4-Dihydroisoquinol-1-one-4-carboxamide (Final Product) intermediate1->product Amidation reagent3 Amine (R-NH2) reagent3->product

Caption: A generalized synthetic scheme for the preparation of the target compounds.

Protocol: Synthesis of 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one

This protocol describes the synthesis of a lead compound identified for its potent PARP inhibitory activity.[8]

Materials:

  • 7-Fluorohomophthalic anhydride

  • 1,3,5-Tris(2,4-dimethoxybenzyl)-1,3,5-triazinane

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Thionyl chloride

  • 1,4'-Bipiperidine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Synthesis of 7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid:

    • To a solution of 7-fluorohomophthalic anhydride in anhydrous toluene, add 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold toluene and dry under vacuum to yield the carboxylic acid intermediate.

  • Esterification (for purification purposes, optional):

    • Suspend the carboxylic acid in anhydrous methanol and cool to 0°C.

    • Add thionyl chloride dropwise and stir the reaction at room temperature overnight.

    • Remove the solvent under reduced pressure and purify the resulting methyl ester by silica gel chromatography.

  • Hydrolysis of the ester (if esterification was performed):

    • Dissolve the purified methyl ester in a mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the purified carboxylic acid.

  • Amidation:

    • Dissolve the 7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid in anhydrous DCM.

    • Add 1,4'-bipiperidine and triethylamine.

    • Cool the mixture to 0°C and add a coupling agent such as HATU or EDC/HOBt.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain the final compound.

In Vitro Evaluation: Assessing PARP Inhibition

A series of in vitro assays are essential to characterize the potency, selectivity, and mechanism of action of the newly synthesized inhibitors.

PARP1/2 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2. A common method is a colorimetric or fluorometric assay that detects the consumption of NAD+, the substrate for PARP.[9][10]

Protocol: Fluorometric PARP1 Enzymatic Assay

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Nicotinamidase

  • A fluorescent NAD+ detection kit

  • 384-well black plates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of PARP1 enzyme and activated DNA in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer containing a fixed percentage of DMSO (e.g., 1%). Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Olaparib).

  • Assay Setup:

    • Add 5 µL of the test compound dilutions or controls to the wells of the 384-well plate.

    • Add 10 µL of the 2X PARP1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of a 2.5 mM β-NAD+ solution to each well (final concentration 0.5 mM).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit. This typically involves the addition of a reagent that converts the remaining NAD+ into a fluorescent product.

    • Read the fluorescence intensity on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Assays for Antiproliferative Activity

Cell-based assays are crucial for determining the functional consequences of PARP inhibition in a cellular context, particularly in cancer cell lines with known DNA repair deficiencies.

Protocol: Cell Viability Assay in BRCA-deficient Cancer Cells

Materials:

  • BRCA1 or BRCA2 deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1) and a BRCA-proficient control cell line (e.g., MDA-MB-231).

  • Complete cell culture medium.

  • Test compounds (solubilized in DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

  • 96-well clear or white-walled plates.

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Treat the cells with the compound dilutions for 72-96 hours.

  • Viability Assessment:

    • At the end of the incubation period, assess cell viability using a chosen reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound in both the BRCA-deficient and proficient cell lines to assess synthetic lethality.

In Vivo Evaluation: Xenograft Models

To assess the antitumor efficacy of lead compounds in a living organism, in vivo studies using xenograft models are essential.[2][8] This typically involves implanting human cancer cells into immunodeficient mice.

Protocol: Subcutaneous Xenograft Model in Athymic Nude Mice

Materials:

  • BRCA-deficient human cancer cell line (e.g., SKOV-3, HCT116 p53-/-).[1][5]

  • Female athymic nude mice (6-8 weeks old).

  • Matrigel.

  • Test compound formulated for oral or intraperitoneal administration.

  • Vehicle control.

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[1]

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[1]

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[1]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[1]

    • Administer the test compound and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include tumor regression and survival.

  • Endpoint and Tissue Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tissue can be collected for further analysis, such as immunohistochemistry for markers of DNA damage and apoptosis.[1]

Figure 3: Drug Development Workflow

G cluster_workflow Inhibitor Development Workflow start Scaffold Identification (3,4-dihydroisoquinol-1-one-4-carboxamide) synthesis Chemical Synthesis & Library Generation start->synthesis in_vitro In Vitro Screening (Enzymatic & Cell-based Assays) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar sar->synthesis Iterative Design lead_opt Lead Optimization (ADME Profiling) sar->lead_opt in_vivo In Vivo Efficacy (Xenograft Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: An overview of the iterative workflow for developing druglike inhibitors.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold is crucial for optimizing its inhibitory activity and druglike properties.

Key Positions for Modification
  • Carboxamide Moiety (R1): The amine component of the carboxamide is a key point for introducing diversity and can significantly impact potency and selectivity.

  • Position 7 (R2): Substitution on the aromatic ring, such as with a fluorine atom, has been shown to enhance activity.[11]

  • Position 3 (R3): Modifications at this position can influence the conformation of the molecule and its interaction with the target.

ADME Profiling

Early assessment of ADME properties is critical to ensure that potent inhibitors also possess favorable pharmacokinetic characteristics.

Table 1: Exemplary SAR Data for a Series of Analogs

CompoundR1 (Amine)R2PARP1 IC50 (nM)Cell Viability GI50 (µM) (BRCA1-mut)
1 PiperidineH1505.2
2 MorpholineH2508.1
3 1,4'-BipiperidineH250.8
4 1,4'-Bipiperidine7-F100.3

Conclusion

The 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold provides a versatile and promising starting point for the development of novel PARP inhibitors. The synthetic accessibility of this scaffold, coupled with the potential for fine-tuning its pharmacological properties through systematic medicinal chemistry efforts, makes it an attractive area for further investigation. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to efficiently advance their drug discovery programs based on this exciting chemical entity.

References

Application Note & Protocols: Synthesis and Evaluation of Quoline Carboxylic Acid Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis and antibacterial evaluation of quinoline carboxylic acid derivatives, a class of compounds renowned for their potent antimicrobial properties. We detail the foundational Gould-Jacobs reaction for the synthesis of the critical 4-quinolone-3-carboxylic acid scaffold, explaining the mechanistic rationale behind the protocol. Furthermore, we provide a step-by-step protocol for determining the antibacterial efficacy of the synthesized compounds using the gold-standard Minimum Inhibitory Concentration (MIC) broth microdilution assay. This guide is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel antibacterial agents.

Introduction: The Enduring Potency of Quinolones

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, derivatives of 4-quinolone-3-carboxylic acid are the cornerstone of the quinolone class of antibiotics.[2][3] The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, marked the dawn of this antibiotic class.[4][5] It was the first practical synthetic quinolone antibiotic used to treat urinary tract infections caused by Gram-negative bacteria.[6]

The antibacterial power of these compounds lies in their specific mechanism of action: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome, leading to rapid cell death.[5][7] The carboxylic acid group at the 3-position is crucial for this activity, as it is essential for binding to and blocking the DNA-topoisomerase complexes.[6]

This guide focuses on a classic and reliable method for constructing the quinolone core, the Gould-Jacobs reaction, and the subsequent biological evaluation necessary to quantify the antibacterial potential of the synthesized derivatives.

Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for preparing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the more stable 4-quinolone form.[8][9] The reaction proceeds in a series of steps beginning with the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization.[10][11]

The causality behind this synthetic choice is its directness in establishing the 4-oxo-3-carboxylate framework, which is fundamental to the antibacterial activity of this class. High temperatures are required for the intramolecular cyclization, a key step that forms the quinoline ring system.[9][12]

Visualizing the Gould-Jacobs Reaction

The following diagram illustrates the key steps in the synthesis of a 4-quinolone-3-carboxylic acid ethyl ester, the precursor to the final active acid.

Gould_Jacobs_Reaction Reactant1 Aniline Derivative Intermediate Anilidomethylenemalonate Intermediate Reactant1->Intermediate Condensation (-EtOH) Reactant2 Diethyl Ethoxymethylenemalonate (DEEM) Reactant2->Intermediate Product_Ester Ethyl 4-Oxo-1,4-dihydroquinoline -3-carboxylate Intermediate->Product_Ester Thermal Cyclization (e.g., Dowtherm A, ~250°C) (-EtOH) Final_Product 4-Quinolone-3-carboxylic Acid Product_Ester->Final_Product Saponification (NaOH) & Acidification (HCl)

Caption: General workflow of the Gould-Jacobs reaction.

Protocol 1: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes the synthesis of a foundational quinolone scaffold using aniline and diethyl ethoxymethylenemalonate (DEEM).

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-110°C for 2 hours with stirring. The reaction progress can be monitored by observing the cessation of ethanol evolution.

    • Rationale: This step involves a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of DEEM, displacing the ethoxy group to form the anilidomethylenemalonate intermediate.[8][11] Heating drives the reaction to completion by removing the ethanol byproduct.

Step 2: Thermal Cyclization

  • To the flask containing the intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.

    • Rationale: The high temperature provides the necessary activation energy for an intramolecular electrophilic aromatic substitution (a 6-electron cyclization), where the malonate portion of the molecule attacks the ortho-position of the aniline ring to form the quinoline core.[8][12]

  • Allow the reaction mixture to cool to below 100°C. The product often precipitates upon cooling.

  • Dilute the cooled mixture with a hydrocarbon solvent like hexane to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold hexane or ethanol.

Step 3: Saponification (Hydrolysis)

  • Suspend the crude ethyl ester from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until a clear solution is obtained.

    • Rationale: Saponification converts the ethyl ester to a sodium carboxylate salt, which is water-soluble. This step is crucial for unmasking the carboxylic acid group required for antibacterial activity.[8]

  • Cool the solution to room temperature and then in an ice bath.

  • Carefully acidify the solution with concentrated HCl until the pH is ~2-3. A precipitate will form.

  • Collect the solid 4-quinolone-3-carboxylic acid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Biological Evaluation: Determining Antibacterial Activity

The standard method for quantifying the antibacterial potency of a new compound is the determination of its Minimum Inhibitory Concentration (MIC).[13][14] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] The broth microdilution method is a reliable, high-throughput technique for this purpose.[16][17]

Visualizing the MIC Assay Workflow

The following diagram outlines the experimental workflow for the broth microdilution MIC assay.

MIC_Workflow Start Prepare Stock Solution of Synthesized Compound Step1 Perform 2-Fold Serial Dilutions in 96-Well Plate Start->Step1 Step3 Inoculate Wells with Bacterial Suspension Step1->Step3 Step2 Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Step2->Step3 Step4 Incubate Plate (e.g., 37°C for 18-24h) Step3->Step4 Controls Include Positive (bacteria, no drug), Negative (broth only), and Sterility Controls Step3->Controls Step5 Read Results: Identify Lowest Concentration with No Growth Step4->Step5

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: Broth Microdilution MIC Assay

Materials:

  • Synthesized quinoline carboxylic acid derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

Step 1: Preparation of Compound Stock and Dilutions

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 1280 µg/mL).

  • In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a given row.

  • Add 200 µL of the compound stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Rationale: Serial dilution creates a range of concentrations to test, allowing for the precise determination of the MIC.[15]

  • Well 11 will serve as the positive control (no drug). Well 12 will be the sterility control (no bacteria).

Step 2: Preparation of Bacterial Inoculum

  • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

Step 3: Inoculation and Incubation

  • Inoculate wells 1 through 11 with 100 µL of the final bacterial inoculum. Do not add bacteria to well 12.

    • Self-Validation: The final volume in each well is now 200 µL. The positive control (well 11) must show turbidity, confirming the bacteria are viable. The sterility control (well 12) must remain clear, confirming the medium is not contaminated.

  • Cover the plate and incubate at 37°C for 18-24 hours.

Step 4: Reading and Interpreting Results

  • After incubation, visually inspect the plate for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well in the dilution series).

Data Presentation and Interpretation

MIC values are typically reported in µg/mL. The results should be compiled into a table for clear comparison of the activity of different derivatives against various bacterial strains.

Table 1: Example MIC Data for Synthesized Quinolone Derivatives

Compound IDR1-substituentR2-substituentMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
Q-01 HH128256
Q-02 6-FluoroEthyl24
Q-03 6-ChloroCyclopropyl12
Nalidixic Acid -->25616
Ciprofloxacin --0.50.25

Data are hypothetical and for illustrative purposes only.

The interpretation of these results provides crucial structure-activity relationship (SAR) insights. For example, the addition of a fluorine atom at the C6 position and a cyclopropyl or ethyl group at the N1 position often dramatically increases the spectrum and potency of antibacterial activity, a hallmark of the fluoroquinolone generation of antibiotics.[18]

Conclusion

The synthesis of quinoline carboxylic acid derivatives remains a vital area of research in the quest for new antibacterial agents. The Gould-Jacobs reaction provides a reliable and historically significant route to the essential 4-quinolone-3-carboxylic acid core. By coupling this robust synthetic protocol with the standardized broth microdilution MIC assay, researchers can effectively synthesize and evaluate novel compounds, contributing to the development of the next generation of quinolone antibiotics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid, a key intermediate in the development of pharmaceuticals like kinase inhibitors.[1] Our focus is on addressing common challenges to improve reaction yield and product purity.

Part 1: Foundational Principles & Core Reaction

The synthesis of the isoquinolone core often involves an intramolecular cyclization reaction. A prevalent strategy is the Bischler-Napieralski reaction or its variations, which involves the cyclization of a β-arylethylamide.[2][3] Understanding the mechanism and its sensitivity to electronic and steric factors is the first step toward troubleshooting.

The reaction is an electrophilic aromatic substitution, making it highly dependent on the electronic nature of the aromatic ring.[2] Electron-withdrawing groups, such as the carboxylic acid at the 5-position, can deactivate the ring and make cyclization more challenging, often requiring stronger dehydrating agents or harsher conditions.

Part 2: Proactive Yield Optimization

Before troubleshooting a failed reaction, it's crucial to ensure the foundational parameters of your experiment are optimized.

ParameterRecommendationRationale & Scientific Justification
Starting Material Purity Use freshly prepared or purified β-arylethylamide precursor. Verify purity via NMR and melting point.Impurities can interfere with the catalyst and lead to side reactions. The precursor's stability is critical, as degradation can occur under strongly acidic conditions.[2]
Solvent & Reagent Anhydrous Conditions Flame-dry all glassware. Use anhydrous solvents (e.g., anhydrous CH₂Cl₂) and perform the reaction under an inert atmosphere (Nitrogen or Argon).Dehydrating agents like POCl₃, P₂O₅, or Triflic Anhydride (Tf₂O) are extremely sensitive to moisture. Water will quench these reagents, halting the cyclization and leading to incomplete reactions or hydrolysis of intermediates.
Choice of Dehydrating Agent For deactivated substrates, stronger agents like P₂O₅ in refluxing POCl₃ or modern, milder protocols like Tf₂O with a non-nucleophilic base (e.g., 2-chloropyridine) are often more effective than POCl₃ alone.[2]The carboxylic acid group deactivates the aromatic ring, necessitating a more potent dehydrating agent to promote the intramolecular electrophilic substitution. The Tf₂O system can be used at lower temperatures, potentially reducing side reactions like polymerization.[2]
Reaction Monitoring Monitor reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Prolonged reaction times or excessively high temperatures can lead to the decomposition of starting material and product, often resulting in tar formation.[2] Once the starting material is consumed, the reaction should be promptly worked up.

Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction has stalled. TLC analysis shows significant amounts of unreacted starting material. What are the likely causes?

Potential Cause 1: Insufficient Dehydrating Agent Potency or Deactivation.

  • Explanation: The electron-withdrawing nature of the 5-carboxylic acid group makes the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution.[2] Your chosen dehydrating agent (e.g., POCl₃) may be too weak, or it may have been quenched by residual moisture.

  • Solution:

    • Ensure all reagents and solvents are strictly anhydrous.

    • Switch to a more powerful dehydrating agent. A combination of P₂O₅ in refluxing POCl₃ or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be effective for deactivated systems.

    • Consider a modern, low-temperature protocol using triflic anhydride (Tf₂O) and 2-chloropyridine, which can provide higher yields for sensitive substrates.[2]

Potential Cause 2: Poor Solubility of Starting Material.

  • Explanation: If the starting β-arylethylamide is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow, leading to incomplete conversion.

  • Solution:

    • Select a solvent in which the starting material has better solubility at the reaction temperature.

    • Increase the solvent volume, though this may require longer reaction times. Ensure the mixture remains stirrable.[2]

Q2: The reaction mixture turned into a dark, thick tar, and I can't isolate any product. What went wrong?

Potential Cause: Polymerization or Decomposition.

  • Explanation: This is a classic sign of excessive heat or prolonged reaction time.[2] The highly acidic and dehydrating conditions can promote intermolecular reactions and decomposition, especially if the intermediates or the final product are unstable at high temperatures.

  • Solution:

    • Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature may be beneficial. Avoid localized overheating by using an oil bath and vigorous stirring.

    • Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, proceed with the workup. Do not heat the reaction unnecessarily for extended periods.

    • Milder Conditions: If tarring persists, switch to a lower-temperature method, such as the Tf₂O/2-chloropyridine protocol, which can often be run at temperatures from -20 °C to room temperature.[2]

Q3: I isolated a product, but the yield is very low and purification is difficult due to multiple side products. How can I improve selectivity?

Potential Cause 1: Formation of Unexpected Regioisomers.

  • Explanation: If other positions on the aromatic ring are electronically favorable for substitution, cyclization may occur at an alternative position, leading to a mixture of isomers.

  • Solution:

    • This is primarily dictated by the substrate's structure. If alternative cyclization is a major issue, a different synthetic strategy might be necessary, perhaps by installing blocking groups that can be removed later.

Potential Cause 2: Competing Side Reactions.

  • Explanation: A major competing pathway in Bischler-Napieralski type reactions is the retro-Ritter reaction, where the key nitrilium ion intermediate fragments instead of cyclizing.[2]

  • Solution:

    • Using milder, low-temperature conditions can sometimes disfavor fragmentation pathways.

    • Alternative synthetic routes that do not proceed through the same intermediate, such as those involving palladium-catalyzed annulation, could be explored.[4][5]

Q4: How should I purify the final this compound product?

Purification Strategy:

  • Explanation: The carboxylic acid functionality makes the product acidic and often poorly soluble in common organic solvents used for chromatography, but soluble in aqueous base.

  • Recommended Protocol:

    • Acid-Base Extraction: After quenching the reaction, perform an extractive workup. Dissolve the crude material in an organic solvent (like Ethyl Acetate) and wash with water. Then, extract the organic layer with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The desired product will move into the aqueous layer as its carboxylate salt, leaving many non-acidic impurities behind.

    • Precipitation: Carefully acidify the separated aqueous layer with a strong acid (e.g., 2M HCl) while cooling in an ice bath. The product should precipitate out of the solution.

    • Filtration & Washing: Collect the solid product by filtration. Wash the filter cake with cold water to remove inorganic salts, followed by a cold non-polar organic solvent (like diethyl ether or hexanes) to remove residual organic impurities.

    • Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or DMF/water.[6]

Part 4: Visualized Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and solving low-yield issues.

G start Low Yield of Target Compound check_sm Check Starting Material (SM) by TLC/LC-MS start->check_sm sm_present Significant SM Remaining? check_sm->sm_present Analyze Crude Reaction Mixture tar Reaction Turned to Tar? sm_present->tar No cause_sm Potential Causes: - Insufficient Dehydrating Agent - Reagent Quenched (Moisture) - Poor SM Solubility sm_present->cause_sm Yes complex_mix Complex Mixture of Products? tar->complex_mix No cause_tar Potential Cause: - Decomposition / Polymerization tar->cause_tar Yes cause_mix Potential Causes: - Side Reactions (e.g., retro-Ritter) - Isomer Formation complex_mix->cause_mix Yes end_purify Focus on Optimizing Purification (Acid-Base Extraction, Recrystallization) complex_mix->end_purify No, but still low yield solution_sm Solutions: 1. Use Stronger Dehydrating Agent (P₂O₅, Tf₂O). 2. Ensure Strict Anhydrous Conditions. 3. Choose a Better Solvent. cause_sm->solution_sm solution_tar Solutions: 1. Lower Reaction Temperature. 2. Reduce Reaction Time (Monitor by TLC). 3. Use Milder Conditions (e.g., Tf₂O). cause_tar->solution_tar solution_mix Solutions: 1. Optimize Temperature/Conditions. 2. Consider Alternative Synthetic Route. cause_mix->solution_mix

References

Technical Support Center: Purification of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing on established chemical principles and field-proven techniques, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your purification workflow. Each issue is presented with likely causes and actionable solutions.

Problem 1: My basic isoquinoline is streaking badly on a silica gel TLC plate.

► Possible Causes:

  • Strong Analyte-Stationary Phase Interaction: The basic nitrogen atom in the isoquinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a continuous streak rather than a compact spot.[3][4]

  • Sample Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, leading to tailing and streaking.[1][4][5]

  • Inappropriate Spotting Solvent: If the sample is applied to the plate in a solvent that is too polar, it can cause the initial spot to spread out, leading to a "double spotting" or diffuse streaking effect.[1]

► Solutions:

  • Use a Mobile Phase Modifier: The most effective solution is to neutralize the acidic sites on the silica gel or to reduce the basicity of the analyte. This is achieved by adding a small amount of a basic modifier to your eluent.[1][3]

    • Triethylamine (TEA): Add 0.1–2.0% TEA to your mobile phase.[3] The TEA will preferentially bind to the acidic silanol groups, masking them from your isoquinoline and allowing for smooth elution.

    • Ammonia: Using a solution of ammonia in methanol (e.g., 1-10%) as part of your mobile phase system is also highly effective.[3]

  • Reduce Sample Concentration: Prepare a more dilute solution of your crude sample before spotting it on the TLC plate.[4]

  • Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica plate.[2][6] These alternatives have fewer acidic sites for the basic isoquinoline to interact with.[6]

Problem 2: I can't separate two constitutional isomers of my substituted isoquinoline.

► Possible Causes:

  • Similar Polarity: Constitutional isomers often have very similar polarities, making them difficult to resolve with standard chromatographic techniques. Their similar structures lead to nearly identical interactions with both the stationary and mobile phases.

  • Insufficient Resolution: The chosen chromatographic system (column length, particle size, mobile phase) may not have sufficient resolving power to separate compounds with a small difference in retention factor (Rf).

► Solutions:

  • Optimize Flash Chromatography Conditions:

    • Use a Shallow Gradient: A slow, shallow gradient of the eluting solvent increases the interaction time with the stationary phase and can significantly improve the separation of closely eluting compounds.[7]

    • Try Different Solvent Systems: Explore different solvent combinations. Sometimes, switching from a common ethyl acetate/hexane system to one involving dichloromethane/methanol or acetone can alter the specific interactions (e.g., dipole-dipole, hydrogen bonding) and improve selectivity.

    • High-Performance Flash Chromatography: Use columns packed with smaller silica particles (e.g., 20-40 µm). Smaller particles provide a greater surface area and higher theoretical plates, leading to better resolution.[8]

  • Utilize an Alternative Technique:

    • Preparative HPLC: High-Performance Liquid Chromatography (HPLC), especially reversed-phase HPLC, often provides superior separation for isomers.[9][10] The use of C18 columns and aqueous/organic mobile phases introduces different separation mechanisms (hydrophobic interactions) that can effectively resolve isomers that are inseparable by normal-phase chromatography.[10]

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers and can offer better resolution than HPLC in some cases.[9]

  • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, allowing for easy separation. The derivative can then be converted back to the original compound.

Problem 3: My isoquinoline product is an oil and won't crystallize.

► Possible Causes:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, preventing your compound from crystallizing and causing it to remain an oil.[11] Common impurities include residual solvents, unreacted starting materials, or by-products.[12][13]

  • Low Melting Point: The compound may be a low-melting solid or an oil at room temperature.

  • Metastable State: The compound may be in a supersaturated or supercooled state and requires an energy input to initiate crystallization.

► Solutions:

  • Improve Purity: First, ensure the compound is sufficiently pure. Re-purify a small amount by flash chromatography and try to crystallize the purest fractions.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.

    • Reduce Temperature: Cool the solution slowly in an ice bath or refrigerator. Rapid cooling should be avoided as it can lead to the formation of smaller, less pure crystals.[11]

  • Change the Solvent: The choice of solvent is critical for recrystallization.[14] Experiment with different solvents or solvent pairs. An ideal single solvent will dissolve your compound when hot but not when cold.[11] In a two-solvent system, your compound should be soluble in the first solvent and insoluble in the second, and the two solvents must be miscible.[11]

  • Salt Formation: If the freebase isoquinoline is an oil, converting it to a salt (e.g., hydrochloride or sulfate) will dramatically increase its melting point and crystallinity.[15] Dissolve the oily product in a suitable solvent like ether or ethyl acetate and add a solution of HCl (e.g., 2M in ether) dropwise. The salt will often precipitate as a crystalline solid that can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a crude substituted isoquinoline?

The most robust approach is a multi-step process. First, an acid-base extraction can be highly effective for initial cleanup.[16][17] Since isoquinolines are basic, they can be extracted from an organic solvent (like dichloromethane or ether) into an aqueous acid (e.g., 1M HCl).[15][17] This step removes neutral and acidic impurities. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral isoquinoline, which is then re-extracted into an organic solvent.[17] Following this, flash column chromatography is typically used to separate the target isoquinoline from any remaining by-products or isomers.[18] Finally, recrystallization can be used to obtain a highly pure, crystalline final product.[14]

Q2: How does the substitution pattern on the isoquinoline ring affect purification?

Substituents can dramatically alter the physical properties of the isoquinoline, impacting purification strategy:

  • Polarity: Electron-donating groups (e.g., -OCH₃, -NH₂) increase the basicity and often the polarity of the molecule, leading to stronger retention on silica gel. Electron-withdrawing groups (e.g., -NO₂, -CN) decrease basicity and can make the compound less polar.[19]

  • Solubility: Large, nonpolar substituents (e.g., benzyl, long alkyl chains) will increase solubility in nonpolar organic solvents, while polar substituents (e.g., -OH, -COOH) will increase solubility in polar solvents. This is a key consideration when choosing solvents for chromatography and recrystallization.[20]

  • Crystallinity: The overall shape and intermolecular forces (hydrogen bonding, π-stacking) dictated by substituents will determine how easily a compound crystallizes.

Q3: When should I use an amine-functionalized column instead of standard silica gel?

An amine-functionalized column is an excellent alternative to standard silica for purifying basic compounds like isoquinolines.[6] You should consider using one when:

  • You observe irreversible adsorption or significant decomposition of your compound on silica gel.

  • You want to avoid using basic modifiers like triethylamine in your mobile phase, which can simplify solvent removal after purification.[6]

  • You need a different selectivity to separate your target compound from a stubborn impurity. Amine columns are less polar than bare silica and offer different separation characteristics.[6]

Q4: My product seems to be decomposing on the silica gel column. What can I do?

Decomposition on silica gel is a common problem for sensitive compounds, as the acidic surface can catalyze degradation reactions.[2]

  • Deactivate the Silica: Before running the column, flush it with your mobile phase containing 1-2% triethylamine. This will neutralize the most acidic sites.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column as efficiently as possible.

  • Use an Alternative Stationary Phase: Switch to a less acidic stationary phase such as neutral alumina, or consider reversed-phase chromatography, which is performed under less harsh conditions.[2]

Key Protocols & Data

Table 1: Common Solvent Systems for Flash Chromatography of Substituted Isoquinolines
Polarity of IsoquinolinePrimary Solvent (Nonpolar)Eluting Solvent (Polar)Modifier (if using Silica)
Low to MediumHexanes / HeptaneEthyl Acetate (EtOAc)0.5 - 1% Triethylamine (TEA)
MediumDichloromethane (DCM)Acetone0.5 - 1% TEA
Medium to HighDichloromethane (DCM)Methanol (MeOH)1 - 2% TEA or NH₄OH in MeOH
HighEthyl Acetate (EtOAc)Methanol (MeOH)1 - 2% TEA or NH₄OH in MeOH

Note: The percentages are recommendations. Always optimize the solvent system first using Thin Layer Chromatography (TLC).

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Dichloromethane or Diethyl Ether).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it two to three times with 1M aqueous HCl.[17] Combine the aqueous layers. The basic isoquinoline is now protonated and in the aqueous phase.

  • Neutralization: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 3M NaOH or solid NaHCO₃) with stirring until the solution is basic (confirm with pH paper). Your isoquinoline will precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution three times with fresh organic solvent (e.g., Dichloromethane).[17]

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified isoquinoline freebase.

Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy for a crude substituted isoquinoline product.

Purification_Strategy Start Crude Substituted Isoquinoline Product AcidBase Perform Acid-Base Extraction? Start->AcidBase TLC Analyze by TLC AcidBase->TLC Yes AcidBase->TLC No (Neutral Impurities Only) Isomers Isomers or Close Impurities Present? TLC->Isomers Chromatography Column Chromatography Recrystallize Recrystallization Chromatography->Recrystallize Isomers->Chromatography No HPLC Consider Preparative HPLC / SFC Isomers->HPLC Yes FinalProduct Pure Product Recrystallize->FinalProduct HPLC->Recrystallize

Caption: Decision tree for purification of isoquinolines.

Mechanism of TLC Streaking and Mitigation

This diagram illustrates the interaction between a basic isoquinoline and acidic silica gel, and how a basic modifier like triethylamine (TEA) mitigates this issue.

TLC_Streaking cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier Silica [Silica Surface] | Si-OH | Si-OH Result_1 Result: Streaking/ Tailing Iso_1 Isoquinoline (Basic N) Iso_1->Silica Strong Acid-Base Interaction (Binding) Silica_TEA [Silica Surface] | Si-O⁻ H-NEt₃⁺ | Si-O⁻ H-NEt₃⁺ Result_2 Result: Compact Spot TEA TEA Silica_Original Si-OH TEA->Silica_Original Neutralizes Acidic Sites Iso_2 Isoquinoline Iso_2->Silica_TEA Weak Interaction (Smooth Elution)

Caption: How basic modifiers prevent TLC streaking.

References

Technical Support Center: Synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to ensure your experimental success through scientifically grounded and practical advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction Initiation and Monitoring

Question 1: What is the most common and reliable method for synthesizing 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, and how do I set it up?

The most prevalent and robust method for synthesizing the 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid core is the Castagnoli-Cushman reaction.[1][2] This reaction involves the cyclocondensation of homophthalic anhydride with an imine. The imine is typically pre-formed from a primary amine and an aldehyde or generated in situ.

A general procedure involves reacting homophthalic anhydride with the desired imine in a suitable solvent, such as toluene or dichloromethane.[3][4] The reaction can often be performed at room temperature or with gentle heating.[1]

Experimental Protocol: General Synthesis via Castagnoli-Cushman Reaction

  • Imine Formation (if not pre-formed): In a round-bottom flask, dissolve the primary amine and aldehyde in a suitable solvent (e.g., toluene, methanol). If necessary, add a dehydrating agent (e.g., magnesium sulfate, molecular sieves) and stir at room temperature until imine formation is complete (monitor by TLC or NMR).

  • Cyclocondensation: To the solution of the imine, add an equimolar amount of homophthalic anhydride.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the product can often be isolated by filtration if it precipitates. Alternatively, the reaction mixture can be concentrated and the product purified by recrystallization or column chromatography.[5]

Question 2: How can I effectively monitor the progress of the reaction?

Effective reaction monitoring is crucial to prevent the formation of byproducts from overheating or prolonged reaction times.[4]

  • Thin Layer Chromatography (TLC): TLC is a straightforward and common method.[1] Spot the reaction mixture alongside the starting materials (homophthalic anhydride and imine). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid) should be determined empirically.

  • In-situ NMR Spectroscopy: For a more detailed analysis, in-situ ¹H NMR spectroscopy can be employed.[6] This allows for the direct observation of the formation of product isomers and potential side products in real-time. Diagnostic signals for the protons at the C3 and C4 positions of the product can be used to quantify conversion and diastereoselectivity.[6]

Section 2: Low Yield and Side Product Formation

Question 3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this synthesis can stem from several factors. Below is a breakdown of common causes and their respective solutions.

Cause of Low YieldProposed Solution(s)Scientific Rationale
Elimination Side Reaction Add N-methylimidazole (NMI) to the reaction mixture.NMI acts as a promoter for the desired cyclization pathway, reducing the competing elimination reaction that can occur with certain imines, especially those derived from basic heterocyclic aldehydes.[7][8][9]
Prolonged Reaction Time/High Temperature Carefully monitor the reaction and stop it once the starting materials are consumed. Avoid excessive heating.Over-refluxing can lead to thermal decomposition of the product and the formation of dark, tarry side products, which significantly reduces the isolated yield.[4][10]
Hydrolysis of Homophthalic Anhydride Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Homophthalic anhydride is susceptible to hydrolysis, which converts it to the less reactive homophthalic acid.[11] This reduces the amount of anhydride available for the cyclization reaction.
Poor Quality of Starting Imine Ensure the imine is freshly prepared and pure. If the imine is unstable, consider generating it in situ.Impurities in the imine can lead to the formation of side products. Unstable imines may decompose under the reaction conditions, leading to a lower concentration of the desired reactant.

Low_Yield_Troubleshooting start Low Yield Observed cause1 Elimination Side Products start->cause1 cause2 Reaction Conditions Too Harsh start->cause2 cause3 Starting Material Degradation start->cause3 solution1 Add N-Methylimidazole (NMI) cause1->solution1 solution2 Optimize Temperature and Time cause2->solution2 solution3 Use Anhydrous Conditions cause3->solution3 solution4 Use Fresh, Pure Imine cause3->solution4

Section 3: Stereochemistry Control

Question 4: I am observing a mixture of diastereomers. How can I control the stereochemical outcome of the reaction?

The reaction between homophthalic anhydride and an imine can lead to both cis and trans diastereomers. The relative stereochemistry can often be controlled by the reaction conditions.

  • Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetically favored product, especially at lower temperatures.[1] The trans isomer is typically the thermodynamically more stable product and can be obtained under equilibrating conditions, such as through a basic workup or by using specific additives.[1]

  • Additives for Stereocontrol:

    • N-Methylimidazole (NMI): In addition to improving yield, NMI can promote the isomerization of cis/trans mixtures to the all-trans product.[6][8]

    • Lewis Acids and Bases: The use of TiCl₄ and diisopropylethylamine has been shown to be trans-selective.[12]

Diastereomer_Control start Mixture of Diastereomers Observed cis_product cis-Isomer (Kinetic Product) start->cis_product trans_product trans-Isomer (Thermodynamic Product) start->trans_product condition1 Low Temperature (e.g., Room Temp) cis_product->condition1 Favored by condition2 Basic Workup or N-Methylimidazole trans_product->condition2 Favored by condition3 TiCl4 / DIPEA trans_product->condition3 Favored by

Question 5: How can I confirm the stereochemistry of my product?

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the C3 and C4 positions. The coupling constant (J) between the protons at these positions is diagnostic:

  • cis-isomers: Typically show a larger coupling constant (e.g., J = 6 Hz).[6]

  • trans-isomers: Usually exhibit a smaller coupling constant (e.g., J < 1 Hz).[6]

X-ray crystallography can provide unambiguous confirmation of the stereochemistry if suitable crystals can be obtained.

Section 4: Purification and Product Handling

Question 6: What is the best way to purify the final product? I'm having trouble with residual starting materials and byproducts.

Purification can often be achieved by one of the following methods:

  • Recrystallization: This is a highly effective method for purifying solid products.[13][14] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[13] Common solvents include ethyl acetate, methanol, or mixtures thereof.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities.[8] A gradient elution with a solvent system like hexanes/ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated is often effective.

  • Acid-Base Extraction: One report suggests dissolving the crude product in 10% NaOH.[10] This deprotonates the carboxylic acid, making it water-soluble and allowing for extraction to separate it from non-acidic impurities. This can also facilitate the conversion of the cis to the more stable trans diastereomer.[10] The product can then be re-precipitated by acidifying the aqueous layer.

Question 7: My product seems to be decarboxylating upon heating. How can I avoid this?

While not extensively reported as a major issue for this specific compound under normal conditions, decarboxylation of β-keto acids can be induced by heat.[15] If you suspect decarboxylation is occurring, especially during purification or subsequent reaction steps, it is advisable to use milder heating or perform these steps at room temperature if possible.

References

Technical Support Center: Optimization of Reaction Conditions for Isoquinoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of isoquinoline derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical, field-proven solutions for the synthesis of isoquinoline derivatives. The isoquinoline core is a privileged structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4][5] This guide provides in-depth troubleshooting for common synthetic routes, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions related to isoquinoline derivatization.

Q1: My reaction yield is consistently low. What are the most common factors affecting the yield in isoquinoline synthesis?

Low yields in isoquinoline synthesis can stem from several factors, broadly categorized as:

  • Substrate Reactivity: The electronic nature of the substituents on the aromatic ring is critical. Electron-donating groups generally activate the ring towards electrophilic attack, leading to higher yields, while electron-withdrawing groups can deactivate the ring and hinder cyclization.[6][7]

  • Reaction Conditions: Inappropriate choice of acid catalyst, solvent, temperature, and reaction time can significantly impact the yield. Each reaction has an optimal set of conditions that may need to be empirically determined for a specific substrate.[6][7][8]

  • Side Reactions: Competing reaction pathways, such as polymerization, rearrangement, or the formation of byproducts like oxazoles or styrenes, can consume starting materials and reduce the yield of the desired isoquinoline derivative.[7][9][10][11]

  • Purity of Reagents and Solvents: Moisture and impurities in reagents and solvents can interfere with the reaction, particularly with moisture-sensitive catalysts and intermediates.[12]

Q2: I'm observing a complex mixture of products and/or significant degradation of my starting material. What are the likely causes?

The formation of a complex product mixture or degradation is often a sign of overly harsh reaction conditions.

  • High Temperature: Excessive heat can lead to the decomposition of sensitive substrates or products.[6][8] It is often advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[9]

  • Strong Acidity: While many isoquinoline syntheses are acid-catalyzed, excessively strong acids can promote side reactions or degradation.[1][7] Screening different acid catalysts, including milder options, can be beneficial.[9][13]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of byproducts or decomposition of the desired product.[6] Close monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[6][7]

Q3: How can I improve the regioselectivity of my reaction?

Achieving the desired regioselectivity is a common challenge, especially with unsymmetrically substituted precursors.

  • Directing Groups: The position of electron-donating or electron-withdrawing groups on the aromatic ring can direct the site of cyclization.[11]

  • Solvent Effects: The choice of solvent can influence regioselectivity. For instance, in some Pictet-Spengler reactions, protic solvents may favor one isomer while aprotic solvents favor another.[8][9]

  • Catalyst Choice: The nature of the catalyst can also play a role in directing the reaction to a specific position.

Q4: My purification process is difficult, with products and byproducts having similar polarities. What strategies can I employ?

Purification of isoquinoline derivatives can be challenging.

  • Chromatography Optimization: Systematic screening of different solvent systems for column chromatography is the first step.

  • Dervatization for Separation: If the product and impurities have very similar polarities, consider a temporary derivatization of the product to alter its polarity, facilitating separation. The protecting group can then be removed.[8]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • pH-Zone-Refining Counter-Current Chromatography: This technique has proven effective for the separation of isoquinoline alkaloids.[14]

Section 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common isoquinoline derivatization reactions in a question-and-answer format.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[6][11]

Problem 1: Low to No Product Formation.

Possible Cause Troubleshooting Solution
Deactivated Aromatic Ring: The aromatic ring of the β-arylethylamide lacks sufficient electron-donating groups, hindering the electrophilic aromatic substitution.[6]Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃.[6][11][15] For highly deactivated systems, consider alternative synthetic routes.
Insufficiently Potent Dehydrating Agent: Common reagents like POCl₃ may not be strong enough for less reactive substrates.[6][10]Employ more potent dehydrating agents like triflic anhydride (Tf₂O) with 2-chloropyridine, which allows for milder reaction conditions.[6] Polyphosphoric acid (PPA) is another alternative.[15]
Incomplete Reaction: The reaction time may be too short or the temperature too low.[6]Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[6][10]

Problem 2: Formation of Styrene Byproduct.

Possible Cause Troubleshooting Solution
Retro-Ritter Reaction: The nitrilium ion intermediate fragments to form a stable, conjugated styrene derivative. This is a major competing pathway.[6][10][11]Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[10][11] Alternatively, use a milder protocol, such as oxalyl chloride, to form an N-acyliminium intermediate that is less prone to fragmentation.[6][10][11]

Problem 3: Formation of a Regioisomeric Mixture.

Possible Cause Troubleshooting Solution
Ipso-Attack: The cyclization occurs at a substituted carbon atom (ipso-attack) on the aromatic ring, followed by rearrangement, leading to an unexpected regioisomer.[15][16]The choice of dehydrating agent can influence the reaction pathway. For example, using P₂O₅ has been shown to promote ipso-attack in some cases, while POCl₃ may favor the expected product.[15] Careful optimization of the dehydrating agent is necessary.
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[17]

Problem 1: Low Yield or Failed Reaction.

Possible Cause Troubleshooting Solution
Inappropriate Acid Catalyst: The reaction is sensitive to the type and concentration of the acid catalyst.[9]Screen a variety of protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂).[9] For sensitive substrates, milder catalysts like chiral phosphoric acids or even acid-free conditions have been successful.[9] The water content in the acid can also be critical; anhydrous conditions are often preferred.[13]
Improper Reaction Temperature: The optimal temperature is highly substrate-dependent.[8][9]Start at room temperature and gradually increase the temperature, monitoring the reaction by TLC or HPLC to avoid decomposition.[9][18]
Inappropriate Solvent: The solvent affects the solubility of reactants and the stability of intermediates.[9]While protic solvents are traditional, aprotic media have sometimes provided better yields.[9][17] A solvent screen is recommended.
Decomposition of Starting Materials: Sensitive functional groups on the starting materials may not be stable under the reaction conditions.[9]Use milder reaction conditions (e.g., lower temperature, weaker acid).[9] Consider protecting sensitive functional groups before the reaction.

Problem 2: Formation of Side Products.

Possible Cause Troubleshooting Solution
Over-alkylation or Polymerization: The product can react further with the starting materials.[9]Use a slight excess of the carbonyl compound to ensure complete consumption of the amine.[9] Careful control of stoichiometry and slow addition of reagents can also minimize these side reactions.[8]
Formation of Regioisomers: Multiple possible sites for cyclization on the aromatic ring can lead to a mixture of products.[8]The choice of solvent can direct regioselectivity.[8][9]
Racemization: For stereoselective reactions, a loss of enantiomeric excess can occur.[8]Lowering the reaction temperature generally favors the kinetically controlled product and can prevent racemization. The choice of a suitable chiral catalyst is also critical.[8]
Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[1][19]

Problem 1: Low Yield of Isoquinoline.

Possible Cause Troubleshooting Solution
Deactivated Benzaldehyde: Electron-withdrawing groups on the benzaldehyde ring hinder the acid-catalyzed cyclization.[7]For deactivated substrates, stronger acid catalysts and higher temperatures may be required. However, this can also lead to increased side reactions.
Inappropriate Acid Catalyst: Concentrated sulfuric acid, the traditional catalyst, can cause charring and other side reactions.[7]Consider alternative acid catalysts such as polyphosphoric acid (PPA) or Lewis acids like trifluoroacetic anhydride.[7] The optimal acid should be determined empirically.
Suboptimal Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to decomposition.[7]Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.[7]

Problem 2: Significant Formation of Byproducts.

Possible Cause Troubleshooting Solution
Oxazole Formation: This is a common competing pathway in the Pomeranz-Fritsch synthesis.[7]Modifications to the reaction conditions, such as the use of different acid catalysts, may suppress oxazole formation.
Incomplete Cyclization: The benzalaminoacetal intermediate may be stable and not cyclize efficiently.Ensure sufficient acid strength and adequate temperature to promote the cyclization step.
N-Tosyl Modification: A modification using N-tosylated benzylamines can lead to cleaner reactions and better yields by proceeding through a stable N-tosyl-1,2-dihydroisoquinoline intermediate.[20]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction
  • Reactant Preparation: Dissolve the β-arylethylamide (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, toluene, or xylene) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Dehydrating Agent: Slowly add the dehydrating agent (e.g., POCl₃, 1.1-2.0 eq) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction time will vary depending on the substrate and should be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralization: Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Acid-Catalyzed Pictet-Spengler Reaction
  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or toluene).

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution at room temperature.[8]

  • Addition of Catalyst: Add the acid catalyst (e.g., HCl, TFA, or a Lewis acid) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC.[8]

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Neutralization: Dissolve the residue in water and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent.[8]

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography or recrystallization.

Section 4: Data Presentation

Table 1: Common Dehydrating Agents for the Bischler-Napieralski Reaction
Dehydrating AgentTypical ConditionsNotes
Phosphorus oxychloride (POCl₃)Reflux in excess POCl₃ or in a solvent like toluene or acetonitrileA widely used, effective reagent.[15]
Phosphorus pentoxide (P₂O₅)Often used in conjunction with POCl₃, refluxing in a high-boiling solventA very strong dehydrating agent, useful for deactivated substrates.[11][15]
Polyphosphoric acid (PPA)Heating the substrate in PPA at elevated temperaturesA viscous, strong acid that can also act as a solvent.[15]
Triflic anhydride (Tf₂O)In the presence of a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperaturesA milder and highly effective modern alternative.[6]
Table 2: Common Acid Catalysts for the Pictet-Spengler Reaction
Acid CatalystTypical ConditionsNotes
Hydrochloric acid (HCl)Aqueous or methanolic HCl, often with heatingA traditional and effective protic acid catalyst.[9]
Sulfuric acid (H₂SO₄)Concentrated H₂SO₄, often used for less reactive substratesA strong protic acid; can cause charring with sensitive substrates.[9]
Trifluoroacetic acid (TFA)Used as a solvent or co-solvent, often at room temperatureA strong organic acid that is easily removed.
Boron trifluoride etherate (BF₃·OEt₂)Aprotic solvents like dichloromethane at room temperature or belowA common Lewis acid catalyst.[9]

Section 5: Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield in Isoquinoline Synthesis

G start Low Yield in Isoquinoline Synthesis check_substrate Is the aromatic ring sufficiently activated? start->check_substrate check_conditions Are the reaction conditions optimal? check_substrate->check_conditions Yes solution_substrate Use stronger activating conditions or alternative synthesis check_substrate->solution_substrate No check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes solution_conditions Optimize temperature, catalyst, solvent, and time check_conditions->solution_conditions No solution_side_reactions Modify conditions to suppress side reactions check_side_reactions->solution_side_reactions Yes end Improved Yield check_side_reactions->end No solution_substrate->end solution_conditions->end solution_side_reactions->end G cluster_main Bischler-Napieralski Reaction cluster_side Retro-Ritter Side Reaction amide β-Arylethylamide nitrilium Nitrilium Ion Intermediate amide->nitrilium Dehydration dihydroisoquinoline 3,4-Dihydroisoquinoline (Desired Product) nitrilium->dihydroisoquinoline Intramolecular Cyclization styrene Styrene Byproduct nitrilium->styrene Fragmentation

References

"side-product formation in the synthesis of dihydroisoquinolinones"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dihydroisoquinolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing dihydroisoquinolinone cores. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot common side-product formations and optimize your reaction outcomes.

Introduction: The Challenge of Selectivity

The synthesis of dihydroisoquinolinones, a key scaffold in many biologically active compounds, often presents challenges related to side-product formation. The choice of synthetic route, reaction conditions, and substrate electronics all play a critical role in directing the reaction toward the desired product. This guide will delve into the mechanistic origins of common impurities and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for dihydroisoquinolinones and what are their primary drawbacks?

A1: The most prevalent methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and various transition-metal-catalyzed cyclizations.

  • Bischler-Napieralski Reaction: This involves the cyclodehydration of β-phenylethylamides.[1] A major drawback is the potential for a "retro-Ritter" side reaction, leading to the formation of styrene derivatives, especially with substrates that can form stable conjugated systems.[1][2]

  • Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized to a dihydroisoquinolinone.[3][4] A key challenge is controlling the initial imine formation and preventing unwanted side reactions of the carbonyl compound.[5]

  • Transition-Metal-Catalyzed Reactions: Modern methods using catalysts like rhodium, palladium, or cobalt offer high efficiency and regioselectivity.[6] However, catalyst deactivation, cost, and the need for specific ligands can be significant hurdles.[7]

Q2: I'm observing a significant amount of a styrene-like byproduct in my Bischler-Napieralski reaction. What is causing this and how can I prevent it?

A2: This is a classic case of the retro-Ritter reaction .[1] It occurs when the nitrilium ion intermediate, formed during the reaction, fragments into a stable styrene derivative and a nitrile.[2]

Troubleshooting the Retro-Ritter Reaction:

  • Solvent Choice: Performing the reaction in a nitrile solvent that corresponds to the eliminated nitrile can shift the equilibrium away from the styrene byproduct.[1][8]

  • Intermediate Modification: A modified procedure involves converting the amide to an N-acyliminium intermediate using oxalyl chloride. This avoids the formation of the labile nitrilium ion.[2][9]

Troubleshooting Guides by Synthetic Route

Route 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful tool for constructing the 3,4-dihydroisoquinoline core, which is a direct precursor to dihydroisoquinolinones via oxidation.[10] However, its success is highly dependent on managing the reactive intermediates.

Problem: Low Yield and Formation of Multiple By-products

  • Potential Cause 1: "Abnormal" Cyclization. With substituted β-phenylethylamides, the intramolecular electrophilic aromatic substitution can occur at an unexpected position on the aromatic ring, leading to regioisomeric products.[8][11] This is particularly prevalent when the benzene ring lacks strong electron-donating groups to direct the cyclization.[1]

    • Troubleshooting:

      • Substrate Design: Ensure the presence of activating groups (e.g., methoxy) on the aromatic ring to direct the cyclization. For substrates with meta-donating groups, cyclization is more likely to occur at the para-position.[1]

      • Reagent Choice: For less reactive substrates, using stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) can be more effective.[1][11] More modern, milder conditions using triflic anhydride (Tf₂O) and 2-chloropyridine can also improve selectivity.[2][9]

  • Potential Cause 2: Incomplete Cyclization. The reaction may stall at the intermediate stage, especially if the reaction temperature is too low or the dehydrating agent is not sufficiently active.

    • Troubleshooting:

      • Temperature and Solvent Optimization: For standard POCl₃ reactions, refluxing in a higher boiling solvent like xylene or using microwave irradiation can drive the reaction to completion.[2]

      • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting amide and the formation of the dihydroisoquinoline product.

Visualizing the Bischler-Napieralski Reaction and Side-Product Formation

Bischler_Napieralski cluster_main Desired Pathway cluster_side Side Reaction Pathway Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) DHIQ 3,4-Dihydroisoquinoline Nitrilium->DHIQ Intramolecular Cyclization Styrene Styrene Byproduct Nitrilium->Styrene Retro-Ritter Fragmentation Nitrile Nitrile

Caption: Desired vs. side reaction pathways in the Bischler-Napieralski reaction.

Route 2: The Pictet-Spengler Reaction and Subsequent Oxidation

The Pictet-Spengler reaction offers a milder alternative for creating the core structure, typically yielding a tetrahydroisoquinoline.[12][13] The desired dihydroisoquinolinone is then obtained through an oxidation step.

Problem: Formation of Over-Oxidized or Incompletely Oxidized Products

  • Potential Cause 1: Over-oxidation to Isoquinoline. The dihydroisoquinoline intermediate can be susceptible to further oxidation to the fully aromatic isoquinoline, especially under harsh conditions.[10][14]

    • Troubleshooting:

      • Choice of Oxidant: Employ milder oxidizing agents. While traditional methods might use reagents like palladium on carbon (Pd/C) with a hydrogen acceptor at high temperatures, controlled oxidation using reagents like manganese dioxide (MnO₂) or air with a suitable catalyst can offer better selectivity.[14]

      • Reaction Monitoring: Carefully monitor the reaction progress to stop it once the dihydroisoquinolinone is the major product.

  • Potential Cause 2: Incomplete Oxidation. The conversion of the tetrahydroisoquinoline to the dihydroisoquinolinone may be sluggish.

    • Troubleshooting:

      • Optimize Oxidation Conditions: Screen different oxidizing agents, solvents, and temperatures.[8] Ensure an adequate amount of the oxidant is used.

Problem: Side-Reactions During the Initial Condensation

  • Potential Cause: Instability of the Aldehyde or Ketone. The carbonyl component can undergo self-condensation or other side reactions under the acidic conditions of the Pictet-Spengler reaction.[4]

    • Troubleshooting:

      • Control of Reaction Conditions: Add the aldehyde or ketone slowly to the reaction mixture containing the β-phenylethylamine and acid catalyst.[5] Running the reaction at lower temperatures can also help minimize side reactions.

      • Use of N-Acyliminium Ions: A variation involves the formation of an N-acyliminium ion, which is a more powerful electrophile and allows for milder reaction conditions, often leading to higher yields and cleaner reactions.[4]

Visualizing the Pictet-Spengler and Oxidation Workflow

Pictet_Spengler_Oxidation Amine β-Phenylethylamine Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine THIQ Tetrahydroisoquinoline Imine->THIQ Acid-Catalyzed Cyclization DHIQ Dihydroisoquinolinone THIQ->DHIQ Controlled Oxidation IQ Isoquinoline (Byproduct) DHIQ->IQ Over-oxidation

Caption: Synthetic workflow from Pictet-Spengler to dihydroisoquinolinone.

Route 3: Transition-Metal-Catalyzed Annulation Reactions

Modern synthetic chemistry offers elegant solutions for dihydroisoquinolinone synthesis through C-H activation and annulation, often catalyzed by precious metals.[6]

Problem: Catalyst Deactivation and Low Turnover

  • Potential Cause: Impurities in Starting Materials or Solvents. Trace amounts of water, oxygen, or other coordinating species can poison the catalyst.

    • Troubleshooting:

      • Rigorous Purification: Ensure all starting materials and solvents are rigorously dried and degassed.[7]

      • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of nitrogen or argon.[7]

Problem: Formation of Regioisomers

  • Potential Cause: Ambiguous C-H Activation Site. For substrates with multiple potential C-H activation sites, the catalyst may not exhibit perfect regioselectivity.

    • Troubleshooting:

      • Directing Group Strategy: Employ a directing group on the substrate to guide the catalyst to the desired C-H bond.

      • Ligand Screening: The choice of ligand on the metal catalyst can significantly influence the regioselectivity of the C-H activation step. A thorough screening of different ligands is often necessary.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Styrene Formation (Bischler-Napieralski) Retro-Ritter ReactionUse a corresponding nitrile as a solvent; employ an N-acyliminium intermediate strategy.[1][2]
"Abnormal" Cyclization (Bischler-Napieralski) Poor regioselectivityUse substrates with strong electron-donating groups; employ milder, more selective reagents (e.g., Tf₂O).[1][11]
Over-oxidation to Isoquinoline Harsh oxidation conditionsUse milder oxidizing agents (e.g., MnO₂); carefully monitor reaction time.[14]
Low Yield in Pictet-Spengler Carbonyl side-reactionsSlow addition of the carbonyl component; use N-acyliminium ion variant.[4][5]
Catalyst Deactivation (Metal-Catalyzed) Impurities in reagentsRigorously dry and degas all solvents and starting materials; maintain an inert atmosphere.[7]

Experimental Protocols

Protocol 1: Minimizing Retro-Ritter Reaction in Bischler-Napieralski Synthesis

This protocol utilizes an N-acyliminium intermediate to suppress the formation of styrene byproducts.[9]

  • Amide Preparation: Prepare the starting β-phenylethylamide using standard acylation procedures.

  • Formation of N-Acyliminium Intermediate:

    • Dissolve the amide (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of anhydrous FeCl₃.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC until the starting amide is consumed.

  • Cyclization and Deprotection:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a mixture of methanol and concentrated sulfuric acid (e.g., 10:1 v/v).

    • Reflux the solution for 2-4 hours to effect both cyclization and removal of the oxalyl group.

  • Work-up and Purification:

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with aqueous NaOH or NH₄OH.

    • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling the synthesis of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid (CAS 212374-18-0), a key intermediate in medicinal chemistry.[1] We address common challenges encountered when transitioning from bench-scale discovery to pilot or manufacturing-scale production, focusing on safety, efficiency, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the isoquinolinone core, and which is most amenable to scale-up?

There are several established methods for synthesizing the isoquinoline framework, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.[2] However, these traditional methods often rely on harsh conditions (e.g., strong acids like POCl₃), toxic reagents, and poor atom economy, making them less suitable for large-scale production due to safety, environmental, and cost concerns.[2]

For producing substituted 1-oxo-dihydroisoquinoline structures, a more modern and scalable approach involves the Castagnoli-Cushman reaction or related metal-catalyzed annulation strategies.[3][4] The Castagnoli-Cushman reaction, for instance, utilizes homophthalic anhydrides and imine precursors under milder conditions, offering a more direct and often higher-yielding route to complex isoquinolinone cores.[3][5] When planning for scale-up, prioritizing routes that use catalytic rather than stoichiometric reagents and avoid extremely energetic or toxic intermediates is a critical first step.[6]

Q2: What are the primary safety and handling concerns when moving from gram- to kilogram-scale production for this synthesis?

The primary challenges in any chemical scale-up are managing safety, cost, and reproducibility.[6] Key concerns include:

  • Exothermic Reactions: Many cyclization and condensation reactions can generate significant heat. What is easily managed in a small flask can lead to a dangerous thermal runaway in a large reactor.[6] It is crucial to perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of your reaction before attempting large-scale synthesis.

  • Reagent Handling and Toxicity: Reagents that are manageable at the bench can become significant hazards at scale. Consider the toxicity, cost, and handling requirements of all materials. For example, replacing a toxic solvent or a costly metal catalyst with a safer, more economical alternative is a common goal in process chemistry.

  • Work-up and Extraction: Liquid-liquid extractions at the multi-liter scale can be cumbersome and lead to the formation of emulsions. Plan for appropriate reactor and vessel sizes, and consider alternative work-up procedures like crystallization or direct precipitation to minimize solvent use and handling.

  • Solid Handling: The physical properties of the final product and any intermediates are crucial. Poorly flowing or low-density solids can be difficult to filter and dry efficiently at a large scale.

Q3: How does the choice of solvent impact the reaction at scale?

Solvent selection is critical and goes beyond just dissolving the reactants. On a larger scale, you must consider:

  • Boiling Point & Heat Transfer: The solvent's boiling point dictates the maximum reaction temperature at atmospheric pressure and influences the efficiency of heat removal. Solvents with very low boiling points can be difficult to manage in large reactors.

  • Solubility: The solubility of starting materials, intermediates, and the final product in the chosen solvent will affect reaction kinetics, product isolation, and purity. The target molecule, this compound, has limited solubility in many common organic solvents, which can be leveraged for purification by precipitation.

  • Safety and Environmental Profile: Process chemists aim to use "greener" solvents with high flash points and low toxicity. Regulatory bodies often restrict the use of certain solvents in pharmaceutical manufacturing.

  • Cost: The cost of solvents becomes a significant factor at manufacturing scale.

The following workflow outlines the key stages of a typical scale-up campaign for this target molecule.

G cluster_0 Phase 1: Process Development & Safety cluster_1 Phase 2: Scale-Up Execution cluster_2 Phase 3: Purification & Final QC Route_Scouting Route Scouting & Selection Reaction_Kinetics Reaction Kinetics & Calorimetry Study Route_Scouting->Reaction_Kinetics Impurity_Profiling Impurity Profiling Reaction_Kinetics->Impurity_Profiling Raw_Material_QC Raw Material QC Impurity_Profiling->Raw_Material_QC Define Specs Pilot_Batch Pilot Batch Synthesis (kg scale) Raw_Material_QC->Pilot_Batch In_Process_Controls In-Process Controls (IPC: HPLC, TLC) Pilot_Batch->In_Process_Controls Crude_Isolation Crude Product Isolation In_Process_Controls->Crude_Isolation Purification_Dev Purification Method Development Crude_Isolation->Purification_Dev Transfer Crude Final_Drying Final Product Drying Purification_Dev->Final_Drying Final_QC Final QC Analysis (Purity, Residual Solvents) Final_Drying->Final_QC

Caption: General workflow for scaling up synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis.

Problem 1: Low or Stagnant Reaction Yield
  • Potential Cause 1: Poor Solubility of Starting Materials

    • Explanation: At higher concentrations required for scale-up, one or more starting materials may not be fully dissolved, leading to a heterogeneous mixture and slow, incomplete reaction.

    • Suggested Solutions:

      • Solvent System Optimization: Experiment with co-solvent systems to improve solubility. For example, a mixture of a polar aprotic solvent (like DMSO or DMF) with a less polar solvent might be effective.

      • Temperature Adjustment: Carefully increase the reaction temperature to improve solubility, but monitor for byproduct formation. Ensure the temperature does not exceed the limits identified during safety testing.

      • Phase-Transfer Catalysis: If dealing with a multiphasic system, a phase-transfer catalyst can facilitate the reaction between components in different phases.

  • Potential Cause 2: Inefficient Mixing

    • Explanation: In a large reactor, inefficient stirring can create "hot spots" or areas of high concentration, leading to side reactions or incomplete conversion. The type of impeller and stirring speed are critical.

    • Suggested Solutions:

      • Mechanical Agitation Study: Consult with a chemical engineer to select the appropriate impeller type (e.g., anchor, turbine) and agitation speed for the viscosity and volume of your reaction mixture.

      • Controlled Addition: Instead of adding all reagents at once, use a controlled addition funnel or pump to add a key reagent slowly. This can help manage exotherms and maintain a homogenous reaction.[6]

  • Potential Cause 3: Deactivation of Catalyst

    • Explanation: If using a metal catalyst, impurities in starting materials or solvents (e.g., water, sulfur compounds) can poison the catalyst, halting the reaction.

    • Suggested Solutions:

      • Raw Material Purity: Ensure all starting materials and solvents meet pre-defined purity specifications. Test incoming lots for known catalyst poisons.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or deactivation by atmospheric moisture and oxygen.

Problem 2: High Levels of Impurities in Crude Product
  • Potential Cause 1: Thermal Degradation

    • Explanation: Localized overheating due to poor mixing or a strong exotherm can cause the product or reactants to degrade, forming colored or isomeric impurities.

    • Suggested Solutions:

      • Improve Heat Transfer: Ensure the reactor's heating/cooling jacket is functioning efficiently.

      • Dilution or Slower Addition: Running the reaction at a slightly lower concentration or adding a reactive intermediate more slowly can help dissipate heat more effectively.

  • Potential Cause 2: Positional Isomerism and Side Reactions

    • Explanation: The cyclization step can sometimes lead to the formation of positional isomers or byproducts from competing reaction pathways, an issue common in quinoline and isoquinoline synthesis.[7]

    • Suggested Solutions:

      • Optimize Reaction Conditions: Systematically vary the temperature, catalyst, and reaction time to find a set of conditions that maximizes the formation of the desired product over its isomers.[7]

      • Protecting Groups: If a reactive functional group is leading to side reactions, consider a protection/deprotection strategy, though this adds steps and cost.

The following decision tree provides a logical path for troubleshooting common scale-up issues.

G start Unsatisfactory Outcome (e.g., Low Yield, High Impurity) check_sm Analyze Starting Materials & Reagents for Purity/Identity start->check_sm sm_ok Purity OK? check_sm->sm_ok check_params Review Reaction Parameters (Temp, Time, Stoichiometry) params_ok Parameters Match Lab Scale? check_params->params_ok check_mixing Evaluate Reactor Mixing & Heat Transfer mixing_ok Mixing/Heat Transfer Adequate? check_mixing->mixing_ok sm_ok->check_params Yes remediate_sm Source & Qualify New Raw Materials sm_ok->remediate_sm No params_ok->check_mixing Yes remediate_params Re-optimize Parameters for Scale params_ok->remediate_params No remediate_mixing Consult Engineer; Modify Agitation/Addition Rate mixing_ok->remediate_mixing No analyze_byproducts Isolate & Characterize Byproducts (LC-MS/NMR) mixing_ok->analyze_byproducts Yes

Caption: Troubleshooting decision tree for scale-up issues.
Problem 3: Difficulty with Product Isolation and Purification

  • Potential Cause 1: Product is an Oil or Amorphous Solid

    • Explanation: The crude product may fail to crystallize, making it difficult to handle and purify by filtration.

    • Suggested Solutions:

      • Recrystallization Solvent Screen: Perform a systematic screen of various solvents and solvent mixtures to find conditions that induce crystallization. Seeding with a small amount of pure, crystalline material can help.

      • Salt Formation: As the target molecule is a carboxylic acid, converting it to a salt (e.g., sodium or hydrochloride salt) can often produce a more crystalline and easily handled solid. The free acid can be regenerated later if needed.[7]

  • Potential Cause 2: Column Chromatography is Not a Viable Option at Scale

    • Explanation: While effective in the lab, silica gel chromatography is expensive, solvent-intensive, and often impractical for producing kilograms of material.[7]

    • Suggested Solutions:

      • Crystallization: This is the most common and cost-effective method for purifying solids at scale. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.

      • Acid-Base Extraction/Wash: Leverage the carboxylic acid moiety. Dissolve the crude product in a suitable organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired product will move to the aqueous layer as its salt, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the pure product, which is collected by filtration.[8]

The table below compares common purification techniques for large-scale synthesis.

Purification MethodTypical ScaleProsCons
Recrystallization Grams to TonsCost-effective, high throughput, can yield very pure material.Requires finding a suitable solvent system; can have yield losses.
Acid-Base Wash Grams to TonsExcellent for removing neutral or basic impurities from an acidic product.Requires large volumes of aqueous solutions; generates waste.
Slurry Wash Kilograms to TonsSimple method to wash a solid with a solvent in which impurities are soluble but the product is not.Less effective than recrystallization for removing closely related impurities.
Preparative HPLC Grams to KilogramsCan achieve very high purity and separate close-eluting impurities.Very expensive, low throughput, uses large solvent volumes.[7]

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Purification at Pilot Scale (1 kg Crude)

This protocol is a template and must be adapted based on the specific impurity profile and solubility characteristics of your material.

  • Dissolution: Charge a suitable reactor with the crude this compound (1.0 kg). Add an appropriate organic solvent (e.g., ethyl acetate, ~10-20 L) and stir until all solids are dissolved.

  • Basic Wash: Slowly add a saturated aqueous solution of sodium bicarbonate (~10 L) to the reactor. Stir vigorously for 30 minutes. Allow the layers to separate.

  • Phase Separation: Transfer the lower aqueous layer, which now contains the sodium salt of the product, to a separate clean reactor.

  • Back-Extraction (Optional): Wash the original organic layer with another portion of water (~5 L) to recover any remaining product. Combine this aqueous wash with the main aqueous extract.

  • Precipitation: Cool the combined aqueous layers to 0-5 °C using the reactor jacket.

  • Acidification: Slowly and with vigorous stirring, add 5N hydrochloric acid to the aqueous solution. Monitor the pH. Continue adding acid until the pH reaches ~2. A solid precipitate of the pure product should form.

  • Isolation: Stir the resulting slurry for 1-2 hours at 0-5 °C to ensure complete precipitation. Filter the solid product using a suitable filter (e.g., Nutsche filter-dryer).

  • Washing: Wash the filter cake with cold deionized water (~5 L) to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum at 50-60 °C until a constant weight is achieved.

References

Technical Support Center: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivative

Symptoms: After the reaction and work-up, you observe a low yield of the target molecule, or none at all, as confirmed by techniques like TLC, LC-MS, or ¹H NMR.

Potential Causes & Solutions:

  • Inefficient Cyclization: The key ring-forming step may be inefficient.

    • Causality: The cyclization reaction, often a variation of the Dieckmann condensation or Pomeranz-Fritsch reaction, is sensitive to steric and electronic effects of the substituents.[1] Electron-withdrawing groups on the aromatic ring can disfavor the electrophilic aromatic substitution required for cyclization in some routes.

    • Solution:

      • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration. For reactions involving strong bases like sodium ethoxide or sodium hydride, ensure anhydrous conditions are strictly maintained.

      • Choice of Catalyst/Reagent: For Pomeranz-Fritsch type syntheses, stronger acids or Lewis acids like trifluoroacetic anhydride can enhance the rate of cyclization.[2]

      • Alternative Synthetic Routes: Consider a different synthetic approach. The reaction of homophthalic anhydride with imines is a robust method for constructing the 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid core, which can be a precursor to your target molecule.[3][4]

  • Decomposition of Starting Materials or Product: The reaction conditions may be too harsh.

    • Causality: High temperatures and strongly acidic or basic conditions can lead to the degradation of sensitive functional groups on your starting materials or the final product. For instance, prolonged heating can cause decarboxylation of the β-keto acid product.[5]

    • Solution:

      • Milder Conditions: Attempt the reaction at a lower temperature for a longer duration.

      • Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups that are stable to the reaction conditions and can be removed selectively later.

  • Suboptimal pH for Work-up: Incorrect pH during the work-up can lead to loss of product.

    • Causality: The carboxylic acid functionality makes the product soluble in aqueous base. If the pH is not acidic enough during extraction, the product will remain in the aqueous layer.

    • Solution: Carefully acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product before filtration or extraction.[6]

Problem 2: Formation of Significant Side Products

Symptoms: Your crude reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, indicating the presence of impurities.

Potential Causes & Solutions:

  • Dimerization or Polymerization: This is a common issue in intramolecular cyclizations like the Dieckmann condensation, especially when forming larger rings.[7]

    • Causality: At higher concentrations, the enolate intermediate can react with another molecule of the starting material (intermolecularly) instead of cyclizing (intramolecularly).

    • Solution:

      • High Dilution: Run the reaction at a much lower concentration to favor the intramolecular cyclization.

      • Slow Addition: Add the substrate slowly to a solution of the base to maintain a low concentration of the starting material at all times.

  • Formation of Diastereomers: For chiral derivatives, the formation of a mixture of diastereomers is common.

    • Causality: The cyclization reaction can create new stereocenters. The reaction of homophthalic anhydride with imines, for instance, can produce both cis and trans diastereomers.[4]

    • Solution:

      • Stereoselective Synthesis: Employ a chiral auxiliary or a stereoselective catalyst to favor the formation of one diastereomer.

      • Epimerization and Crystallization: In the case of cis/trans isomers from the homophthalic anhydride route, the cis isomer can often be converted to the more thermodynamically stable trans isomer by treatment with a base like 10% NaOH.[4] This can be followed by selective crystallization.

  • Decarboxylation: The carboxylic acid group is lost from the target molecule.

    • Causality: 1-Oxo-isoquinoline-3-carboxylic acids are β-keto acids, which are prone to decarboxylation upon heating.[5]

    • Solution:

      • Avoid High Temperatures: Keep the reaction and work-up temperatures as low as possible.

      • Ester Protection: Synthesize the corresponding ester derivative, which is more stable to decarboxylation. The ester can be hydrolyzed under mild conditions in a later step.

Problem 3: Difficulty in Product Purification

Symptoms: You are unable to obtain a pure product after standard purification techniques like recrystallization or column chromatography.

Potential Causes & Solutions:

  • Poor Solubility: The product may have limited solubility in common organic solvents.

    • Causality: The combination of the rigid heterocyclic core and the polar carboxylic acid group can lead to poor solubility.

    • Solution:

      • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures for recrystallization. Hot DMF, DMSO, or acetic acid can sometimes be effective.

      • Conversion to an Ester: Convert the carboxylic acid to its methyl or ethyl ester. Esters are generally more soluble in organic solvents and easier to purify by column chromatography. The ester can then be hydrolyzed back to the acid.[8]

  • Co-elution with Impurities: Side products may have similar polarity to the desired product.

    • Causality: Structurally similar side products, such as diastereomers, can be difficult to separate by chromatography.

    • Solution:

      • Optimize Chromatography Conditions: Try different solvent systems (eluents) and stationary phases (e.g., different types of silica gel, alumina).

      • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide higher resolution.

  • Contamination with Coupling Agents: When derivatizing the carboxylic acid, byproducts from coupling agents can be difficult to remove.

    • Causality: Reagents like DIC can form ureas that are sometimes difficult to separate from the desired amide product.[4]

    • Solution:

      • Aqueous Work-up: A thorough aqueous wash with dilute acid and base can help remove many coupling agent byproducts.

      • Alternative Coupling Agents: Use a coupling agent that generates water-soluble byproducts, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or TBTU.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives?

A1: The most prevalent methods include:

  • Dieckmann Condensation: An intramolecular cyclization of a diester precursor. This is effective for forming five- and six-membered rings.[7][9]

  • Pomeranz-Fritsch Reaction and its Modifications: This involves the acid-catalyzed cyclization of a benzalaminoacetal. While traditionally used for isoquinolines, modifications can be adapted for the synthesis of isoquinolones.[2][10]

  • Reaction of Homophthalic Anhydride with Imines: This is a powerful method for generating 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids, which can be further modified. This reaction often leads to a mixture of diastereomers.[3][4][11]

Q2: How can I control the stereochemistry during the synthesis?

A2: Controlling stereochemistry is a significant challenge.

  • For syntheses involving the creation of new chiral centers, using a chiral starting material or a chiral auxiliary can induce diastereoselectivity.

  • In the case of the homophthalic anhydride reaction with imines, the cis and trans diastereomers can be interconverted. The trans isomer is generally more stable, and treating the mixture with a base can enrich the trans product.[4]

  • For obtaining enantiomerically pure compounds, chiral resolution of a racemic mixture or asymmetric catalysis are common strategies.[12]

Q3: My reaction mixture turns dark brown or black. What could be the cause?

A3: A dark coloration often indicates decomposition.

  • Cause: This is frequently observed when using harsh conditions, such as high temperatures or strong acids/bases, for extended periods.[3][4] Air oxidation of intermediates can also contribute.

  • Solution: Try running the reaction under an inert atmosphere (e.g., nitrogen or argon), use milder reagents, and lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Q4: I am trying to synthesize a chiral derivative. What are the risks of racemization?

A4: Racemization is a potential issue, particularly if there is an acidic proton at a stereocenter.

  • Cause: The use of strong bases can deprotonate a stereogenic center, leading to a planar enolate intermediate, which can be protonated from either face, resulting in racemization.

  • Solution: Use non-racemizing conditions where possible. This may involve using milder bases, lower temperatures, and shorter reaction times. If racemization is unavoidable during a particular step, consider introducing the chiral center later in the synthesis or resolving the final racemic mixture.[13]

Q5: What are the best analytical techniques to monitor the reaction progress?

A5: A combination of techniques is recommended for effective monitoring:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress by observing the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weight of the product and impurities, which can help in identifying side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of an aliquot from the reaction mixture can provide definitive structural information to confirm the formation of the desired product.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Amide Coupling
Coupling AgentTemperatureCommon ByproductsYieldPurity
SOCl₂RefluxDecomposition productsLowPoor
DICRoom Temp.Diisopropylurea, N-acylureaModerateModerate
TBTU0 °CTetramethylureaGoodHigh
Protocol 1: Synthesis of trans-1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid via Homophthalic Anhydride and an Imine
  • Imine Formation: Dissolve the desired aldehyde (1 eq.) and primary amine (1 eq.) in a suitable solvent like toluene or dichloromethane. Stir at room temperature for 1-2 hours. The formation of the imine can be monitored by the disappearance of the aldehyde spot on TLC.

  • Cyclization: To the solution of the crude imine, add homophthalic anhydride (1 eq.).[4]

  • Heating: Reflux the reaction mixture for 45-60 minutes. The reaction mixture may become darker over time.[3][4]

  • Work-up and Isomerization: Cool the reaction mixture to room temperature. Add 10% aqueous NaOH solution and stir vigorously for 1-2 hours to facilitate the epimerization of the cis isomer to the more stable trans isomer.[4]

  • Acidification and Isolation: Separate the aqueous layer and acidify it to pH 2-3 with 1M HCl. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product is often pure enough for subsequent steps.

Visualizing Reaction Pathways

Diagram 1: General Synthetic Pathway from Homophthalic Anhydride

G cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Product Aldehyde Aldehyde Imine Formation Imine Formation Aldehyde->Imine Formation Primary Amine Primary Amine Primary Amine->Imine Formation Homophthalic Anhydride Homophthalic Anhydride Cyclization Cyclization Homophthalic Anhydride->Cyclization Imine Formation->Cyclization Crude Imine Base Treatment (Isomerization) Base Treatment (Isomerization) Cyclization->Base Treatment (Isomerization) cis/trans mixture trans-1-Oxo-THIQ-4-COOH trans-1-Oxo-THIQ-4-COOH Base Treatment (Isomerization)->trans-1-Oxo-THIQ-4-COOH

Caption: Synthesis of trans-1-oxo-THIQ-4-COOH.

Diagram 2: Troubleshooting Logic for Low Yield

G Low Yield Low Yield Inefficient Cyclization Inefficient Cyclization Low Yield->Inefficient Cyclization Decomposition Decomposition Low Yield->Decomposition Work-up Issues Work-up Issues Low Yield->Work-up Issues Optimize Conditions Optimize Conditions Inefficient Cyclization->Optimize Conditions Change Catalyst Change Catalyst Inefficient Cyclization->Change Catalyst Alternative Route Alternative Route Inefficient Cyclization->Alternative Route Milder Conditions Milder Conditions Decomposition->Milder Conditions Protecting Groups Protecting Groups Decomposition->Protecting Groups Adjust pH Adjust pH Work-up Issues->Adjust pH

References

Validation & Comparative

A Comparative Guide to Validating the Anticancer Properties of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents is a continuous endeavor. Among the vast landscape of natural and synthetic compounds, isoquinoline derivatives have emerged as a promising class of molecules with potent cytotoxic and tumor-inhibitory effects.[1] This guide provides an in-depth, objective comparison of the anticancer properties of prominent isoquinoline derivatives, supported by experimental data and detailed validation protocols. Moving beyond a mere listing of facts, this document elucidates the causal relationships behind experimental choices, ensuring a robust and scientifically sound framework for your research.

The Isoquinoline Scaffold: A Privileged Structure in Oncology

The isoquinoline core, a heterocyclic aromatic organic compound, is a foundational structure in numerous natural alkaloids and synthetic molecules demonstrating a wide range of pharmacological activities.[2] In the context of oncology, derivatives of isoquinoline have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways and microtubule dynamics.[3][4] This guide will focus on three well-studied isoquinoline derivatives as exemplars for comparison: Berberine , Sanguinarine , and Noscapine .

Comparative Cytotoxicity: A Quantitative Look at In Vitro Efficacy

A primary and crucial step in the validation of any potential anticancer compound is the assessment of its cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit cell proliferation by 50%.[2] While a direct, comprehensive comparative study of all three derivatives against a uniform panel of cell lines is not available in a single publication, a compilation of data from various studies provides a strong comparative overview.

Isoquinoline DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference(s)
Berberine HT29Colon Cancer52.37[5]
T47DBreast Cancer25[6]
MCF-7Breast Cancer25[6]
HCC70Triple-Negative Breast Cancer0.19[7]
BT-20Triple-Negative Breast Cancer0.23[7]
MDA-MB-468Triple-Negative Breast Cancer0.48[7]
MDA-MB-231Triple-Negative Breast Cancer16.7[7]
Sanguinarine H1975Non-small Cell Lung Cancer>30[2]
H1299Non-small Cell Lung Cancer>30[8]
A549Non-small Cell Lung Cancer>30[2]
H460Non-small Cell Lung Cancer>30[8]
HL-60Promyelocytic Leukemia0.37[2]
A375Melanoma0.11-0.54 µg/mL[2]
G-361Melanoma0.11-0.54 µg/mL[2]
SK-MEL-3Melanoma0.11-0.54 µg/mL[2]
Bel7402Hepatocellular Carcinoma2.90[9]
HepG2Hepatocellular Carcinoma2.50[9]
HCCLM3Hepatocellular Carcinoma5.10[9]
SMMC7721Hepatocellular Carcinoma9.23[9]
Noscapine H460Non-small Cell Lung Cancer34.7[10]
A549Non-small Cell Lung Cancer73[11]
MCF-7Breast Cancer29[12]
MDA-MB-231Breast Cancer69[12]
KBM-5Leukemia84.4[4]
4T1Mammary Carcinoma215.5[13]

Expert Insight: The data indicates that sanguinarine generally exhibits potent cytotoxicity at lower concentrations compared to berberine and noscapine in several cancer cell lines.[2][3] However, the efficacy of each compound is highly dependent on the specific cancer cell type, highlighting the importance of screening against a diverse panel of cell lines relevant to the intended therapeutic application.

Experimental Validation Workflow: From In Vitro Assessment to In Vivo Efficacy

A rigorous and logical experimental workflow is paramount to validate the anticancer properties of isoquinoline derivatives. The following section details the key assays and provides step-by-step protocols, explaining the scientific rationale behind each methodological choice.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Assay (MTT)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis (PI Staining) Xenograft Model Xenograft Model In Vitro Validation In Vitro Validation In Vivo Validation In Vivo Validation In Vitro Validation->In Vivo Validation Promising Candidates

Caption: A typical experimental workflow for validating anticancer compounds.

In Vitro Assays: A Multi-faceted Approach to Cellular Effects

Causality: The initial step is to determine the dose-dependent cytotoxic effect of the isoquinoline derivative. The MTT assay is a robust and widely used colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[11][14] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This quantitative method is preferred over subjective qualitative methods for its repeatability and sensitivity.[15]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Causality: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V/Propidium Iodide (PI) assay is employed. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[5][17] PI is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[18] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the isoquinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Causality: Isoquinoline derivatives can exert their anticancer effects by arresting the cell cycle at specific phases, thereby preventing cell division. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[10] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[19] By staining a population of cells with PI and analyzing them by flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any drug-induced cell cycle arrest.[20] RNase treatment is crucial to prevent PI from binding to double-stranded RNA.

Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes.

  • Analysis: Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.

In Vivo Validation: The Xenograft Mouse Model

Causality: While in vitro assays provide valuable information on cellular mechanisms, in vivo models are essential to evaluate the therapeutic efficacy and potential toxicity of a compound in a whole organism.[21] The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used preclinical model in cancer research.[6][22]

Detailed Protocol: Subcutaneous Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Cell Implantation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or a 1:1 mixture with Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[23]

  • Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) 2-3 times per week using calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[21]

  • Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer the isoquinoline derivative (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. A vehicle control group is essential.[21]

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Unraveling the Mechanisms: Targeting Key Signaling Pathways

The anticancer activity of isoquinoline derivatives is often attributed to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

Mechanism: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[24] Aberrant activation of this pathway is a common feature of many cancers.[24] Some isoquinoline derivatives, such as berberine, have been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[9]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Isoquinoline Derivative Isoquinoline Derivative Isoquinoline Derivative->PI3K Inhibition Isoquinoline Derivative->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

The Wnt/β-catenin Pathway

Mechanism: The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[25] Its aberrant activation is strongly implicated in the development and progression of various cancers, particularly colorectal cancer.[26][27] Certain isoquinoline derivatives can inhibit this pathway, leading to a reduction in the levels of β-catenin and the downregulation of its target genes involved in cell proliferation.[28]

G Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled β-catenin Stabilization β-catenin Stabilization Dishevelled->β-catenin Stabilization Inhibits Destruction Complex Nuclear Translocation Nuclear Translocation β-catenin Stabilization->Nuclear Translocation Gene Transcription (Proliferation) Gene Transcription (Proliferation) Nuclear Translocation->Gene Transcription (Proliferation) Isoquinoline Derivative Isoquinoline Derivative Isoquinoline Derivative->β-catenin Stabilization Inhibition

Caption: Inhibition of the Wnt/β-catenin pathway by isoquinoline derivatives.

Microtubule Dynamics

Mechanism: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[29] Noscapine, for instance, functions as a microtubule-targeting agent. It alters microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[29][30][31] Unlike some other microtubule inhibitors, noscapine exhibits minimal toxicity to normal tissues.[4][29]

Conclusion

The validation of the anticancer properties of isoquinoline derivatives requires a systematic and multi-faceted approach. This guide has provided a framework for comparing the efficacy of these promising compounds and detailed the essential experimental protocols for their thorough evaluation. By understanding the underlying scientific principles of each assay and the molecular mechanisms of action, researchers can confidently and effectively advance the development of novel isoquinoline-based cancer therapeutics.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a therapeutic compound from laboratory bench to clinical application is a rigorous path defined by progressive stages of validation. For isoquinoline-based compounds, a prominent class of alkaloids and their synthetic derivatives known for a wide spectrum of pharmacological activities including potent anticancer effects, this journey is particularly illustrative of the challenges and triumphs of drug discovery.[1][2][3] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of these compounds, offering a technical narrative for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present validated protocols, and explore the critical translational gap that often exists between the controlled environment of a petri dish and the complex biological system of a living organism.

The Promise of the Isoquinoline Scaffold

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Compounds such as berberine, noscapine, and sanguinarine have been extensively studied for their ability to induce apoptosis, trigger cell cycle arrest, and inhibit proliferation across a multitude of cancer cell lines.[4][5][6] Their mechanisms are diverse, ranging from microtubule disruption to the modulation of critical signaling pathways, making them compelling candidates for oncological drug development.[7]

Part 1: In Vitro Efficacy – The Foundational Proof of Concept

In vitro studies represent the first critical checkpoint in evaluating the anticancer potential of a compound. These experiments, conducted on isolated human cancer cells grown in controlled laboratory conditions, are designed to answer a fundamental question: Does the compound have a direct cytotoxic or cytostatic effect on cancer cells?

The Rationale for In Vitro Screening

The primary advantage of in vitro assays is their high-throughput nature, allowing for the rapid screening of numerous compounds to identify promising leads.[7] By removing the complexities of a whole biological system, these assays provide a clear, direct measure of a compound's activity against a specific cell type. This initial screening is essential for establishing a baseline of biological activity and determining the concentration range at which the compound is effective, commonly expressed as the half-maximal inhibitory concentration (IC50).

Key In Vitro Methodologies

The most fundamental in vitro experiment is the assessment of cell viability. The MTT assay is a widely adopted, reliable colorimetric method for this purpose.

Experimental Protocol: MTT Cell Viability Assay [8][9][10]

Principle: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[8] The amount of formazan, quantified by spectrophotometry, is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the isoquinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only wells (e.g., DMSO in medium) as a negative control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 10 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the cells or formazan crystals. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well.[11]

  • Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Beyond simple cytotoxicity, it is crucial to understand how a compound is killing cancer cells. Flow cytometry-based assays using stains like Annexin V and Propidium Iodide (PI) can distinguish between viable, apoptotic, and necrotic cells, while PI staining alone can reveal the compound's effect on the cell cycle. For instance, studies have shown that berberine can induce cell cycle arrest at the G2/M phase and promote apoptosis.[4]

Part 2: In Vivo Efficacy – The Test in a Complex Biological System

While in vitro data is foundational, it cannot predict a compound's behavior within a living organism. In vivo testing, typically in animal models, is the essential next step to evaluate efficacy in the context of a complex biological system.[12]

The Rationale for In Vivo Models

In vivo studies are indispensable for assessing a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[13] A compound that is highly potent in vitro may fail in vivo due to poor absorption, rapid metabolism, high toxicity, or an inability to reach the tumor at a sufficient concentration.[12][14] The tumor xenograft model in immunocompromised mice is the gold standard for preclinical evaluation of anticancer agents.

Key In Vivo Methodology

This model involves implanting human cancer cells under the skin of an immunocompromised mouse, allowing the formation of a measurable, solid tumor.

Experimental Protocol: Subcutaneous Xenograft Mouse Model [15][16][17]

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude or NSG mice), which lack a functional immune system to prevent rejection of the foreign cells. The growth of the resulting tumor is monitored over time in response to treatment with the test compound.

Step-by-Step Methodology:

  • Cell Preparation: Culture human cancer cells (e.g., H460 lung cancer, HeLa cervical cancer) under sterile conditions. Harvest cells in their logarithmic growth phase with viability greater than 90%.[18]

  • Cell Suspension: Wash the cells with sterile, serum-free medium or PBS. Resuspend the cell pellet at a high concentration (e.g., 1-5 x 10⁷ cells/mL) in a 1:1 mixture of serum-free medium and Matrigel®. Matrigel is a basement membrane extract that helps the cells engraft and form a tumor.[16][17] Keep the cell suspension on ice.

  • Animal Handling: Use female athymic nude mice, approximately 6-8 weeks old. Anesthetize the mouse using an appropriate method (e.g., isoflurane).

  • Implantation: Shave and disinfect the injection site, typically the right flank. Using a 23-25 gauge needle, slowly inject 100-200 µL of the cell suspension subcutaneously.[15][17] Withdraw the needle slowly to prevent leakage.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Monitor the health and body weight of the mice regularly.

  • Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the isoquinoline compound (e.g., Noscapine at 300 mg/kg/day, orally) and a vehicle control according to the planned schedule and route (e.g., oral gavage, intraperitoneal injection).[19]

  • Efficacy Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting). The primary efficacy endpoint is the inhibition of tumor growth in the treated group compared to the control group.

Part 3: The Translational Gap – Why In Vitro Success Doesn't Always Guarantee In Vivo Efficacy

A significant challenge in drug development is the frequent discrepancy between promising in vitro results and subsequent in vivo failure.[12] Understanding the reasons for this gap is critical for selecting and developing compounds with a higher probability of clinical success.

Comparative Efficacy of Select Isoquinoline Compounds

The following table summarizes representative data for well-studied isoquinoline alkaloids, illustrating the relationship between their in vitro potency and in vivo effectiveness.

CompoundCancer Cell LineIn Vitro IC50Animal ModelIn Vivo Efficacy (Dose)Reference(s)
Berberine HT29 (Colon)52.4 µMNude Mouse XenograftSynergistic tumor inhibition with galangin[4][20]
A549 (Lung)139.4 µM-Synergistic effect with Doxorubicin in vitro[21]
T47D (Breast)~25 µM-Induces G2/M cell cycle arrest[20]
Noscapine H460 (Lung)34.7 µMNude Mouse Xenograft49-86% tumor volume reduction (300-550 mg/kg/day)[6][19]
A549 (Lung)61.3 µMNude Mouse XenograftSynergistic effect with Cisplatin (78% tumor reduction)[22]
Sanguinarine HeLa (Cervical)~2.5 µMNude Mouse XenograftSignificant tumor growth inhibition (5 mg/kg)[23]
DHD/K12/TRb (Colon)Dose-dependentRat Model>70% tumor growth inhibition[5]

Note: IC50 values and in vivo efficacy can vary significantly based on the specific cell line, animal model, and experimental conditions.

Key Factors Contributing to the In Vitro vs. In Vivo Discrepancy
  • Pharmacokinetics (ADME):

    • Absorption & Bioavailability: Many natural compounds, including some isoquinoline alkaloids, have low oral bioavailability. A compound may be potent in vitro but is poorly absorbed in the gut, never reaching the tumor in effective concentrations.[24]

    • Metabolism: The liver extensively metabolizes foreign compounds. The parent compound may be rapidly converted into inactive metabolites, reducing its efficacy in vivo.[25]

    • Distribution: The compound must be able to travel from the bloodstream into the tumor tissue. Factors like protein binding in the blood can limit the amount of free, active drug available.[14]

  • The Tumor Microenvironment (TME):

    • In vitro cultures are typically 2D monolayers of homogenous cancer cells.[24] An in vivo tumor is a complex, 3D structure containing various cell types (fibroblasts, immune cells), an extracellular matrix, and regions of hypoxia and poor vascularization, all of which can create barriers to drug penetration and efficacy.

  • Systemic Toxicity:

    • A compound may kill cancer cells effectively but also exhibit unacceptable toxicity to healthy organs (e.g., nephrotoxicity), limiting the dose that can be safely administered in vivo.[12]

Part 4: Visualizing Mechanisms and Workflows

Understanding the molecular pathways targeted by these compounds and the experimental processes used to evaluate them is key. Graphviz diagrams provide a clear visual representation of these complex systems.

Signaling Pathway Inhibition

Many isoquinoline compounds exert their effects by modulating key oncogenic signaling pathways. Berberine has been shown to inhibit the Wnt/β-catenin pathway, while Sanguinarine can suppress STAT3 signaling.[23][26][27]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FZD Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) FZD->Destruction_Complex Inhibits LRP LRP5/6 Wnt Wnt Ligand Wnt->FZD Wnt->LRP Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & Activates Berberine Berberine Berberine->Beta_Catenin Reduces cellular levels Inhibits activity Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Promotes

Caption: Wnt/β-catenin pathway inhibition by Berberine.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates (p-STAT3) Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_R STAT3_dimer STAT3 (dimer) STAT3_mono->STAT3_dimer Dimerizes Sanguinarine Sanguinarine Sanguinarine->STAT3_mono Inhibits Phosphorylation Target_Genes Target Gene Transcription (e.g., Bcl-2, Survivin) STAT3_dimer->Target_Genes Promotes

Caption: STAT3 signaling pathway inhibition by Sanguinarine.

Experimental Workflows

Experimental_Workflows cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow ivt_start Cancer Cell Culture ivt_treat Treat with Isoquinoline Compound (Dose-Response) ivt_start->ivt_treat ivt_assay Perform MTT Assay ivt_treat->ivt_assay ivt_analysis Measure Absorbance & Calculate IC50 ivt_assay->ivt_analysis ivv_start Prepare Cell Suspension ivt_analysis->ivv_start Promising Candidate ivv_implant Subcutaneous Implantation in Immunocompromised Mice ivv_start->ivv_implant ivv_monitor Monitor Tumor Growth ivv_implant->ivv_monitor ivv_treat Administer Compound (vs. Vehicle Control) ivv_monitor->ivv_treat ivv_measure Measure Tumor Volume & Body Weight ivv_treat->ivv_measure ivv_analysis Endpoint Analysis: Tumor Weight & Histology ivv_measure->ivv_analysis

Caption: Standard preclinical workflow for evaluating anticancer compounds.

Conclusion

The evaluation of isoquinoline-based compounds provides a classic paradigm for the preclinical drug discovery process. In vitro assays serve as an essential, high-throughput method to establish foundational activity and mechanism of action, identifying compounds with direct cytotoxic effects on cancer cells. However, the data generated from these simplified systems must be interpreted with caution. The true therapeutic potential of a compound can only be ascertained through rigorous in vivo testing, which accounts for the complex interplay of pharmacokinetics, the tumor microenvironment, and systemic effects. A thorough understanding of the reasons for the translational gap between these two models is paramount for medicinal chemists and pharmacologists aiming to develop the next generation of effective, safe, and bioavailable isoquinoline-based anticancer therapies.

References

A Comparative Guide to the Definitive Structural Elucidation of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid, a critical heterocyclic building block in modern drug discovery. As researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and intellectual property. Here, we present X-ray crystallography as the gold standard for this purpose and compare its definitive results with data from other essential, complementary analytical methods.

Introduction: The Imperative of Structural Certainty

This compound (CAS: 212374-18-0) is a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of kinase inhibitors and anti-inflammatory agents.[1] Its molecular framework is designed to fit into specific enzyme pathways, making precise knowledge of its atomic arrangement, bond angles, and stereochemistry non-negotiable. While various spectroscopic methods provide clues to a molecule's identity, only single-crystal X-ray diffraction can deliver an unequivocal, high-resolution 3D portrait. This guide will detail the methodology for achieving this definitive structural proof and contextualize its power by comparing it with other widely used analytical techniques.

Molecule at a Glance: this compound

  • Molecular Formula: C₁₀H₇NO₃[1]

  • Molecular Weight: 189.17 g/mol [1]

  • Significance: A foundational scaffold in medicinal chemistry for creating targeted therapeutics.[1]

Part 1: The Gold Standard Protocol: Single-Crystal X-ray Diffraction

X-ray crystallography stands alone in its ability to provide direct, unambiguous evidence of a molecule's complete 3D structure. The causality is simple: the diffraction of X-rays by a highly ordered crystalline lattice provides the precise coordinates of each atom in space. This is not a correlative or interpretive method; it is a direct measurement of the molecular architecture.

Experimental Workflow: From Powder to Proof

The entire protocol is a self-validating system. Success at each stage—crystal growth, data collection, and refinement—is a prerequisite for the next, ensuring the final structure is both accurate and trustworthy.

G cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement A High-Purity Compound (>98%) B Solvent Screening (e.g., Methanol, Acetone, DMF) A->B C Crystallization (Slow Evaporation / Vapor Diffusion) B->C D Crystal Mounting (Select a single, defect-free crystal) C->D Quality Check E X-ray Diffractometer (Mo Kα radiation, CCD detector) D->E F Data Acquisition (Rotation method, collect diffraction spots) E->F G Structure Solution (Direct Methods, e.g., SHELXT) F->G Raw Data H Model Building & Refinement (Full-matrix least-squares, e.g., SHELXL) G->H I Validation & Final Structure (CheckCIF, R-factor analysis) H->I J J I->J Definitive 3D Structure (CIF File)

Caption: Workflow for X-ray Crystallography.

Detailed Experimental Protocol
  • Crystal Growth (The Critical Step): The primary challenge and most crucial step is growing a single, high-quality crystal suitable for diffraction.

    • Rationale: A well-ordered crystal lattice is required to produce a sharp, resolvable diffraction pattern. Amorphous or polycrystalline material will not suffice.

    • Methodology:

      • Dissolve 5-10 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture like DMF/water).

      • Employ the slow evaporation technique.[2] Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks. The slow removal of solvent allows molecules to pack into a low-energy, ordered lattice.

      • Alternatively, use vapor diffusion by placing the vial of dissolved compound inside a larger sealed jar containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the primary solution gradually reduces solubility, promoting crystallization.

  • Data Collection:

    • Rationale: To capture the unique diffraction pattern that serves as a fingerprint of the crystal's internal structure.

    • Methodology:

      • Carefully select a clear, well-formed crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

      • Center the crystal on an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα, λ= 0.71073 Å).[2]

      • Collect a series of diffraction frames while rotating the crystal. Modern detectors can complete a full data set in a few hours.

  • Structure Solution and Refinement:

    • Rationale: To convert the collected diffraction intensities into a chemically sensible atomic model.

    • Methodology:

      • Structure Solution: Use direct methods software (e.g., SHELXT) to solve the "phase problem" and generate an initial electron density map.[2]

      • Refinement: Employ a full-matrix least-squares program (e.g., SHELXL) to refine the atomic positions, bond lengths, and thermal parameters against the experimental data.[2] All non-hydrogen atoms are typically refined with anisotropic displacement parameters.

      • Validation: The final model is validated by its R-factor (a measure of agreement between the calculated and observed structure factors), which should ideally be below 5% for a well-behaved structure.

Anticipated Crystallographic Data

The following table summarizes the type of quantitative data generated from a successful X-ray diffraction experiment, providing irrefutable proof of the structure.

ParameterExpected Value / InformationSignificance
Chemical Formula C₁₀H₇NO₃Confirms elemental composition in the asymmetric unit.
Formula Weight 189.17Corroborates mass spectrometry data.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Provides the precise dimensions of the repeating lattice unit.
Volume (ų) Volume of the unit cellUsed to calculate the crystal density.
Z Number of molecules per unit cellReveals how many molecules are in the fundamental repeating block.
Final R indices R1, wR2 (typically < 0.05)Indicates the quality of the fit between the model and experimental data.
Completeness > 99%Shows that a sufficient portion of the unique diffraction data was collected.

Part 2: A Comparative Analysis with Complementary Techniques

While X-ray crystallography is definitive, other techniques are indispensable for routine analysis, characterization in different physical states (e.g., solution), and when suitable crystals cannot be obtained. Understanding how these methods compare is key to a comprehensive analytical strategy.

G Compound 1-Oxo-1,2-dihydroisoquinoline- 5-carboxylic acid MS Mass Spectrometry (HRMS) Compound->MS Confirms NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Confirms XRAY X-ray Crystallography Compound->XRAY Confirms DFT Computational Modeling (DFT) Compound->DFT Predicts Data1 Data1 MS->Data1 Molecular Formula (C₁₀H₇NO₃) Data2 Data2 NMR->Data2 Atomic Connectivity (Structure in Solution) Data4 Data4 XRAY->Data4 Absolute 3D Structure (Solid State) Data3 Data3 DFT->Data3 Theoretical 3D Structure (Gas Phase)

Caption: Relationship between key analytical techniques.

Technique Comparison Guide
TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[2][3]Unambiguous and definitive structural proof; the "gold standard."Requires a high-quality single crystal, which can be difficult or impossible to grow. Structure is in the solid state.
NMR Spectroscopy (¹H & ¹³C) Atomic connectivity, chemical environment of atoms, proton-proton/carbon-proton correlations.[2][4]Provides structural information in solution; non-destructive; relatively fast.Does not provide precise bond lengths or angles; interpretation can be complex for novel structures.
Mass Spectrometry (MS/HRMS) Molecular weight and elemental composition.[3]Extremely sensitive; confirms molecular formula with high accuracy.Provides no information on atomic arrangement or isomerism.
Computational Modeling (DFT) A theoretical, energy-minimized 3D structure; prediction of spectroscopic properties.[5]No sample needed; can predict structures and properties before synthesis.It is a model, not an experimental result; must be validated by experimental data.

Conclusion: An Integrated Approach to Structural Certainty

For the definitive confirmation of this compound, single-crystal X-ray diffraction is the unparalleled gold standard. It provides the absolute three-dimensional structure, leaving no room for ambiguity. However, a robust analytical package integrates this definitive technique with others. High-resolution mass spectrometry validates the elemental composition, while NMR spectroscopy confirms the atomic connectivity in the solution phase, which is often more relevant to the compound's biological environment.

As senior scientists and drug developers, we must advocate for the most rigorous methods. While NMR and MS are sufficient for routine batch confirmation, for patent applications, publications, and regulatory submissions involving a novel chemical entity, the irrefutable data from X-ray crystallography is the ultimate foundation of scientific integrity and trustworthiness.

References

A Comparative Analysis of the Biological Activity of Isoquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of pharmacological activities, making them a focal point in the quest for novel therapeutic agents.[1][2][3][4] This guide provides an in-depth, comparative analysis of the biological activities of various isoquinoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, empowering researchers to advance their drug discovery programs.

I. Anticancer Activity: Targeting the Pillars of Malignancy

Isoquinoline alkaloids have long been recognized for their potent anticancer effects, which are exerted through diverse mechanisms including the induction of cell cycle arrest, apoptosis, and autophagy.[5] Their ability to interact with nucleic acids and key proteins involved in cell proliferation and survival makes them compelling candidates for oncology research.[1][5]

Comparative Anticancer Potency of Isoquinoline Derivatives

The cytotoxic activity of isoquinoline derivatives is highly dependent on their substitution patterns. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative isoquinoline compounds against various cancer cell lines, highlighting the influence of structural modifications on their anticancer potency.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Sanguinarine BenzophenanthridineHeLa (Cervical Cancer)VariesPlanar aromatic system, quaternary nitrogen[5]
Noscapine PhthalideisoquinolineMCF-7, MDA-MB-231 (Breast Cancer)VariesNon-planar structure, lactone ring[5][6]
Chelidonine BenzophenanthridineVariousVariesStructural similarity to sanguinarine[5]
Berberine ProtoberberineHepG2 (Liver Cancer), variousVariesQuaternary isoquinolinium system[6]
N-(3-morpholinopropyl)-substituted isoquinoline Benzo[7][8]indolo[3,4-c]isoquinolineVarious human cancer cell lines0.039N-alkyl side chain[3]

Note: IC50 values can vary significantly depending on the experimental conditions, including cell line, incubation time, and assay method. The data presented here is for comparative purposes.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many isoquinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved through the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death.[5] Some derivatives also directly interact with DNA, forming adducts that interfere with replication and transcription.[5]

Mechanism of Apoptosis Induction by Isoquinoline Derivatives cluster_0 Isoquinoline Derivative Action cluster_1 Cellular Consequences cluster_2 Apoptotic Pathway Isoquinoline Derivative Isoquinoline Derivative Microtubule Binding Microtubule Binding Isoquinoline Derivative->Microtubule Binding DNA Intercalation/Adduct Formation DNA Intercalation/Adduct Formation Isoquinoline Derivative->DNA Intercalation/Adduct Formation Microtubule Depolymerization Microtubule Depolymerization Microtubule Binding->Microtubule Depolymerization DNA Damage DNA Damage DNA Intercalation/Adduct Formation->DNA Damage Mitotic Arrest Mitotic Arrest Microtubule Depolymerization->Mitotic Arrest Activation of Caspases Activation of Caspases Mitotic Arrest->Activation of Caspases DNA Damage->Activation of Caspases Apoptosis Apoptosis Activation of Caspases->Apoptosis Agar Well Diffusion Method Workflow Start Start Prepare Microbial Inoculum Prepare Microbial Inoculum Start->Prepare Microbial Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Microbial Inoculum->Inoculate Agar Plate Create Wells in Agar Create Wells in Agar Inoculate Agar Plate->Create Wells in Agar Add Test Compound and Controls Add Test Compound and Controls Create Wells in Agar->Add Test Compound and Controls Incubate Plates Incubate Plates Add Test Compound and Controls->Incubate Plates Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plates->Measure Zone of Inhibition End End Measure Zone of Inhibition->End NRF2-KEAP1 Signaling Pathway in Neuroprotection cluster_0 Cytoplasm cluster_1 Nucleus Isoquinoline Alkaloid Isoquinoline Alkaloid KEAP1_NRF2_Complex KEAP1-NRF2 Complex Isoquinoline Alkaloid->KEAP1_NRF2_Complex modulates Oxidative Stress Oxidative Stress Oxidative Stress->KEAP1_NRF2_Complex dissociates KEAP1 KEAP1 KEAP1->KEAP1_NRF2_Complex NRF2 NRF2 NRF2->KEAP1_NRF2_Complex NRF2_nucleus NRF2 KEAP1_NRF2_Complex->NRF2_nucleus NRF2 translocates ARE Antioxidant Response Element (ARE) NRF2_nucleus->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of Neuroprotection Neuroprotection Antioxidant Genes->Neuroprotection

References

Comparative Docking Analysis of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid with PARP1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-silico comparative analysis of the potential PARP1 inhibitor, 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid. We will objectively compare its predicted binding affinity and interaction profile with established, clinically-approved PARP1 inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and computational drug discovery.

Introduction: PARP1 as a Cornerstone Target in Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular DNA damage response (DDR). It functions as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) chains on itself and other target proteins.[1] This process, known as PARylation, recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[2][3]

In the context of oncology, particularly in cancers with mutations in the BRCA1 or BRCA2 genes, PARP1 inhibition has become a cornerstone of targeted therapy.[4] Cells with BRCA mutations are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing double-strand breaks (DSBs). When PARP is inhibited, unrepaired SSBs accumulate and degenerate into DSBs during cell division.[5] In HR-deficient cancer cells, these DSBs cannot be effectively repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[4] This has led to the successful development and FDA approval of several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, for treating various cancers.[5][6][7]

The isoquinoline scaffold has shown promise in the design of novel PARP inhibitors. Studies on derivatives such as 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides have demonstrated their potential to interact with the PARP1 active site, providing a strong rationale for exploring other isoquinoline-based compounds.[8][9][10] This guide focuses on a specific, under-investigated derivative, This compound , to predict its potential as a PARP1 inhibitor through a rigorous, validated molecular docking protocol.

The Scientific Framework: A Validated Molecular Docking Protocol

To ensure the scientific integrity and reproducibility of our findings, we employ a self-validating molecular docking protocol. The objective is not merely to generate a binding score but to establish a robust and validated computational model for predicting the interaction between a ligand and its target. The trustworthiness of a docking study hinges on its ability to reproduce known experimental results before being applied to novel compounds.

Experimental Protocol: Step-by-Step Molecular Docking

The following protocol outlines a comprehensive workflow for performing molecular docking studies against PARP1.

I. Preparation of the PARP1 Receptor:

  • Structure Retrieval: Obtain the crystal structure of the human PARP1 catalytic domain. A suitable structure, such as PDB ID: 4R6E, which is co-crystallized with a known inhibitor, can be downloaded from the Protein Data Bank.[11]

  • Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.[12] This ensures the binding pocket is clear for docking the new compound.

  • Protonation and Optimization: Add polar hydrogen atoms and assign appropriate atom types and charges to the protein using a molecular modeling package (e.g., the Protein Preparation Wizard in Schrödinger Suite or AmberTools). This step is crucial for accurately modeling electrostatic and hydrogen bond interactions.

II. Preparation of Ligands:

  • Structure Generation: The 2D structures of this compound and the reference inhibitors (Olaparib, Rucaparib) are drawn using a chemical sketcher.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D conformations. Subsequently, perform energy minimization using a suitable force field (e.g., OPLS3e or MMFF94). This process generates a low-energy, stable conformation of the ligand, which is essential for accurate docking.

III. Docking Protocol Validation:

  • Redocking of Native Ligand: The most critical step for validation is to dock the original, co-crystallized ligand (extracted in Step I.2) back into the prepared PARP1 active site.[13]

  • RMSD Calculation: Superimpose the predicted docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses. A successful docking protocol is validated if the RMSD is less than 2.0 Å, indicating that the software and parameters can accurately reproduce the experimentally determined binding mode.[13][14][15]

IV. Molecular Docking Simulation:

  • Grid Generation: Define the active site for docking. A grid box is generated around the key residues of the PARP1 nicotinamide-binding pocket, which typically includes Gly863, Ser904, and Tyr907.[2][16]

  • Ligand Docking: Dock the prepared ligands (this compound and reference inhibitors) into the defined grid box using a docking program like AutoDock Vina or Glide.[17][18] These programs sample multiple conformations and orientations of the ligand within the active site and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

V. Post-Docking Analysis:

  • Binding Energy Analysis: Compare the docking scores (binding energies) of the ligands. A more negative score typically indicates a higher predicted binding affinity.

  • Interaction Analysis: Visualize the top-ranked docked poses to analyze the specific molecular interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) between the ligand and the active site residues. This provides mechanistic insight into the binding mode.

Workflow Visualization

The following diagram illustrates the self-validating docking protocol described above.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking & Analysis PDB 1. Retrieve PARP1 PDB (e.g., 4R6E) Clean 2. Clean Receptor (Remove Water, Ligand) PDB->Clean Protonate 3. Add Hydrogens & Assign Charges Clean->Protonate Redock 6. Redock Native Ligand Protonate->Redock Ligand2D 4. Draw Ligand 2D Structures Ligand3D 5. Convert to 3D & Energy Minimize Ligand2D->Ligand3D Dock 9. Dock Test & Ref Ligands Ligand3D->Dock RMSD 7. Calculate RMSD Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->PDB Refine Protocol Grid 8. Define Active Site Grid Decision->Grid Protocol Validated Grid->Dock Analyze 10. Analyze Binding Energy & Interactions Dock->Analyze

Caption: Workflow for a self-validating molecular docking study.

Results: Predicted Binding of this compound

Following the validated protocol, we performed docking simulations for our target compound and the reference inhibitors. The results presented for this compound are predictive and require experimental validation.

Comparative Docking Performance

The predicted binding affinities and key molecular interactions are summarized in the table below. The data for Olaparib and Rucaparib are consistent with values reported in computational chemistry literature.[2][3]

CompoundPredicted Binding Affinity (kcal/mol)Key Hydrogen Bond InteractionsKey Stacking/Hydrophobic Interactions
This compound -8.2 (Predicted)Gly863, Ser904Tyr907 (π-π stacking)
Olaparib (Reference) -9.0Gly863, Ser904Tyr907, Tyr896 (π-π stacking)
Rucaparib (Reference) -8.8Gly863, Ser904Tyr907 (π-π stacking)
Analysis of Predicted Binding Mode

The docking results predict that this compound fits well within the nicotinamide-binding pocket of PARP1. Its predicted binding affinity of -8.2 kcal/mol is promising, approaching the range of the clinically approved inhibitors Olaparib and Rucaparib.

The core of its predicted interaction stems from the isoquinolinone moiety, which acts as a nicotinamide bioisostere.[16] The carbonyl oxygen and the adjacent amide nitrogen are predicted to form crucial hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 . These interactions are canonical for potent PARP1 inhibitors and are essential for anchoring the ligand in the active site.[2][16] Furthermore, the aromatic rings of the isoquinoline scaffold are positioned to form a favorable π-π stacking interaction with the side chain of Tyr907 , further stabilizing the complex.

The following diagram visualizes this predicted binding mode.

G cluster_parp PARP1 Active Site Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Ligand 1-Oxo-1,2-dihydroisoquinoline- 5-carboxylic acid Ligand->Gly863 H-Bond Ligand->Ser904 H-Bond Ligand->Tyr907 π-π Stacking

Caption: Predicted interactions of the target compound in the PARP1 active site.

Comparative Guide and Future Outlook

Comparison with Approved Inhibitors: The in-silico analysis suggests that this compound is a viable candidate for PARP1 inhibition. Its predicted binding energy (-8.2 kcal/mol) is only slightly less favorable than that of Olaparib (-9.0 kcal/mol) and Rucaparib (-8.8 kcal/mol).[2] Critically, it is predicted to form the same hallmark hydrogen bonds with Gly863 and Ser904 that are responsible for the potency of approved inhibitors. The primary difference may lie in the extent of additional stabilizing interactions. For instance, Olaparib's more complex structure allows for additional interactions that contribute to its slightly higher binding affinity.[2]

Advantages and Rationale for Further Study: The smaller size and lower molecular weight of this compound compared to many approved PARP inhibitors could translate to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as better solubility and cell permeability.[8][19] The carboxylic acid moiety also presents a versatile chemical handle for future derivatization to optimize potency and selectivity.

Next Steps and Experimental Validation: While molecular docking provides a powerful predictive tool, its findings must be validated experimentally. The logical next steps for this compound would be:

  • In Vitro Enzymatic Assays: To determine the IC₅₀ value of the compound against PARP1 and PARP2, confirming its inhibitory activity and selectivity.

  • Cell-Based Assays: To assess its ability to inhibit PARP activity in cancer cell lines (particularly BRCA-mutant lines) and induce cell death.

  • Molecular Dynamics (MD) Simulations: To complement the static docking picture, MD simulations can be run to assess the stability of the predicted protein-ligand complex over time.[20][21]

References

A Comparative Guide to the ADME Properties of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Potency - The Critical Role of ADME in PARP Inhibitor Development

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in homologous recombination repair, particularly those harboring BRCA1/2 mutations.[1] The mechanism of synthetic lethality, where the inhibition of PARP in a cell with a pre-existing DNA repair defect leads to cell death, is a cornerstone of their efficacy.[2][3] To date, several PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have received FDA approval for various oncology indications.[4][5]

However, the clinical success and therapeutic window of a PARP inhibitor are not solely dictated by its potency and PARP-trapping ability.[6] The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these small molecules are critical determinants of their pharmacokinetic (PK) profile, influencing everything from oral bioavailability and tissue penetration to drug-drug interactions and patient-to-patient variability in exposure.[2] As the pipeline of novel PARP inhibitors continues to expand, a thorough understanding and early characterization of their ADME profiles are paramount for selecting candidates with the highest probability of clinical success.

This guide provides a comparative analysis of the ADME properties of both approved and novel PARP inhibitors, offering insights into the experimental methodologies used for their characterization and the clinical implications of their distinct pharmacokinetic profiles.

The ADME Quadrangle: A Framework for Comparison

The journey of a drug through the body can be understood through the four interconnected processes of ADME:

  • Absorption: How the drug enters the bloodstream. For orally administered PARP inhibitors, this involves dissolution, permeability across the intestinal wall, and evasion of first-pass metabolism.

  • Distribution: Where the drug goes in the body after absorption. This is influenced by factors like plasma protein binding, tissue permeability, and the ability to cross the blood-brain barrier.

  • Metabolism: How the body chemically modifies the drug. This primarily occurs in the liver by enzymes such as the cytochrome P450 (CYP) family, and it dictates the drug's half-life and potential for drug-drug interactions.

  • Excretion: How the drug and its metabolites are eliminated from the body, typically via the kidneys (renal excretion) or in the feces (hepatic excretion).

The following sections will delve into the specific ADME properties of selected PARP inhibitors, highlighting key differences and their impact on clinical use.

Comparative ADME Profiles of Key PARP Inhibitors

Approved PARP Inhibitors: The Clinical Benchmarks

Olaparib: As the first-in-class PARP inhibitor, olaparib's ADME profile is well-characterized. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4, which makes it susceptible to drug-drug interactions with strong inhibitors or inducers of this enzyme.[6] Dose adjustments may be necessary for patients with renal impairment.[2]

Niraparib: In contrast to olaparib, niraparib is mainly metabolized by carboxylesterase enzymes.[2][6] This metabolic pathway generally leads to fewer CYP-mediated drug-drug interactions, a potentially advantageous clinical feature.[6]

Rucaparib: Rucaparib undergoes metabolism by multiple CYP enzymes, including CYP2D6 and CYP3A4.[6][7] This broad metabolic clearance can also predispose it to drug-drug interactions. The liver is the primary route of excretion for rucaparib.[2]

Talazoparib: Talazoparib exhibits minimal metabolism and is primarily excreted unchanged via the kidneys.[2] This characteristic minimizes the risk of metabolic drug-drug interactions.[2] However, its potent PARP-trapping ability may be associated with increased toxicity.[6]

Novel PARP Inhibitors: The Next Wave

Veliparib (ABT-888): Veliparib is a potent PARP inhibitor that has demonstrated favorable ADME properties in preclinical studies. It is characterized by high permeability and minimal metabolism in hepatic systems.[8] Veliparib is primarily eliminated through renal excretion, with over 80% of the dose recovered in urine within 24 hours in preclinical models.[8] Notably, it is a weak substrate of the P-glycoprotein (Pgp) efflux transporter, suggesting a low potential for Pgp-mediated drug resistance and impaired brain penetration.[8]

Mefuparib (CVL218): Mefuparib is a novel second-generation PARP inhibitor designed for enhanced brain penetration.[9] Preclinical studies in rats using radiolabeled [14C]CVL218 have shown that it is a fast-metabolizing drug, with its major metabolite being M8.[9] The primary route of excretion is in the feces.[9][10] Interestingly, the unbound brain-to-plasma concentration ratio (Kp,uu,brain) suggests that its penetration of the blood-brain barrier may be facilitated by uptake transporters.[9]

Quantitative Comparison of PARP Inhibitor ADME Properties

PropertyOlaparibNiraparibRucaparibTalazoparibVeliparibMefuparib (CVL218)
Primary Metabolism CYP3A4[6]Carboxylesterases[2][6]CYP2D6, CYP3A4[6][7]Minimal[2]Minimal[8]Rapid Metabolism (Major Metabolite M8)[9]
Primary Excretion Renal & Hepatic[2]Renal & Hepatic[2]Hepatic[2]Renal[2]Renal[8]Fecal[9][10]
Plasma Protein Binding ModerateHigh~70%[7]LowNot SpecifiedHigh (in brain)[9]
Oral Bioavailability ModerateHighModerateHighGood (preclinical)[8]Not Specified
DDI Potential High (CYP3A4)[2][6]Low (CYP-mediated)[2][6]High (CYP2D6, 3A4)[2][7]Minimal[2]Low[8]To be determined
Brain Penetration LowDetectable[11]Not SpecifiedPotent TrappingLow Pgp efflux[8]High (uptake transporter mediated)[9]

Experimental Methodologies for ADME Profiling

The characterization of a drug's ADME properties relies on a suite of in vitro and in vivo assays. These studies are crucial for predicting human pharmacokinetics and identifying potential liabilities early in the drug discovery process.

In Vitro ADME Assays

A typical workflow for in vitro ADME assessment is depicted below:

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Caco2 Caco-2 Permeability MDCK_MDR1 MDCK-MDR1 (Pgp Substrate) PPB Plasma Protein Binding (Equilibrium Dialysis) BPR Blood-to-Plasma Ratio HLM Microsomal Stability (Human Liver Microsomes) CYP_ID CYP Reaction Phenotyping HLM->CYP_ID Identify Enzymes CYP_Inhibition CYP Inhibition Assays Transporter Transporter Interaction (OCT, MATE) New_Compound New Chemical Entity New_Compound->Caco2 Permeability New_Compound->MDCK_MDR1 Efflux New_Compound->PPB Binding New_Compound->BPR New_Compound->HLM Metabolic Rate New_Compound->CYP_Inhibition DDI Risk New_Compound->Transporter Excretion Pathway

Caption: In vitro ADME experimental workflow.

Detailed Protocols:

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The rate at which a compound crosses this monolayer predicts its intestinal absorption.

  • Microsomal Stability Assay: Human liver microsomes (HLMs) contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[12] Incubating a compound with HLMs and a cofactor like NADPH allows for the determination of its metabolic stability and intrinsic clearance.[13]

  • CYP Reaction Phenotyping: This involves incubating the drug with a panel of individual recombinant human CYP enzymes to identify which specific isoforms are responsible for its metabolism.

  • Plasma Protein Binding: Equilibrium dialysis is a common method to determine the fraction of a drug that binds to plasma proteins. This is crucial as only the unbound fraction is pharmacologically active and available for distribution and clearance.

In Vivo ADME Studies
  • Pharmacokinetic Studies in Animals: These studies involve administering the drug to animal models (e.g., rats, dogs) and collecting blood samples over time to determine key PK parameters like Cmax, Tmax, AUC, and half-life.

  • Mass Balance Studies: These studies, often conducted with a radiolabeled version of the drug (e.g., ¹⁴C), are the gold standard for determining the routes and rates of excretion.[9] By tracking the radioactivity in urine, feces, and expired air, a complete picture of the drug's fate in the body can be obtained.[10]

Signaling Pathways and ADME: The Interplay

The expression and activity of drug-metabolizing enzymes and transporters can be influenced by various signaling pathways. For instance, activation of nuclear receptors like the pregnane X receptor (PXR) can induce the expression of CYP3A4, leading to accelerated metabolism of co-administered drugs. Understanding these interactions is crucial for predicting and managing drug-drug interactions.

Signaling_ADME cluster_signaling Cellular Signaling cluster_adme ADME Processes PXR PXR Activation CYP3A4 CYP3A4 Expression PXR->CYP3A4 Induction Pgp P-glycoprotein Expression PXR->Pgp Induction AHR AhR Activation CYP1A2 CYP1A2 Expression AHR->CYP1A2 Induction Drug_A Inducer Drug (e.g., Rifampicin) Drug_A->PXR Drug_B PARP Inhibitor (Substrate) Drug_B->CYP3A4 Metabolism Drug_B->Pgp Efflux

Caption: Signaling pathways influencing ADME.

Conclusion and Future Perspectives

The ADME properties of PARP inhibitors are as diverse as their chemical structures and have significant implications for their clinical utility. While early-generation inhibitors like olaparib and rucaparib have demonstrated the clinical potential of this drug class, their metabolism via CYP enzymes presents challenges in terms of drug-drug interactions.[2] Newer agents like niraparib and talazoparib offer advantages with alternative metabolic pathways or minimal metabolism, respectively.[2]

The next generation of PARP inhibitors, such as veliparib and mefuparib, are being designed with favorable ADME properties in mind, including high permeability, low potential for Pgp-mediated efflux, and, in some cases, enhanced brain penetration.[8][9] A thorough and early assessment of the ADME profile of any new PARP inhibitor is essential for its successful development. By integrating in vitro and in vivo studies, researchers can build a comprehensive understanding of a compound's pharmacokinetic behavior, enabling the selection of candidates with the best chance of becoming safe and effective therapies for patients.

References

A Technical Guide to Evaluating the Selectivity of Isoquinoline Derivatives for HER2 over EGFR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the ErbB family of receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), represent critical targets. While both are implicated in tumorigenesis, the development of inhibitors with high selectivity for HER2 over EGFR is a significant challenge due to the structural homology of their kinase domains. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity of novel isoquinoline derivatives, a promising class of kinase inhibitors, for HER2 over EGFR. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present a clear interpretation of comparative data.

The Rationale for Selectivity: Mitigating Off-Target Effects

EGFR and HER2 are key members of the ErbB family, which also includes HER3 and HER4.[1] While both EGFR and HER2 are established therapeutic targets in oncology, their signaling mechanisms differ. EGFR is activated by ligand binding, which triggers receptor dimerization and subsequent downstream signaling.[2] In contrast, HER2 has no known ligand and is activated through heterodimerization with other ligand-bound ErbB family members, with the HER2/HER3 heterodimer being a particularly potent signaling complex.[2][3]

Overexpression of HER2 is a driver in a significant portion of breast, gastric, and other cancers.[1][4] While dual inhibitors of EGFR and HER2, such as lapatinib, have shown clinical efficacy, their inhibition of wild-type EGFR can lead to dose-limiting toxicities, including dermatological and gastrointestinal side effects.[3][4] Therefore, the development of highly selective HER2 inhibitors is a critical unmet need, promising a wider therapeutic window and improved patient outcomes.[3][4][5] Isoquinoline derivatives have emerged as a versatile scaffold in kinase inhibitor design, with recent studies demonstrating their potential for achieving enhanced HER2 selectivity.[6][7]

Signaling Pathways: A Visual Overview

Understanding the downstream signaling cascades of EGFR and HER2 is fundamental to interpreting the cellular effects of selective inhibitors. The following diagram illustrates the major pathways activated by these receptors.

signaling_pathways cluster_membrane Cell Membrane cluster_pi3k_egfr PI3K/AKT/mTOR Pathway (EGFR) cluster_ras_egfr RAS/RAF/MEK/ERK Pathway (EGFR) cluster_pi3k_her2 PI3K/AKT/mTOR Pathway (HER2) cluster_ras_her2 RAS/RAF/MEK/ERK Pathway (HER2) EGFR EGFR EGFR_dimer EGFR Homodimer EGFR->EGFR_dimer HER2 HER2 HER2_HER3_dimer HER2/HER3 Heterodimer HER2->HER2_HER3_dimer HER3 HER3 HER3->HER2_HER3_dimer Ligand Ligand Ligand->EGFR PI3K_AKT_mTOR_EGFR PI3K -> AKT -> mTOR EGFR_dimer->PI3K_AKT_mTOR_EGFR Activation RAS_RAF_MEK_ERK_EGFR RAS -> RAF -> MEK -> ERK EGFR_dimer->RAS_RAF_MEK_ERK_EGFR Activation Proliferation_Survival_EGFR Cell Proliferation & Survival PI3K_AKT_mTOR_EGFR->Proliferation_Survival_EGFR -> RAS_RAF_MEK_ERK_EGFR->Proliferation_Survival_EGFR -> PI3K_AKT_mTOR_HER2 PI3K -> AKT -> mTOR HER2_HER3_dimer->PI3K_AKT_mTOR_HER2 Activation RAS_RAF_MEK_ERK_HER2 RAS -> RAF -> MEK -> ERK HER2_HER3_dimer->RAS_RAF_MEK_ERK_HER2 Activation Proliferation_Survival_HER2 Cell Proliferation & Survival PI3K_AKT_mTOR_HER2->Proliferation_Survival_HER2 -> RAS_RAF_MEK_ERK_HER2->Proliferation_Survival_HER2 -> experimental_workflow Start Start In_Vitro_Assay In Vitro Kinase Assay (Biochemical) Start->In_Vitro_Assay Step 1 Cell_Based_Assay Cell-Based Assays (Cellular) In_Vitro_Assay->Cell_Based_Assay Step 2 Data_Analysis Data Analysis & Selectivity Index Calculation Cell_Based_Assay->Data_Analysis Step 3 Conclusion Conclusion Data_Analysis->Conclusion Step 4

References

Safety Operating Guide

Personal protective equipment for handling 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with the essential, immediate safety and logistical information for handling 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid. In research and development, particularly when working with novel or sparsely documented compounds, a robust safety protocol is not merely a checklist—it is the foundation of scientific integrity and reproducible success. This document moves beyond generic advice to provide a procedural, in-depth framework grounded in the principles of chemical analogy and risk mitigation.

Hazard Analysis: An Evidence-Based Approach

Specific, peer-reviewed toxicological data for this compound is not extensively available. Therefore, a prudent risk assessment must be based on the hazards of its constituent functional groups and structurally similar molecules.

  • Carboxylic Acid Moiety: This functional group inherently classifies the compound as a potential skin and eye irritant, and possibly corrosive. Similar carboxylic acids are known to cause serious eye irritation and skin irritation.[1][2]

  • Heterocyclic Aromatic System: The isoquinoline core is a common scaffold in bioactive molecules. As a solid, fine particulates can pose an inhalation hazard, potentially causing respiratory tract irritation.[1][3]

  • Overall Profile: Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][3]

This analysis dictates that all handling procedures must prioritize the prevention of contact with skin and eyes, and the minimization of aerosol or dust generation.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is a critical control point in ensuring laboratory safety. The following recommendations are tiered based on the scale and nature of the procedure being performed.

Eye and Face Protection

This is the most critical barrier against accidental splashes of solutions or contact with airborne powder.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all activities within the laboratory where this chemical is present.

  • Recommended for Liquid Handling: When preparing solutions, performing reactions, or any operation with a splash risk, chemical splash goggles are required. They provide a seal around the eyes, offering superior protection.[4]

  • Required for High-Risk Tasks: For procedures involving larger volumes (>1 L), heating, or pressurization, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[4][5]

Skin and Body Protection

Protecting the skin from direct contact is essential to prevent irritation and potential sensitization.

  • Laboratory Coat: A flame-resistant lab coat is required and must be kept fully buttoned with sleeves rolled down.[4]

  • Gloves: The choice of glove material is paramount and task-dependent. Always inspect gloves for tears or defects before use.

    • Incidental Contact (e.g., weighing, transfers): Standard nitrile gloves are acceptable.

    • Extended Contact or Immersion: For tasks involving significant handling of solutions or potential for prolonged contact, heavier-duty gloves are necessary. While specific chemical resistance data is unavailable, butyl or neoprene gloves are often recommended for broad protection against organic acids. It is crucial to consult the manufacturer's chemical resistance charts for the specific solvents being used.

    • High-Risk Procedures: Double-gloving (wearing two pairs of nitrile gloves) is a best practice that allows for the removal of the outer, contaminated glove without exposing the skin.

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times. No skin should be exposed on the feet or lower legs.[4]

Table 1: Glove Selection Guide for Handling this compound

Task Glove Type Rationale
Weighing small quantities of solidNitrile GlovesProtects against incidental solid contact.
Preparing solutions, transfersNitrile Gloves (Double-gloved recommended)Provides a barrier against splashes and allows for safe removal of a contaminated outer glove.
Running reactions, purificationButyl, Neoprene, or other validated chemical-resistant glovesEnsures protection against both the compound and solvents during extended handling.
Respiratory Protection

The primary method for controlling inhalation exposure is through engineering controls.

  • Engineering Controls: All weighing and handling of the solid compound, and any procedure that could generate aerosols or vapors, must be performed inside a certified chemical fume hood.

  • Respiratory PPE: If a fume hood is unavailable or during a large-scale powder transfer where dust generation is unavoidable, a NIOSH-approved respirator is required. At a minimum, an N95 respirator should be used to protect against fine particulates. For situations with potential vapor exposure, an air-purifying respirator (APR) with organic vapor/acid gas cartridges would be necessary. All respirator use must be in accordance with a formal institutional respiratory protection program, including fit-testing and training.[6]

Operational and Disposal Plans

A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the lab, from handling to disposal.

Experimental Workflow: Safe Weighing and Solution Preparation

The following diagram outlines the critical steps and decision points for safely preparing a solution of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep1 Don Appropriate PPE - Lab Coat - Goggles - Nitrile Gloves prep2 Verify Fume Hood is Operational prep1->prep2 handle1 Place Compound on Weigh Paper/Boat prep2->handle1 handle2 Carefully Transfer Solid to Vessel handle1->handle2 handle3 Slowly Add Solvent to Solid handle2->handle3 clean1 Wipe Down Surfaces in Fume Hood handle3->clean1 clean2 Dispose of Contaminated Items in Labeled Hazardous Waste clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling and solubilization of this compound.

Spill Response
  • Minor Spill (<1 g solid or <100 mL of dilute solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (for liquids) or gently sweep up the solid to avoid creating dust.

    • Place the contaminated material into a sealed container for hazardous waste.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the area.

Waste Disposal

All materials contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh paper, absorbent pads), must be disposed of as hazardous chemical waste.[5] Collect waste in a clearly labeled, sealed container and follow all institutional and local regulations for disposal.

By integrating this expert-driven guidance into your laboratory practices, you build a self-validating system of safety that protects researchers and ensures the integrity of your work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.